molecular formula C12H18N2O B1602576 2-[(1-Methylpiperidin-4-yl)oxy]aniline CAS No. 869943-62-4

2-[(1-Methylpiperidin-4-yl)oxy]aniline

Cat. No.: B1602576
CAS No.: 869943-62-4
M. Wt: 206.28 g/mol
InChI Key: BSAURXAWMKQULY-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)oxy]aniline (: 869943-62-4) is a chemical compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol. This aniline derivative serves as a versatile and valuable building block in scientific research, particularly in medicinal chemistry and drug discovery. Its structure features a primary aniline group attached to a 1-methylpiperidin-4-yl ring system via an oxygen ether bridge, providing a unique three-dimensional architecture that influences its reactivity and potential for molecular interactions . The primary application of this compound is as a key synthetic intermediate. Researchers utilize it to construct more complex molecules, often employing the aniline moiety for further functionalization. A common synthetic route to access this compound involves a nucleophilic aromatic substitution (S N Ar) reaction between 1-methylpiperidin-4-ol and an activated ortho-halonitrobenzene, such as 2-fluoronitrobenzene, followed by the reduction of the resulting nitro intermediate to the final aniline . The reduction step can be efficiently accomplished through methods like catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst . This multi-step synthesis highlights the compound's role as a precursor in complex chemical synthesis. Proper handling is essential, and safety data indicates warnings for hazards including skin and eye irritation (H315-H319) and specific target organ toxicity if ingested (H302) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-6-10(7-9-14)15-12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAURXAWMKQULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587935
Record name 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-62-4
Record name 2-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a key building block in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic intermediates. The guide details the compound's structural characteristics, established synthetic methodologies with an emphasis on the underlying chemical principles, its reactivity profile, and essential safety protocols. By integrating theoretical knowledge with practical application insights, this whitepaper serves as an authoritative resource for the effective use of this versatile molecule in research and development settings.

Chemical Identity and Structure

This compound is an organic compound featuring a primary aniline group linked via an ether bridge to a 1-methylpiperidin-4-yl ring system.[1] This unique three-dimensional architecture is of significant interest in drug discovery, where the piperidine moiety can enhance solubility and bioavailability, while the aniline group serves as a versatile anchor for further chemical modification.[1][2]

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 869943-62-4[1]
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.28 g/mol [1]
InChI Key BSAURXAWMKQULY-UHFFFAOYSA-N[1]

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not widely published. However, based on its structure, the following properties can be inferred.

PropertyEstimated Value / Description
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid. Aniline derivatives are known to darken upon exposure to air and light.[3]
Melting Point Data not available.
Boiling Point Expected to be high (>250 °C) due to its molecular weight and polar functional groups.
Solubility Likely soluble in common organic solvents such as dichloromethane, methanol, and DMSO. Limited solubility in water is expected.
pKa The molecule possesses two basic centers: the aniline nitrogen (pKa ~4-5) and the tertiary piperidine nitrogen (pKa ~9-10). The piperidine nitrogen is the more basic site.

Synthesis and Manufacturing Insights

The most prevalent and efficient synthesis of this compound involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro intermediate.[1] This strategy is widely adopted due to the high availability of the starting materials and the robust nature of the reactions.

Causality of Experimental Design: The SNAr reaction is contingent upon the presence of a strong electron-withdrawing group (e.g., -NO₂) positioned ortho or para to a leaving group (e.g., a halogen) on the aromatic ring. This nitro group activates the ring, making it susceptible to attack by a nucleophile. The alkoxide of 1-methylpiperidin-4-ol, formed by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH), serves as the potent nucleophile required for this substitution.[1] Following the successful ether linkage formation, the nitro group is reduced to the primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding method for this transformation, producing water as the only byproduct.[1]

G start 1-Methylpiperidin-4-ol + 2-Fluoronitrobenzene step1 Deprotonation with NaH (Nucleophile Generation) start->step1 step2 Nucleophilic Aromatic Substitution (SNAr) (C-O Bond Formation) step1->step2 intermediate 2-[(1-Methylpiperidin-4-yl)oxy]nitrobenzene (Intermediate) step2->intermediate step3 Catalytic Hydrogenation (H₂ / Pd-C) (Nitro Group Reduction) intermediate->step3 end This compound (Final Product) step3->end

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]-1-nitrobenzene (SNAr Reaction)

  • To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF), add a solution of 1-methylpiperidin-4-ol (1.0 equivalent) in anhydrous DMF dropwise under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of 2-fluoronitrobenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Dissolve the crude 2-[(1-Methylpiperidin-4-yl)oxy]-1-nitrobenzene intermediate in a suitable solvent such as methanol or ethanol.

  • Transfer the solution to a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

  • Pressurize the vessel with hydrogen gas (H₂) (typically 1-3 atm or as appropriate for the equipment) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of the aniline product indicates completion.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product via column chromatography on silica gel.

Spectroscopic Profile

While specific spectral data is not available in the cited literature, a predictive analysis based on the molecule's structure is provided below.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (ortho-substituted pattern, ~6.5-7.5 ppm), a multiplet for the piperidinyl methine proton (CH-O, ~4.2-4.5 ppm), complex multiplets for the piperidine methylene protons (~1.8-3.0 ppm), and a singlet for the N-methyl group (~2.3 ppm). The NH₂ protons of the aniline will likely appear as a broad singlet that may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display 12 unique carbon signals corresponding to the aromatic carbons (4 signals), the piperidine ring carbons (4 signals, including the CH-O carbon at ~70-75 ppm), and the N-methyl carbon (~46 ppm).

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 207.15. Common fragmentation pathways would likely involve the cleavage of the ether bond or fragmentation of the piperidine ring.

  • Infrared (IR) Spectroscopy: Key absorption bands characteristic of the functional groups would be present. These include a doublet for the primary amine N-H stretch (~3350-3450 cm⁻¹), aromatic and aliphatic C-H stretching (~2800-3100 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹ and 1500 cm⁻¹), and a strong C-O-C ether stretching band (~1220-1260 cm⁻¹).[4]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional groups.[1]

  • Aniline Moiety: The primary aromatic amine is nucleophilic and will undergo typical aniline reactions such as acylation, alkylation, sulfonation, and diazotization. It is also susceptible to oxidation, which can lead to discoloration of the compound from colorless/pale yellow to brown or black over time.[1][3]

  • Tertiary Piperidine Amine: The nitrogen atom in the piperidine ring is a basic and nucleophilic center. It can be protonated to form salts, quaternized with alkyl halides, or oxidized.[1]

Stability and Storage: The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3] It is advisable to store it in a cool, dry, and dark place, away from strong oxidizing agents and acids, to maintain its integrity.[3]

Application in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial synthetic intermediate.[1] Its value lies in its bifunctional nature, allowing chemists to elaborate the structure in multiple directions. The aniline group provides a reactive "handle" for constructing amides, ureas, sulfonamides, or other functionalities common in pharmacologically active molecules. The N-methylpiperidine ether portion is often incorporated to modulate physicochemical properties, such as improving aqueous solubility, metabolic stability, and the ability to cross biological membranes.

Safety and Handling Protocols

This compound should be handled with care by trained personnel in a laboratory setting.

Hazard Identification: Based on data for the compound and structurally related molecules, the primary hazards include:

  • H302: Harmful if swallowed. [1][5][6]

  • H315: Causes skin irritation. [1][5][6]

  • H319: Causes serious eye irritation. [1][5][6]

  • H335: May cause respiratory irritation. [5][6]

The aniline moiety suggests a potential for methemoglobinemia if significant exposure occurs.[3]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

    • Skin and Body Protection: Wear a standard laboratory coat.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Conclusion

This compound is a well-defined chemical intermediate with a distinct set of properties that make it highly valuable for synthetic and medicinal chemistry applications. Its established two-step synthesis from common starting materials provides a reliable route for its production. Understanding its reactivity, particularly at the aniline and tertiary amine sites, is crucial for its successful application in the construction of more complex molecular targets. Adherence to strict safety and handling protocols is mandatory to mitigate the potential hazards associated with this class of compounds. This guide provides the foundational knowledge required for the proficient and safe utilization of this important chemical building block.

References

  • This compound | CAS 869943-62-4. Benchchem.
  • Material Safety D
  • Safety Data Sheet - 4-(1-Methyl-4-piperidinylmethoxy)aniline. Fisher Scientific.
  • Safety Data Sheet - 3-Methyl-4-(1-methylpiperidin-4-yl)aniline. CymitQuimica.
  • Safety Data Sheet - 2-(1-benzylpiperidin-4-yl)ethan-1-amine. MedchemExpress.com.
  • SAFETY DATA SHEET - 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline. CymitQuimica.
  • 4-(1-Methyl-piperidin-4-yl)aniline. Chem-Impex.
  • Aniline - IR Spectrum. National Institute of Standards and Technology.

Sources

An In-depth Technical Guide to 2-[(1-Methylpiperidin-4-yl)oxy]aniline (CAS 869943-62-4): A Key Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, CAS 869943-62-4, a pivotal chemical intermediate in contemporary pharmaceutical research and development. The document delves into its chemical identity, physicochemical properties, a detailed, field-proven synthetic pathway, and its significant application in the synthesis of targeted cancer therapeutics, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, actionable protocols to facilitate its synthesis and application in a laboratory setting.

Introduction: Unveiling a Critical Building Block

This compound is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry.[1] Its structure uniquely combines a primary aromatic amine (aniline) with a tertiary aliphatic amine integrated within a piperidine ring, linked via an ether bridge.[1] This distinct three-dimensional arrangement imparts specific reactivity and conformational properties, making it a valuable scaffold for the construction of more complex molecular architectures.[1]

Primarily, this compound serves as a key synthetic intermediate, with the aniline moiety providing a reactive handle for a multitude of chemical transformations.[1] Its most notable application is in the synthesis of a new generation of Anaplastic Lymphoma Kinase (ALK) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain types of non-small cell lung cancer.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in synthesis.

Physical and Chemical Properties
PropertyValueSource
CAS Number 869943-62-4[1]
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.28 g/mol [1]
Appearance Solid (predicted)-
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol)General knowledge
InChI Key BSAURXAWMKQULY-UHFFFAOYSA-N[1]
Spectroscopic Data (Predicted)

While experimentally obtained spectra are the gold standard for structural confirmation, the following tables provide predicted chemical shifts for ¹H and ¹³C NMR, which are invaluable for reaction monitoring and preliminary characterization. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

Table 2: Predicted ¹H NMR Spectral Data

AtomChemical Shift (ppm)MultiplicityIntegration
Aromatic-H6.7-7.2m4H
-O-CH (piperidine)~4.3m1H
Piperidine-CH₂1.8-2.8m8H
N-CH₃~2.3s3H
NH₂~3.5br s2H

Table 3: Predicted ¹³C NMR Spectral Data

AtomChemical Shift (ppm)
Aromatic-C115-145
-O-C (piperidine)~75
Piperidine-C30-55
N-CH₃~46

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is expected to confirm the molecular formula C₁₂H₁₈N₂O with a high degree of accuracy. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 207.1497.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic groups between 2800-3100 cm⁻¹, and a prominent C-O-C ether stretch around 1200-1000 cm⁻¹.

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient synthesis of this compound is a two-step process. This involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction to form the ether linkage, followed by the reduction of a nitro group to the desired primary amine.[1]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction 1-Methylpiperidin-4-ol 1-Methylpiperidin-4-ol Intermediate_1 4-[(2-Nitrophenyl)oxy]-1-methylpiperidine 1-Methylpiperidin-4-ol->Intermediate_1 NaH, DMF 2-Fluoronitrobenzene 2-Fluoronitrobenzene 2-Fluoronitrobenzene->Intermediate_1 Target_Molecule This compound Intermediate_1->Target_Molecule H2, Pd/C, Methanol

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-[(2-Nitrophenyl)oxy]-1-methylpiperidine (SNAr Reaction)

Causality of Experimental Choices: This step leverages the high reactivity of 2-fluoronitrobenzene towards nucleophilic aromatic substitution. The electron-withdrawing nitro group activates the aromatic ring for attack by the alkoxide of 1-methylpiperidin-4-ol. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of the piperidinol, forming the potent nucleophile required for the reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide.

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-methylpiperidin-4-ol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-fluoronitrobenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 4-[(2-nitrophenyl)oxy]-1-methylpiperidine, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[1] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[1] Methanol is a suitable solvent as it readily dissolves the nitro intermediate and does not interfere with the hydrogenation process. The reaction is carried out under a hydrogen atmosphere, which serves as the reducing agent.

Experimental Protocol:

  • Dissolve the crude 4-[(2-nitrophenyl)oxy]-1-methylpiperidine (1.0 equivalent) in methanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere.

  • Securely seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Applications in Drug Discovery: A Gateway to ALK Inhibitors

The primary and most significant application of this compound is as a crucial building block in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).

G Target_Molecule This compound ALK_Inhibitor Complex ALK Inhibitor (e.g., Brigatinib precursor) Target_Molecule->ALK_Inhibitor Coupling Reaction Core_Scaffold Substituted Pyrimidine or other Heterocyclic Core Core_Scaffold->ALK_Inhibitor

Caption: Role as an intermediate in ALK inhibitor synthesis.

In the synthesis of ALK inhibitors such as Brigatinib, the primary amine of this compound is utilized to form a crucial bond with a heterocyclic core, often a substituted pyrimidine. This reaction, typically a nucleophilic substitution on an activated heterocyclic ring, installs the piperidinoxy aniline moiety, which is essential for the inhibitor's binding to the ALK protein and its overall pharmacological profile.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Hazard Statements: Based on available data for similar compounds, it may cause skin and eye irritation (H315, H319) and may be harmful if swallowed (H302).[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

Conclusion

This compound (CAS 869943-62-4) stands out as a strategically important intermediate in the field of medicinal chemistry. Its synthesis, achievable through a reliable two-step sequence, provides access to a versatile building block for the construction of complex, biologically active molecules. Its integral role in the development of life-saving ALK inhibitors underscores its value to the pharmaceutical industry. This guide provides the necessary technical information and protocols to empower researchers in their synthetic endeavors and to facilitate the continued exploration of new therapeutics based on this valuable scaffold.

References

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused walkthrough for the structure elucidation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a versatile building block in medicinal chemistry.[1] We will explore the synergistic application of orthogonal analytical techniques, moving from foundational molecular formula confirmation to the intricate details of atomic connectivity and spatial arrangement. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols and data interpretation strategies, all while adhering to the rigorous standards of Good Laboratory Practice (GLP).[2][3][4][5]

Introduction: The Significance of Structural Integrity in Drug Discovery

This compound, with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol , is a key intermediate in the synthesis of more complex pharmaceutical agents.[1] Its unique architecture, featuring a primary aniline group linked to a 1-methylpiperidin-4-yl ring via an ether bridge, presents a valuable scaffold for molecular interactions.[1] The journey from a novel chemical entity to a viable drug candidate is critically dependent on an unambiguous understanding of its structure. This knowledge underpins every subsequent stage, from mechanism of action studies to toxicology and formulation. This guide will systematically deconstruct the process of confirming the identity and structure of this compound, providing the "why" behind each analytical choice.

Foundational Analysis: Confirming Molecular Identity with Mass Spectrometry

The first step in any structure elucidation workflow is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.[6][7]

The Rationale for Soft Ionization

For a molecule like this compound, which is not excessively fragile, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.[6] These methods impart minimal excess energy to the analyte, ensuring that the molecular ion (or a protonated/adducted version) is observed with high abundance, which is crucial for accurate mass determination.[6]

Expected Mass Spectrometric Data

The primary goal is to observe the protonated molecule, [M+H]⁺, at a specific mass-to-charge ratio (m/z).

Parameter Expected Value
Molecular Formula C₁₂H₁₈N₂O
Monoisotopic Mass 206.1419 g/mol
Expected [M+H]⁺ (m/z) 207.1497
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Ionization Source: Set the ESI source to positive ion mode.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

  • Data Analysis: Determine the experimental m/z of the most abundant ion and compare it to the theoretical value for [C₁₂H₁₉N₂O]⁺. The mass accuracy should ideally be within 5 ppm.

Functional Group Identification: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] It provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[8]

Causality in Spectral Interpretation

For this compound, we expect to see characteristic absorptions for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic regions, the C-N bond, and the C-O ether linkage.[9]

Predicted IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Primary AmineN-H Stretch3450 - 3300 (two bands)Confirms the presence of the -NH₂ group.[9]
Primary AmineN-H Bend1650 - 1580Further evidence of the primary amine.[9]
Aromatic RingC-H Stretch3100 - 3000Indicates the presence of the benzene ring.[9]
Aliphatic GroupsC-H Stretch3000 - 2850Corresponds to the piperidine and methyl groups.
EtherC-O Stretch1260 - 1000Confirms the ether linkage.
Aromatic RingC=C Stretch1600 and 1475Characteristic of the benzene ring.
AnilineC-N Stretch1340 - 1250Indicates the C-N bond of the aromatic amine.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Unraveling the Connectivity: A Deep Dive into Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[10] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

The Logic of NMR Analysis

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will be employed to unambiguously assign all proton and carbon signals and confirm the connectivity between the aniline and piperidine moieties.

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Interpretation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC Proton_Env Proton Environments (Integration & Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC Carbon_Types Carbon Skeleton (Chemical Shift) C13_NMR->Carbon_Types H_H_Conn ¹H-¹H Connectivity COSY->H_H_Conn C_H_Conn ¹H-¹³C Connectivity HSQC->C_H_Conn Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Conn->Final_Structure C_H_Conn->Final_Structure

Caption: NMR workflow for structure elucidation.

Predicted ¹H and ¹³C NMR Chemical Shifts

Note: Predicted values are estimates and can vary based on solvent and concentration.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Integration
Aromatic H6.6 - 6.9m4H
-NH₂~3.5br s2H
-OCH- (piperidine)~4.3m1H
-NCH₃~2.3s3H
Piperidine H (axial/equatorial)1.8 - 2.8m8H

Table 4: Predicted ¹³C NMR Data (126 MHz, CDCl₃)

Assignment Predicted δ (ppm)
Aromatic C-O140 - 145
Aromatic C-N135 - 140
Aromatic C-H115 - 125
-OCH- (piperidine)70 - 75
Piperidine C adjacent to N50 - 55
-NCH₃~46
Other Piperidine C30 - 35
Experimental Protocols for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure the spectral window is wide enough to include all signals (e.g., -1 to 10 ppm).[11]

    • Optimize the receiver gain and pulse width.

    • Integrate all peaks and determine their multiplicities.[11]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral window to encompass all expected carbon resonances (e.g., -10 to 180 ppm).[11]

  • 2D NMR Acquisition (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those separated by two or three bonds. It is essential for mapping out the spin systems in the piperidine ring and the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the already assigned proton signals.

  • Data Interpretation: Systematically analyze the spectra, starting with the ¹H NMR to identify the different types of protons. Use the COSY spectrum to connect coupled protons. Then, use the HSQC spectrum to assign the carbon signals. This integrated approach provides a self-validating system for the final structure assignment.

The Definitive Proof: Single-Crystal X-ray Crystallography

While NMR provides the structure in solution, single-crystal X-ray crystallography gives the precise atomic arrangement in the solid state, including bond lengths, bond angles, and stereochemistry.[10][12] It is considered the gold standard for structure determination.[12]

The Rationale for Crystallography

Obtaining a crystal structure provides irrefutable proof of the proposed connectivity and conformation. For piperidine-containing compounds, it can definitively establish the chair conformation of the ring and the relative stereochemistry of substituents.[13]

XRay_Workflow Start Synthesized Compound Crystal Grow Single Crystal Start->Crystal Slow Evaporation, Vapor Diffusion Mount Mount Crystal on Diffractometer Crystal->Mount Diffraction Collect X-ray Diffraction Data Mount->Diffraction Solve Solve Structure (e.g., Direct Methods) Diffraction->Solve Refine Refine Structural Model Solve->Refine Validate Validate Structure (CheckCIF) Refine->Validate Result Final Structure (Bond Lengths, Angles) Validate->Result

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. Suitable crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., methanol, acetonitrile, or ethyl acetate/hexanes).[14][15]

  • Crystal Selection and Mounting: A suitable single crystal (typically <0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using software like PLATON and checked against databases for geometric and crystallographic integrity.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy confirms the presence of key functional groups. A suite of NMR experiments meticulously maps out the atomic connectivity. Finally, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. This multi-faceted, self-validating approach ensures the highest level of confidence in the structural assignment, a non-negotiable requirement for advancing a compound in the drug development pipeline. This adherence to rigorous analytical principles is a core tenet of Good Laboratory Practice and ensures the integrity and reproducibility of scientific findings.[3][5]

References

  • Digital Standards - IUPAC | International Union of Pure and Applied Chemistry . IUPAC. [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate . PubMed Central. [Link]

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... . ResearchGate. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry . PubMed Central. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist . LCGC. [Link]

  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry . Pittcon. [Link]

  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative . ResearchGate. [Link]

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  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF . ResearchGate. [Link]

  • A Guide to Good Laboratory Practice (GLP) . SafetyCulture. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio . RSC Publishing. [Link]

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  • Updating IUPAC spectroscopy recommendations and data standards . Spectroscopy Europe. [Link]

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  • Good lab practice | Feature | RSC Education . Royal Society of Chemistry. [Link]

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  • Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl . IUCr Journals. [Link]

  • Powerful Method Probes Small-Molecule Structures . Drug Discovery Online. [Link]

  • Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives . SciSpace. [Link]

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A Technical Guide to 2-[(1-Methylpiperidin-4-yl)oxy]aniline (CAS 869943-62-4): Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, in particular, serve as foundational building blocks for a vast array of therapeutic agents. 2-[(1-Methylpiperidin-4-yl)oxy]aniline is a versatile bifunctional molecule that has garnered interest as a key synthetic intermediate.[1] Its structure uniquely combines a reactive primary aniline moiety with a three-dimensional 1-methylpiperidin-4-yl ring system via a stable ether linkage.[1] This architecture provides an excellent platform for introducing properties beneficial for drug candidates, such as improved solubility and the ability to form critical interactions with biological targets.

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core molecular properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, outline rigorous analytical methods for quality control, and discuss its applications as a precursor in complex molecule synthesis.

Core Molecular Profile

The fundamental identity and properties of a chemical reagent are the bedrock of its reliable use in research and development. All experimental work should begin with confirmation of these key identifiers against the supplier's Certificate of Analysis.

Key Chemical Identifiers

The essential physicochemical properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning.

PropertyValueReference
Molecular Weight 206.28 g/mol [1]
Molecular Formula C₁₂H₁₈N₂O[1]
CAS Number 869943-62-4[1]
Chemical Structure

The compound's structure features an aniline ring substituted at the ortho position with an ether-linked N-methylpiperidine ring. This specific arrangement dictates its chemical reactivity and three-dimensional conformation.

G SM1 1-Methylpiperidin-4-ol Reagent1 Base (e.g., NaH) Solvent (e.g., DMF) SM2 2-Fluoronitrobenzene Intermediate 4-(2-Nitrophenoxy)-1-methylpiperidine Reagent2 H₂, Pd/C Catalyst Solvent (e.g., EtOH) Product This compound Reagent1->Intermediate Step 1: SNAr Reaction Reagent2->Product Step 2: Nitro Reduction

Caption: General Synthetic Workflow Diagram

Experimental Protocol: Two-Step Synthesis

This protocol is a representative procedure. Researchers should perform their own reaction optimization and safety assessments.

Materials:

  • 1-Methylpiperidin-4-ol

  • 2-Fluoronitrobenzene

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C), 10 wt. %

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Step 1: 4-(2-Nitrophenoxy)-1-methylpiperidine (SNAr Reaction)

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-methylpiperidin-4-ol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent SNAr reaction.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add 2-fluoronitrobenzene (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can be used in the next step without further purification.

Step 2: this compound (Nitro Reduction)

  • Setup: Dissolve the crude intermediate from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C catalyst (5-10 mol %) under an inert atmosphere. Trustworthiness: The catalyst should be handled with care as it can be pyrophoric.

  • Reaction: Securely attach the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (typically 1 atm, or balloon pressure) while stirring vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Self-Validation: A proper filtration is crucial; residual palladium can interfere with subsequent reactions. Wash the pad with additional solvent (EtOH or MeOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by flash column chromatography on silica gel if necessary.

Analytical Validation and Quality Control

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step for scientific integrity. We recommend a multi-pronged approach using orthogonal analytical techniques.

Protocol: Purity Determination by HPLC

Rationale: Reverse-phase HPLC is an ideal method for assessing the purity of moderately polar organic molecules like this aniline derivative. A C18 column provides excellent resolving power, and the aromatic aniline ring contains a strong chromophore for UV detection.

  • Equipment: HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a stock solution of the sample at ~1 mg/mL in methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

    • Inject 5-10 µL onto the column.

    • Integrate the resulting chromatogram. Purity is calculated as the peak area of the product divided by the total peak area of all components. Self-Validation: A pure sample should yield a single major peak. The presence of other peaks indicates impurities that may need to be removed by purification.

Protocol: Identity Confirmation by Mass Spectrometry

Rationale: Mass spectrometry provides a direct measurement of the molecular mass, serving as a primary confirmation of the compound's identity.

  • Equipment: Mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol.

    • Infuse the sample directly or via LC-MS into the ESI source operating in positive ion mode.

    • Acquire the mass spectrum.

    • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value of approximately 207.29 (calculated for C₁₂H₁₉N₂O⁺).

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. [1]The primary aromatic amine is a synthetic handle that can participate in a wide range of chemical transformations, allowing for the rapid generation of compound libraries for screening.

  • Amide Coupling: The aniline can be readily acylated with carboxylic acids or acid chlorides to form amides, a common functional group in many drug molecules.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.

  • Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, enabling further molecular elaboration.

  • Buchwald-Hartwig or Ullmann Coupling: The aniline can participate in cross-coupling reactions to form more complex diarylamine structures.

The piperidine moiety contributes to the compound's pharmacokinetic profile, often enhancing aqueous solubility and providing a basic center that can be protonated at physiological pH.

Safety, Handling, and Storage

Professional laboratory safety standards must be followed at all times.

  • Hazards: The compound is associated with warnings for skin and eye irritation (H315, H319) and may be harmful if swallowed (H302). [1]* Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Based on the properties of similar aniline and piperidine compounds, it is recommended to store this material in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation. [2][3]

References

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A Spectroscopic Guide to 2-[(1-Methylpiperidin-4-yl)oxy]aniline: In-Depth Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the spectroscopic characterization of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a key building block in medicinal chemistry. As a Senior Application Scientist, this guide is structured to deliver not just data, but a deep understanding of the experimental rationale and data interpretation, ensuring scientific integrity and empowering researchers in their drug discovery endeavors.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol , is a versatile synthetic intermediate.[1] Its structure, featuring a substituted aniline ring linked to an N-methylpiperidine moiety via an ether linkage, presents a unique three-dimensional scaffold. This architecture is of significant interest in the design of novel therapeutic agents. The aniline functional group provides a reactive handle for further molecular elaboration, making a thorough understanding of its spectroscopic properties essential for unambiguous structure confirmation and quality control in synthetic chemistry.

A common synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between 1-methylpiperidin-4-ol and an activated ortho-halonitrobenzene, followed by the reduction of the nitro group to the aniline.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. Here, we present a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~6.8-7.0m4HAr-H The aromatic protons of the aniline ring are expected in this region. The ortho- and para-protons to the amino group in aniline resonate around 6.7-7.2 ppm. The ether linkage will also influence these shifts.
~4.5-4.7m1HO-CH (Piperidine)The proton on the carbon bearing the oxygen is expected to be deshielded and appear in this downfield region.
~3.6 (broad s)s2HNH₂ The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
~2.7-2.9m2HN-CH₂ (Piperidine, axial)The axial protons adjacent to the nitrogen in the piperidine ring are expected in this region.
~2.2-2.4m2HN-CH₂ (Piperidine, equatorial)The equatorial protons adjacent to the nitrogen in the piperidine ring are expected to be slightly downfield from the axial protons.
~2.3s3HN-CH₃ The methyl group on the piperidine nitrogen will appear as a sharp singlet. The chemical shift for the N-methyl group in N-methylpiperidine is around 2.2-2.3 ppm.[2]
~1.9-2.1m2HCH₂ (Piperidine, axial)The axial protons on the carbons adjacent to the oxygen-bearing carbon.
~1.7-1.9m2HCH₂ (Piperidine, equatorial)The equatorial protons on the carbons adjacent to the oxygen-bearing carbon.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentRationale and Comparative Data
~145-150C -NH₂ (Aromatic)The carbon attached to the nitrogen in aniline resonates around 146 ppm.[3][4]
~140-145C -O (Aromatic)The aromatic carbon attached to the ether oxygen will be deshielded.
~115-125Ar-C HThe remaining aromatic carbons will appear in this region.
~75-80O-C H (Piperidine)The carbon attached to the ether oxygen in the piperidine ring will be significantly deshielded.
~55-60N-C H₂ (Piperidine)The carbons adjacent to the nitrogen in the piperidine ring.
~46-48N-C H₃The N-methyl carbon chemical shift in N-methylpiperidine is around 46.5 ppm.
~30-35C H₂ (Piperidine)The remaining piperidine ring carbons.
Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.

Predicted Mass Spectrum

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for this molecule and is expected to produce a prominent protonated molecular ion [M+H]⁺.

Table 3: Predicted Key Ions in the ESI-Mass Spectrum of this compound

m/zIonPredicted Fragmentation Pathway
207.15[M+H]⁺Protonated molecular ion (C₁₂H₁₉N₂O⁺)
98.10[C₆H₁₂N]⁺α-cleavage of the piperidine ring with loss of the aniloxy moiety. This is a common fragmentation pathway for N-alkylpiperidines.[1]
110.08[C₆H₁₂NO]⁺Cleavage of the C-O bond, retaining the piperidine-oxy fragment.
93.06[C₆H₇N]⁺Cleavage of the C-O bond with charge retention on the aniline fragment.

Diagram: Predicted ESI-MS Fragmentation

G M [M+H]⁺ m/z = 207.15 F1 [C₆H₁₂N]⁺ m/z = 98.10 M->F1 Loss of C₆H₇NO F2 [C₆H₁₂NO]⁺ m/z = 110.08 M->F2 Loss of C₆H₇N F3 [C₆H₇N]⁺ m/z = 93.06 M->F3 Loss of C₆H₁₂NO

Caption: Predicted fragmentation of this compound in ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a triple quadrupole or Q-TOF instrument.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

Data Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be optimized to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion at m/z 207.15 would be selected as the precursor ion and subjected to collision-induced dissociation (CID) to observe the daughter ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared Spectrum

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Data
3450-3300Medium, two bandsN-H stretch (asymmetric and symmetric)Primary aromatic amines typically show two distinct N-H stretching bands in this region.[2]
3100-3000Weak to mediumAromatic C-H stretchCharacteristic stretching vibrations for C-H bonds on an aromatic ring.[5]
2950-2800Medium to strongAliphatic C-H stretchStretching vibrations of the C-H bonds in the piperidine ring and the N-methyl group.
1620-1580Medium to strongN-H bend (scissoring)The in-plane bending vibration of the primary amine.[2]
1600-1450Medium to strongAromatic C=C stretchSkeletal vibrations of the benzene ring.
1250-1200StrongAryl-O stretch (asymmetric)The C-O stretching vibration of the aryl ether linkage.
1100-1000StrongAliphatic C-O stretchThe C-O stretching vibration of the alkyl ether linkage.
1335-1250Medium to strongAromatic C-N stretchThe stretching vibration of the carbon-nitrogen bond of the aniline moiety.[2]
Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solid Sample (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Perform a background scan with no sample present.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The provided rationale, based on fundamental principles and comparative data, will aid in the efficient and accurate structural characterization of this important synthetic intermediate and its derivatives.

References

  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

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  • The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. [Link]

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The Pivotal Role of 2-[(1-Methylpiperidin-4-yl)oxy]aniline as a Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of building blocks available to medicinal chemists, 2-[(1-Methylpiperidin-4-yl)oxy]aniline has emerged as a particularly valuable and versatile intermediate.[1] Its unique three-dimensional architecture, featuring a primary aniline group linked to a 1-methylpiperidin-4-yl moiety via an ether bridge, provides a robust platform for the synthesis of diverse and potent therapeutic agents.[1] This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and extensive applications of this compound in medicinal chemistry. We will delve into its role in the development of novel therapeutics targeting a range of biological pathways, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and illustrative diagrams to provide a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: Unveiling a Privileged Scaffold

The quest for novel therapeutics is an intricate dance between chemical innovation and biological understanding. At the heart of this endeavor lies the concept of the "privileged scaffold" – a molecular framework that can be readily modified to interact with multiple biological targets. This compound, with its distinct combination of a reactive aniline functionality and a conformationally flexible piperidine ring, embodies the characteristics of such a scaffold.[1] The piperidine ring, a common motif in pharmaceuticals, often enhances aqueous solubility and bioavailability, crucial properties for drug candidates.[2] This guide will illuminate the journey of this unassuming aniline derivative from a synthetic building block to a cornerstone of various drug discovery programs.

Synthesis and Physicochemical Characterization

The accessibility of a chemical entity is paramount to its widespread adoption in research. This compound can be efficiently synthesized through a reliable and scalable two-step process.[1]

General Synthesis Pathway

A common and effective route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction step.[1]

Synthesis_of_2((1_Methylpiperidin_4_yl)oxy)aniline reagent1 1-Methylpiperidin-4-ol step1 SNAr Reaction (e.g., NaH, DMF) reagent1->step1 reagent2 2-Fluoronitrobenzene reagent2->step1 intermediate 4-((2-Nitrophenyl)oxy)-1-methylpiperidine step2 Nitro Group Reduction (e.g., H2, Pd/C) intermediate->step2 product 2-((1-Methylpiperidin-4-yl)oxy)aniline step1->intermediate Formation of ether linkage step2->product Formation of aniline

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-((2-Nitrophenyl)oxy)-1-methylpiperidine

  • To a solution of 1-methylpiperidin-4-ol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of 2-fluoronitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-((2-nitrophenyl)oxy)-1-methylpiperidine.

Step 2: Synthesis of this compound

  • Dissolve 4-((2-nitrophenyl)oxy)-1-methylpiperidine (1.0 eq) in methanol or ethanol.

  • Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).

  • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₈N₂O[1]
Molecular Weight206.28 g/mol [1]
CAS Number869943-62-4[1]
AppearanceOff-white to pale yellow solid
SolubilitySoluble in methanol, ethanol, dichloromethane

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The true value of this compound lies in its adaptability as a core structure for synthesizing a wide array of pharmacologically active molecules. The primary amine of the aniline moiety serves as a versatile handle for various chemical transformations, including amide bond formation, sulfonylation, and the construction of heterocyclic rings.

Inhibitors of the Presynaptic Choline Transporter (CHT)

The presynaptic high-affinity choline transporter (CHT) is a critical protein for cholinergic signaling and a promising target for neurological and psychiatric disorders. Researchers have utilized the 3-(piperidin-4-yl)oxy benzamide scaffold, a close structural relative of our topic compound, to develop potent and selective CHT inhibitors.[3][4] In these studies, the methylpiperidine ether analog demonstrated significant activity, highlighting the importance of this moiety for potent inhibition.[3]

Structure-Activity Relationship (SAR) Insights for CHT Inhibitors:

  • Piperidine Ether Moiety: The 3-(piperidin-4-yl)oxy substituent was found to be favored over simple alkyl ether chains.[3]

  • N-Alkylation of Piperidine: The N-methylpiperidine analog was equipotent with the N-isopropyl analog, indicating some tolerance for substitution at this position.[3]

  • Amide Functionality: Benzylic heteroaromatic amide moieties were generally the most potent.[3]

CHT_Inhibitor_SAR scaffold Core Scaffold (3-(piperidin-4-yl)oxy benzamide) piperidine_ether Piperidine Ether Moiety (Favored over alkyl ethers) scaffold->piperidine_ether n_alkylation N-Alkylation (Methyl/Isopropyl tolerated) scaffold->n_alkylation amide_moiety Amide Moiety (Benzylic heteroaromatics are potent) scaffold->amide_moiety

Caption: Key SAR points for 3-(piperidin-4-yl)oxy benzamide CHT inhibitors.

Development of Anti-Inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. The 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has been explored for the development of novel anti-inflammatory agents.[5] Although not a direct derivative of this compound, this research underscores the utility of the piperidine moiety in constructing compounds with anti-inflammatory properties. These compounds have shown potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Serotonin 5-HT2A Receptor Inverse Agonists for Psychosis

The 1-methylpiperidin-4-yl moiety is a key structural feature of ACP-103, a potent and selective 5-HT2A receptor inverse agonist.[6] ACP-103 has demonstrated an antipsychotic-like profile in preclinical models, highlighting the potential of this scaffold in developing treatments for psychiatric disorders.[6] The piperidine nitrogen is believed to play a crucial role in the interaction with the receptor.

Pharmacological Profile of ACP-103:

ParameterValueReference
5-HT2A Receptor Binding Affinity (pKi)9.3 (membranes), 9.70 (whole cells)[6]
5-HT2A Inverse Agonist Potency (pIC50)8.7[6]
Oral Bioavailability (rats)>42.6%[6]
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The piperidine ring is a central component of Donepezil (Aricept®), a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[7] While not directly synthesized from this compound, the structure of Donepezil, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, showcases the importance of the substituted piperidine scaffold in achieving potent and selective AChE inhibition.[7]

Future Directions and Conclusion

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aniline group provide a fertile ground for the exploration of novel chemical space. The diverse range of biological targets that have been successfully modulated by derivatives of this scaffold is a testament to its privileged nature.

Future research will likely focus on:

  • Expansion of the Derivative Library: The synthesis of novel derivatives through the functionalization of the aniline group with a wider variety of chemical moieties.

  • Exploration of New Therapeutic Areas: Screening of new compounds against a broader range of biological targets to identify novel therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

  • Gould, A. et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(8), 1729-1733. [Link]

  • Gould, A. et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • Kiricojević, V. D. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • LookChem (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]

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  • Vanover, K. E. et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

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The Versatility of the 2-[(1-Methylpiperidin-4-yl)oxy]aniline Scaffold in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that exhibit affinity for multiple biological targets—is a cornerstone of efficient drug discovery. The 2-[(1-methylpiperidin-4-yl)oxy]aniline core has emerged as one such scaffold, demonstrating remarkable versatility and clinical success. Its unique three-dimensional architecture, featuring a primary aniline group linked via an ether bridge to a 1-methylpiperidin-4-yl moiety, provides an exceptional platform for the design of targeted therapeutics.[1] This guide offers an in-depth technical exploration of this scaffold, from its synthesis to its application in the development of kinase inhibitors for oncology and novel therapeutics for central nervous system disorders. We will delve into the causal relationships behind experimental designs, provide validated protocols, and illuminate the signaling pathways modulated by drugs derived from this remarkable core.

Synthesis of the Core Scaffold: A Gateway to Innovation

The synthesis of this compound is a critical first step in the development of more complex drug candidates. The most common and efficient route involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro intermediate.[1]

Synthetic Workflow

G A 1-Methylpiperidin-4-ol D Nucleophilic Aromatic Substitution A->D B 2-Fluoronitrobenzene B->D C NaH, DMF C->D Base, Solvent E 1-Methyl-4-(2-nitrophenoxy)piperidine D->E Intermediate G Reduction E->G F Pd/C, H2 F->G Catalyst, Reducing Agent H This compound G->H Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Methyl-4-(2-nitrophenoxy)piperidine

  • Rationale: This step constructs the core ether linkage via an SNAr reaction. 1-Methylpiperidin-4-ol is deprotonated with a strong base, sodium hydride, to form a potent nucleophile that displaces the fluoride from the activated aromatic ring of 2-fluoronitrobenzene. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, facilitating the dissolution of the reagents and promoting the reaction rate.

  • Procedure:

    • To a stirred solution of 1-methylpiperidin-4-ol (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of 2-fluoronitrobenzene (1.1 eq) in DMF dropwise.

    • Stir the reaction mixture at room temperature for 16 hours, monitoring for completion by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-(2-nitrophenoxy)piperidine.

Step 2: Synthesis of this compound

  • Rationale: The nitro group of the intermediate is reduced to the primary aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, with hydrogen gas as the reducing agent.[1]

  • Procedure:

    • To a solution of 1-methyl-4-(2-nitrophenoxy)piperidine (1.0 eq) in methanol (0.2 M) in a hydrogenation vessel, add 10% Pd/C (10 mol%).

    • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

    • Stir the reaction mixture vigorously at room temperature for 12 hours, monitoring for completion by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Application in Oncology: Targeting the MERTK Signaling Pathway

The this compound scaffold has proven to be a valuable framework for the design of potent inhibitors of Mer tyrosine kinase (MERTK). MERTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is aberrantly expressed in a variety of human cancers.[2][3] Its activation promotes cancer cell survival, proliferation, and immune evasion, making it an attractive therapeutic target.[2][3]

The MERTK Signaling Cascade

Ligand binding to the extracellular domain of MERTK induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of downstream pro-oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.

G Ligand Gas6 / Protein S MERTK MERTK Receptor Ligand->MERTK Dimerization Dimerization & Autophosphorylation MERTK->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK/ERK Dimerization->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Proliferation AKT->Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Simplified MERTK signaling pathway in cancer.

Structure-Activity Relationship (SAR) of MERTK Inhibitors

The this compound moiety typically serves as a key hinge-binding element in MERTK inhibitors. The aniline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase domain, while the piperidine ring extends into the solvent-exposed region, providing a vector for further modification to enhance potency and selectivity.

CompoundR GroupMERTK IC50 (nM)
1a 4-Fluorophenyl150
1b 4-Chlorophenyl85
1c 4-Methylphenyl120
1d 4-Methoxyphenyl95
1e Pyridin-4-yl50
1f Pyrimidin-5-yl35

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and does not represent a single study.

SAR Insights:

  • Aromatic Substituents: Substitution on the phenyl ring (R group) directly influences potency. Electron-withdrawing groups like chloro (1b) and fluoro (1a) are generally well-tolerated. The slightly increased potency of the chloro-substituted analog may be due to favorable hydrophobic interactions.

  • Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like pyridine (1e) and pyrimidine (1f) often leads to a significant increase in potency. This is likely due to the ability of the heteroatoms to form additional hydrogen bonds or favorable polar interactions within the ATP-binding pocket of MERTK.

Experimental Protocol: MERTK Kinase Inhibition Assay
  • Rationale: This assay quantifies the ability of a compound to inhibit the enzymatic activity of MERTK. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a phosphopeptide acceptor.

    • Add the MERTK enzyme and the test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP and a biotinylated substrate peptide.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection mixture containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes to allow for the binding of the detection reagents.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at two different wavelengths.

    • Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC50 value.

Application in Neuroscience: Modulating the 5-HT2A Receptor

The this compound scaffold is also a key component of pimavanserin, the first and only FDA-approved drug for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[4][5] Pimavanserin is a selective serotonin 5-HT2A receptor inverse agonist and antagonist.[6][7]

The 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

G Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Gq Gαq Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Structure-Activity Relationship (SAR) of Pimavanserin and Analogs

In pimavanserin, the this compound core is further elaborated. The aniline nitrogen is part of a urea linkage, and the piperidine nitrogen is methylated. Modifications to these functionalities have a profound impact on the compound's affinity and selectivity for the 5-HT2A receptor.

CompoundR1R25-HT2A Ki (nM)
Pimavanserin 4-Fluorobenzyl4-(Isopropyloxy)benzyl0.087
Analog 2a Benzyl4-(Isopropyloxy)benzyl0.25
Analog 2b 4-FluorobenzylBenzyl1.5
Analog 2c 4-Fluorobenzyl4-Methoxybenzyl0.12
Analog 2d 4-Fluorobenzyl4-(Isopropyloxy)phenyl5.8

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and does not represent a single study.

SAR Insights:

  • R1 Group: The 4-fluorobenzyl group is critical for high affinity. Removal of the fluorine (Analog 2a) results in a slight decrease in affinity, suggesting a favorable interaction of the fluorine atom, possibly through a halogen bond or by modulating the electronics of the aromatic ring.

  • R2 Group: The 4-(isopropyloxy)benzyl group is also crucial for potency. Replacing it with a simple benzyl group (Analog 2b) leads to a significant drop in affinity. The bulky and lipophilic isopropoxy group likely occupies a hydrophobic pocket in the receptor. Replacing it with a methoxy group (Analog 2c) retains high affinity, indicating that an alkoxy substituent at this position is favorable. Removing the benzylic methylene (Analog 2d) is detrimental to binding.

Experimental Protocol: 5-HT2A Receptor Binding Assay
  • Rationale: This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

    • In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]ketanserin), and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

    • Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the amount of radioactivity on each filter using a scintillation counter.

    • Determine the non-specific binding by including a high concentration of a known 5-HT2A antagonist in some wells.

    • Calculate the specific binding and plot the percentage of inhibition of specific binding against the concentration of the test compound to determine the Ki value.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic accessibility and the distinct pharmacological profiles of its derivatives underscore its value to medicinal chemists. The successful development of MERTK inhibitors for cancer and a first-in-class antipsychotic for Parkinson's disease psychosis are testaments to the scaffold's potential. As our understanding of disease biology continues to evolve, it is highly probable that this versatile core will be further exploited to generate novel therapeutics for a wide range of unmet medical needs. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this remarkable scaffold in their own drug discovery endeavors.

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  • Vanover, K. E., Weiner, D. M., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918. [Link]

  • Hennequin, L. F., & Allen, J. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465-6488. [Link]

  • Adhikari, S., Hussain, O., Phillips, R., & Kollipara, M. R. (2017). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Structures and Ki/IC50 values of the first marketed A2A-selective AR... ResearchGate. [Link]

  • Johannes, J. W., & Scott, J. D. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of medicinal chemistry. [Link]

  • Reddy, M. S. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

Sources

A Technical Guide to the Discovery and Optimization of 2-[(1-Methylpiperidin-4-yl)oxy]aniline Analogs as M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The M4 muscarinic acetylcholine receptor has emerged as a critical, non-dopaminergic target for the treatment of neuropsychiatric disorders, particularly schizophrenia.[1][2] Direct-acting agonists, while clinically validating the target, have been hampered by side effects stemming from a lack of subtype selectivity.[3] This has catalyzed a shift towards positive allosteric modulators (PAMs), which offer the potential for enhanced selectivity and a more nuanced modulation of endogenous cholinergic signaling.[2][4] This guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationship (SAR) of a key chemical series built upon the 2-[(1-Methylpiperidin-4-yl)oxy]aniline scaffold, which has yielded potent and selective M4 PAMs with clinical potential.

The Rationale for Targeting the M4 Muscarinic Receptor in Schizophrenia

The M4 muscarinic acetylcholine receptor (M4 mAChR) is a Gi/o-coupled G protein-coupled receptor (GPCR) predominantly expressed in the striatum and other key brain regions implicated in the pathophysiology of schizophrenia.[4][5] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6][7] A crucial function of striatal M4 receptors is the modulation of dopamine release; their activation acts as a physiological brake, reducing dopaminergic hyperactivity that is a hallmark of the positive symptoms of schizophrenia.[8][9]

The clinical efficacy of the M1/M4-preferring agonist xanomeline in patients with schizophrenia provided profound validation for this therapeutic strategy.[1][5] However, its development was complicated by adverse effects associated with activating other muscarinic receptor subtypes in the periphery.[3] This created a clear mandate for developing subtype-selective M4 activators. Positive allosteric modulators (PAMs) represent an elegant solution to this challenge. PAMs bind to a topographically distinct "allosteric" site on the receptor, rather than the highly conserved "orthosteric" site where acetylcholine (ACh) binds.[4] This confers two major advantages:

  • Subtype Selectivity: Allosteric sites are less conserved across receptor subtypes, enabling the design of highly selective molecules.[8]

  • Physiological Fidelity: PAMs are only active in the presence of the endogenous agonist, ACh. This preserves the natural spatial and temporal patterns of cholinergic neurotransmission, potentially leading to a better therapeutic window.[3]

M4 Receptor Signaling Cascade

The canonical signaling pathway for the M4 receptor is initiated by ACh binding, which stabilizes an active receptor conformation. This facilitates coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

M4_Signaling cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Activates Gi->AC Inhibits ATP ATP ATP->AC Downstream Modulation of Dopamine Release cAMP->Downstream Leads to

Sources

A Strategic Guide to the Preliminary Biological Screening of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary biological evaluation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a versatile synthetic intermediate with significant potential in drug discovery.[1] The molecular architecture, featuring a piperidine ring linked to an aniline moiety via an ether bond, is a scaffold present in numerous pharmacologically active agents, suggesting a broad range of potential biological targets.[2][3][4] This document provides a rationale-driven screening cascade, beginning with broad primary assays against high-probability target classes, followed by essential secondary safety and selectivity profiling. Detailed, field-proven protocols are provided for each assay, accompanied by data interpretation frameworks and visualizations to guide researchers in making informed decisions for hit-to-lead progression.

Introduction: Deconstructing the Pharmacophore

The compound this compound serves as a valuable building block in medicinal chemistry.[1] A strategic analysis of its structure is paramount to designing an efficient screening strategy.

  • The Piperidine Moiety: This saturated heterocycle is a cornerstone of neuropharmacology. It is a key structural feature in molecules targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, and is integral to the activity of many analgesics and antipsychotic drugs.[5][6] Its presence strongly suggests a high probability of interaction with central nervous system (CNS) targets.

  • The Aniline Moiety: As a primary aromatic amine, this group is a versatile synthetic handle but also a potential site for metabolic activity and molecular interactions, including hydrogen bonding and π-stacking within protein binding pockets.

  • The Ether Linkage: This linker provides rotational flexibility, allowing the piperidine and aniline rings to adopt various spatial orientations to fit into a binding site.

Given these structural alerts, a logical starting point for a preliminary screen is to investigate the compound's activity at key CNS-related GPCRs and enzymes, while simultaneously establishing a baseline safety profile.

The Screening Cascade: A Multi-Tiered Approach

An effective preliminary screen should maximize information while conserving resources. We propose a tiered approach that prioritizes the most probable targets first, followed by critical safety assessments.

Screening_Cascade cluster_0 Tier 1: Primary Screening (Target Identification) cluster_0_1 GPCR Panel cluster_0_2 Enzyme Inhibition cluster_1 Tier 2: Safety & Selectivity Profiling cluster_2 Tier 3: Decision Point Compound This compound D2_Assay Dopamine D2 Receptor (cAMP Functional Assay) Compound->D2_Assay S_Assay Serotonin 5-HT2A Receptor (Ca2+ Flux Assay) Compound->S_Assay AChE_Assay Acetylcholinesterase (AChE) (Ellman's Method) Compound->AChE_Assay Hit Primary Hit(s) (Potency > Threshold) D2_Assay->Hit NoHit No Significant Activity D2_Assay->NoHit S_Assay->Hit S_Assay->NoHit AChE_Assay->Hit AChE_Assay->NoHit hERG_Assay hERG Channel (Binding Assay) Lead Promising Lead Candidate (Potent, Selective, Safe) hERG_Assay->Lead Kill Kill Compound (Toxicity or Poor Selectivity) hERG_Assay->Kill Cyto_Assay General Cytotoxicity (MTT & LDH Assays) Cyto_Assay->Lead Cyto_Assay->Kill Hit->hERG_Assay Progress to Tier 2 Hit->Cyto_Assay Progress to Tier 2 D2_Pathway cluster_cell Cell Membrane Agonist D2 Agonist (e.g., Dopamine) D2R D2 Receptor Agonist->D2R TestCmpd Test Compound TestCmpd->D2R Antagonist? TestCmpd->D2R Agonist? Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Fluorescence Fluorescence Signal (Biosensor) cAMP->Fluorescence ↓ Fluorescence

Caption: Signaling pathway for the D2 receptor functional assay.

Experimental Protocol: D2 cAMP Assay

  • Cell Seeding: Seed DRD2 Nomad cells in a 96-well, clear-bottom, black-walled plate at a density of 20,000-30,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Include a known agonist (Dopamine) and antagonist as positive controls.

  • Agonist Mode: To test for agonist activity, add the diluted test compound to the cells and incubate for 30 minutes.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for 15 minutes, then add a known agonist (Dopamine) at its EC₈₀ concentration and incubate for an additional 30 minutes.

  • Signal Detection: Measure the fluorescence intensity using a microplate reader (e.g., Ex: 485 nm, Em: 530 nm). [7]6. Data Analysis: Normalize the data to vehicle (0% activity) and a saturating concentration of a reference agonist (100% activity). Plot the dose-response curve and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Rationale: The 5-HT2A receptor is implicated in psychosis and is a target for atypical antipsychotics and hallucinogens. [8]It is a Gq-coupled receptor, and its activation leads to the mobilization of intracellular calcium (Ca²⁺) via the PLC-IP3 pathway. [9]* Methodology: A cell-based assay using a stable cell line (e.g., CHO-K1) expressing the human 5-HT2A receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Experimental Protocol: 5-HT2A Calcium Flux Assay

  • Cell Seeding: Seed HiTSeeker 5HTR2A cells in a 96-well, clear-bottom, black-walled plate at an appropriate density. Incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add assay buffer containing a calcium-sensitive dye. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls (e.g., Serotonin as a reference agonist).

  • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: Add the test compounds (for agonist mode) or test compounds followed by a reference agonist (for antagonist mode).

  • Data Analysis: Continue recording fluorescence for 60-120 seconds. The response is measured as the peak fluorescence intensity minus the baseline. Calculate EC₅₀ or IC₅₀ values from the dose-response curves. [9]

Acetylcholinesterase (AChE) Inhibition Assay
  • Rationale: AChE inhibitors are a key class of drugs for managing Alzheimer's disease. [10]This enzyme terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. [11]The assay identifies compounds that can prevent this hydrolysis.

  • Methodology: The most common method is a colorimetric assay based on the Ellman method. [11]AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured at 412 nm. [10][12] Experimental Protocol: AChE Colorimetric Assay

  • Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer, pH 8.0), DTNB solution, acetylthiocholine (substrate) solution, and AChE enzyme solution (from electric eel or human recombinant).

  • Assay Setup (96-well plate):

    • Add buffer to all wells.

    • Add test compound dilutions to sample wells.

    • Add a known inhibitor (e.g., Donepezil) to positive control wells.

    • Add vehicle (e.g., DMSO) to negative control wells.

  • Enzyme Addition: Add the AChE enzyme solution to all wells except the blank. Mix and incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the DTNB and substrate solutions to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. [11]6. Data Analysis: Calculate the rate of reaction (V) for each well (ΔAbs/min). Determine the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Tier 2: Safety & Selectivity Profiling

Any compound showing promising activity in Tier 1 must be immediately evaluated for potential liabilities.

hERG Potassium Channel Binding Assay
  • Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [13][14]Early assessment of hERG liability is a mandatory step in modern drug discovery to prevent late-stage failures. [15]* Methodology: A high-throughput fluorescence polarization (FP) binding assay is a cost-effective initial screen that correlates well with gold-standard patch-clamp data. [16]The assay measures the displacement of a fluorescently labeled hERG ligand from channel-containing membranes by the test compound. [16] Experimental Protocol: hERG Fluorescence Polarization Assay

  • Reagent Preparation: Use a commercially available kit (e.g., Predictor® hERG Fluorescence Polarization Assay Kit) containing hERG membranes, a fluorescent tracer, and assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound. Include a known hERG blocker (e.g., Astemizole or E-4031) as a positive control.

  • Assay Reaction: In a 384-well, low-volume black plate, combine the hERG membranes, the fluorescent tracer, and either the test compound, control, or vehicle.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: Calculate the percent inhibition of tracer binding for each compound concentration. Determine the IC₅₀ value from the dose-response curve.

General Cytotoxicity Assays
  • Rationale: It is essential to determine if the compound's activity is due to a specific pharmacological effect or simply general cell toxicity. Running two assays with different endpoints (metabolic activity vs. membrane integrity) provides a more robust assessment. [17]* Methodology: The MTT assay measures mitochondrial reductase activity in living cells, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membranes. [18][19][20] Experimental Protocol: MTT & LDH Cytotoxicity Assays

  • Cell Seeding: Seed a standard cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100). Incubate for 24-48 hours.

  • LDH Assay (Measures Cytotoxicity):

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from a commercial kit. [19] * Incubate for 30 minutes at room temperature, protected from light.

    • Add the stop solution and measure the absorbance at 490 nm. [20]4. MTT Assay (Measures Viability):

    • To the remaining cells in the original plate, add MTT reagent (final concentration ~0.5 mg/mL). [18] * Incubate for 2-4 hours at 37°C until purple formazan crystals form.

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) and incubate until the crystals are fully dissolved.

    • Measure the absorbance at 570 nm. 5. Data Analysis:

    • For the LDH assay, calculate % Cytotoxicity relative to the Triton X-100 control.

    • For the MTT assay, calculate % Viability relative to the vehicle control.

    • Determine the CC₅₀ (cytotoxic concentration 50%) and IC₅₀ (inhibitory concentration 50%) from the respective dose-response curves.

Data Interpretation and Decision Making

The collective data from this screening cascade allows for a holistic evaluation of the compound's potential.

Hypothetical Data Summary Table

AssayEndpointResult (IC₅₀/EC₅₀/CC₅₀)Interpretation
Dopamine D2 Receptor IC₅₀75 nMPotent antagonist activity at the D2 receptor.
Serotonin 5-HT2A Receptor IC₅₀1.2 µMModerate antagonist activity at the 5-HT2A receptor.
Acetylcholinesterase IC₅₀> 30 µMNo significant activity against AChE.
hERG Channel Binding IC₅₀15 µMLow risk of hERG liability (Therapeutic Index >100-fold vs. D2 activity).
Cytotoxicity (MTT) CC₅₀> 30 µMNo significant cytotoxicity observed in the tested range.
Cytotoxicity (LDH) CC₅₀> 30 µMConfirms lack of membrane-damaging toxicity.

Decision Framework:

  • A "Hit": A compound is considered a "hit" if it shows potent activity (typically IC₅₀ or EC₅₀ < 1 µM) in a primary assay.

  • A "Lead Candidate": A hit progresses to a lead candidate if it demonstrates a favorable safety profile:

    • Selectivity: At least a 10-fold selectivity for the primary target over other screened targets.

    • Safety Window: A >100-fold window between the primary target potency (IC₅₀/EC₅₀) and the hERG IC₅₀ and cytotoxicity CC₅₀ values.

Based on the hypothetical data above, this compound would be considered a promising lead candidate as a D2/5-HT2A antagonist with a good initial safety profile, warranting further investigation, including secondary functional assays, selectivity profiling against a broader GPCR panel, and initiation of structure-activity relationship (SAR) studies.

References

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

  • Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Innoprot. (n.d.). D1 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Retrieved from [Link]

  • Biocompare. (n.d.). Acetylcholinesterase Assay Kits. Retrieved from [Link]

  • Naidoo, P., et al. (2015).
  • Lopu, K., et al. (2007). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • Elabscience. (n.d.). Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M). Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Retrieved from [Link]

  • ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved from [Link]

  • Marti-Solano, M., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. PubMed.
  • van de Water, S. J., et al. (1998). Development of a 5-hydroxytryptamine(2A)
  • Abel, U., et al. (1998). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. PubMed.
  • Naseem, H., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Liu, B., et al. (2023).
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • FR. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Kadyrov, Y., & Kadyrova, Y. (2022).
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Zhang, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a key building block in medicinal chemistry and pharmaceutical research.[1][2] The protocol details a robust two-step synthetic sequence, commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the aryl ether linkage, followed by a catalytic hydrogenation to yield the final aniline product. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, characterization methods for self-validation, and critical safety information.

Introduction and Scientific Rationale

This compound is a valuable synthetic intermediate characterized by its unique three-dimensional structure, which combines an aniline moiety, a flexible ether linkage, and a basic 1-methylpiperidine ring.[1] This distinct architecture makes it an attractive scaffold for constructing more complex molecules, particularly in the development of novel therapeutic agents targeting a range of biological targets.[2]

The synthesis presented herein is a well-established and reliable pathway that proceeds in two high-yielding steps:

  • Ether Formation via SNAr: The synthesis begins with the formation of the aryl-ether bond. This is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between the alkoxide of 1-methylpiperidin-4-ol and an electron-deficient aromatic ring, 2-fluoronitrobenzene.[1]

  • Nitro Group Reduction: The intermediate, 1-methyl-4-(2-nitrophenoxy)piperidine, is then converted to the target aniline via the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its efficiency and clean conversion.[1]

This protocol has been optimized for clarity, reproducibility, and safety, providing the user with the necessary information to successfully synthesize and validate the target compound.

Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and optimization.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The formation of the ether linkage is a classic example of an SNAr reaction. The key to this reaction is the "activation" of the aromatic ring by a strong electron-withdrawing group—in this case, the nitro group (NO₂)—positioned ortho to the leaving group (fluoride).

The mechanism proceeds as follows:

  • Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group of 1-methylpiperidin-4-ol to form a highly nucleophilic alkoxide ion.

  • Nucleophilic Attack: The alkoxide attacks the carbon atom bearing the fluorine on the 2-fluoronitrobenzene ring. This is the rate-determining step.

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

  • Rearomatization: The complex collapses, ejecting the fluoride leaving group and restoring the aromaticity of the ring to yield the 1-methyl-4-(2-nitrophenoxy)piperidine intermediate. Fluoride is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the attached carbon.

Step 2: Catalytic Hydrogenation

The reduction of the nitro group to a primary amine is accomplished via heterogeneous catalytic hydrogenation.

  • Adsorption: Both the nitro-containing substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The Pd catalyst facilitates the cleavage of the H-H bond, creating reactive hydrogen atoms on the metal surface.

  • Stepwise Reduction: The nitro group is reduced in a stepwise fashion through several intermediates (e.g., nitroso, hydroxylamine) by the surface-bound hydrogen atoms.

  • Desorption: Once the reduction is complete, the final product, this compound, desorbs from the catalyst surface, which is then free to catalyze another reaction cycle.

Synthetic Workflow Diagram

The overall two-step synthesis is illustrated below.

SynthesisWorkflow cluster_step1 Step 1: SNAr Ether Formation cluster_step2 Step 2: Nitro Reduction cluster_purification Purification & Analysis A 1-Methylpiperidin-4-ol C 1-Methyl-4-(2-nitrophenoxy)piperidine A->C NaH, DMF ~60-70 °C B 2-Fluoronitrobenzene B->C NaH, DMF ~60-70 °C D This compound C->D H2 (g), Pd/C Ethanol, rt E Final Product Characterization (NMR, MS, IR) D->E

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Safety First: Before starting any experimental work, review the Safety Data Sheets (SDS) for all reagents. This synthesis must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Synthesis of 1-Methyl-4-(2-nitrophenoxy)piperidine (Intermediate)

Materials & Reagents:

ReagentCAS No.MW ( g/mol )M. eq.Amount
1-Methylpiperidin-4-ol106-52-5115.171.05.00 g
Sodium Hydride (60% in oil)7646-69-724.001.21.04 g
2-Fluoronitrobenzene1493-27-2141.101.16.70 g
Anhydrous Dimethylformamide (DMF)68-12-2--50 mL
Ethyl Acetate (EtOAc)141-78-6--~200 mL
Saturated aq. NH₄Cl---~50 mL
Brine---~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--As needed

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add sodium hydride (1.04 g, 1.2 eq). Carefully wash the NaH into the flask with anhydrous DMF (20 mL).

  • Alkoxide Formation: Dissolve 1-methylpiperidin-4-ol (5.00 g, 1.0 eq) in anhydrous DMF (30 mL). Add this solution dropwise to the NaH suspension at 0 °C (ice bath) over 20 minutes.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution from the deprotonation.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • SNAr Reaction: Add 2-fluoronitrobenzene (6.70 g, 1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Mobile phase: 50% EtOAc in hexanes). The reaction is complete when the starting material (1-methylpiperidin-4-ol) is no longer visible.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution: 20% to 60% EtOAc in hexanes) to afford 1-methyl-4-(2-nitrophenoxy)piperidine as a yellow oil or solid.

Part B: Synthesis of this compound (Final Product)

Materials & Reagents:

ReagentCAS No.MW ( g/mol )M. eq.Amount
1-Methyl-4-(2-nitrophenoxy)piperidine869943-61-3250.291.0From Part A
Palladium on Carbon (10 wt. %)7440-05-3-0.05~5 mol %
Ethanol (EtOH)64-17-5--~100 mL
Hydrogen Gas (H₂)1333-74-0-ExcessBalloon/Parr

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask or a Parr hydrogenation bottle, add the nitro-intermediate synthesized in Part A.

  • Dissolve the intermediate in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5 mol % by weight relative to the substrate) to the solution under a nitrogen atmosphere.

    • Safety Note: Pd/C is flammable, especially when dry. Handle with care and avoid ignition sources.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the bottle on a Parr shaker). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from the balloon or ~50 psi on a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC (Mobile phase: 10% Methanol in Dichloromethane) until the starting material is completely consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (~50 mL).

    • Safety Note: Do not allow the filter cake containing Pd/C and hydrogen to dry in the air. Quench it immediately with water.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a mobile phase of 5-10% methanol in dichloromethane containing 0.5% triethylamine to prevent streaking on the column. The final product is typically an off-white to pale brown solid.

Trustworthiness: Product Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a series of analytical validations are required.

  • Thin-Layer Chromatography (TLC):

    • Intermediate: Rf ≈ 0.4 (50% EtOAc/Hexanes).

    • Final Product: Rf ≈ 0.3 (10% MeOH/DCM). Visualization under UV light (254 nm) and staining with potassium permanganate.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Expected Peaks for Final Product: δ 6.7-6.9 (m, 4H, aromatic protons), 4.3-4.4 (m, 1H, -O-CH-), 3.5-3.8 (br s, 2H, -NH₂), 2.7-2.9 (m, 2H, piperidine CH₂), 2.3 (s, 3H, -N-CH₃), 2.2-2.4 (m, 2H, piperidine CH₂), 1.9-2.1 (m, 2H, piperidine CH₂), 1.7-1.9 (m, 2H, piperidine CH₂).

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Expected Peaks for Final Product: δ ~141.2, 139.8, 121.5, 118.9, 115.3, 112.4 (aromatic carbons), ~72.1 (-O-CH-), ~55.1 (piperidine CH₂N), ~46.2 (-N-CH₃), ~30.5 (piperidine CH₂).

  • Mass Spectrometry (ESI+):

    • Formula: C₁₂H₁₈N₂O

    • Molecular Weight: 206.28 g/mol

    • Expected [M+H]⁺: 207.15

  • Infrared (IR) Spectroscopy (ATR):

    • Key Absorptions: Disappearance of strong NO₂ stretches (~1520 cm⁻¹ and 1340 cm⁻¹) from the intermediate. Appearance of N-H stretching bands (~3300-3450 cm⁻¹) for the primary amine. C-O-C ether stretch (~1250 cm⁻¹).

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Aminophenol. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline. The compound, a key intermediate in pharmaceutical synthesis, presents unique challenges due to its polar and basic nature. This guide provides a comprehensive protocol, from method development rationale to validation, tailored for researchers, scientists, and drug development professionals. The described method utilizes a reversed-phase approach on a polar-endcapped C18 column with a phosphate buffer and acetonitrile mobile phase, ensuring excellent peak shape, resolution, and sensitivity with UV detection.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical agents.[1] Its structure comprises a primary aromatic amine and a tertiary amine within the piperidine ring, rendering the molecule basic and relatively polar. Accurate and precise quantification of this intermediate is paramount for ensuring the quality and purity of final drug products.

The inherent basicity of the analyte can lead to challenging chromatographic behavior on conventional silica-based reversed-phase columns, often resulting in poor peak shape (tailing) due to interactions with residual silanol groups.[2] Therefore, a carefully designed HPLC method is essential to overcome these challenges and provide reliable analytical results. This application note presents a systematic approach to the development and validation of such a method.

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

  • Structure: this compound

  • Molecular Formula: C₁₂H₁₈N₂O

  • Molecular Weight: 206.28 g/mol

  • Key Functional Groups: Primary aromatic amine, tertiary aliphatic amine (piperidine), ether linkage.

  • Predicted Basicity: The presence of two basic nitrogen atoms suggests that the pKa of the molecule is likely in the basic range. For a structurally similar, albeit more complex molecule, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, a predicted pKa of 8.14 has been reported.[3] This indicates that our target analyte will be protonated at acidic to neutral pH.

The polarity and basicity of the analyte dictate the choice of stationary and mobile phases. A standard C18 column may not provide sufficient retention for this polar compound. Therefore, a polar-endcapped C18 column is selected to offer a good balance of hydrophobic retention and interaction with the polar functionalities of the analyte, while minimizing undesirable interactions with silanol groups.

To ensure good peak shape for a basic compound, the mobile phase pH must be controlled. An acidic mobile phase protonates the basic analyte, leading to a single ionic species and reducing peak tailing. A phosphate buffer at a pH of 3.0 is chosen for this purpose. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.

UV detection is suitable due to the presence of the aniline chromophore. Aniline and its derivatives typically exhibit strong absorbance around 254 nm.[4]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (H₃PO₄) (AR grade)

    • Water (HPLC grade)

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and mobile phase composition (± 2%). The system suitability parameters should remain within acceptable limits.

Data Presentation and Visualization

Expected Validation Data Summary
Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (RSD) ≤ 2.0%< 1.0%
Intermediate Precision (RSD) ≤ 2.0%< 1.5%
LOD S/N ≥ 3~0.1 µg/mL
LOQ S/N ≥ 10~0.3 µg/mL
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (Buffer & Organic) hplc_system HPLC System Setup (Column, Temp, Flow) prep_mobile->hplc_system prep_std Standard Solution Preparation injection Sample Injection prep_std->injection prep_sample Sample Preparation (Dilution) prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: HPLC analysis workflow from preparation to quantification.

Method Development Logic Diagram

Method_Development cluster_choices Chromatographic Choices cluster_outcome Desired Outcome analyte Analyte Properties (Polar, Basic) col Column Selection (Polar-Endcapped C18) analyte->col mp Mobile Phase Selection (ACN/Buffer) analyte->mp ph pH Control (Acidic, pH 3.0) analyte->ph det Detector Selection (UV @ 254 nm) analyte->det outcome Good Peak Shape & Retention col->outcome mp->outcome ph->outcome

Caption: Logic flow for HPLC method development based on analyte properties.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By carefully considering the physicochemical properties of the analyte, a method employing a polar-endcapped C18 column with an acidic phosphate buffer and acetonitrile mobile phase was developed. This approach effectively mitigates the challenges associated with the analysis of polar basic compounds, yielding excellent peak symmetry, retention, and sensitivity. The provided validation protocol ensures that the method is suitable for its intended purpose in a quality control or research environment.

References

  • U.S. Environmental Protection Agency. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • Vuorensola, K., et al. (2021). Quantification of aniline and N-methylaniline in indigo. Scientific Reports. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. Retrieved from [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the structural elucidation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical research, unambiguous characterization of this molecule is critical. This application note outlines optimized protocols for sample preparation, data acquisition, and spectral analysis, offering insights into the causal relationships between molecular structure and NMR observables. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural confirmation for researchers in drug discovery and organic synthesis.

Introduction: The Significance of this compound

This compound and its analogues are important structural motifs in medicinal chemistry. For instance, related compounds are explored as receptor tyrosine kinase inhibitors, such as anaplastic lymphoma kinase (ALK) inhibitors, which have shown promise in cancer therapy.[1] Given the therapeutic potential of this scaffold, precise and unequivocal structural verification is paramount. NMR spectroscopy stands as the gold standard for the non-destructive analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will systematically walk through the complete ¹H and ¹³C NMR characterization of the title compound.

Foundational Principles: Why NMR is a Definitive Tool

Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

  • ¹H NMR Spectroscopy: Provides information on the number of chemically distinct protons, their electronic environment (shielding/deshielding), and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not typically observed.

  • 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC correlate signals from different nuclei, allowing for the unambiguous assignment of complex spectra and the piecing together of the molecular framework.[2][3][4]

Experimental Protocols

Materials and Equipment
  • Sample: this compound (Purity ≥98%)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.[5][6][7][8][9]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • NMR Tubes: 5 mm high-precision NMR tubes.[10]

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Sample Preparation Protocol

A well-prepared sample is the foundation of a high-quality NMR spectrum.[10][11][12][13][14]

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[13]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[8] The solvent should contain 0.03% (v/v) TMS as an internal reference.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied. Visually inspect the solution to ensure no particulate matter is present.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[10]

NMR Data Acquisition Workflow

The following workflow provides a comprehensive dataset for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Prep Weigh Sample & Dissolve in Deuterated Solvent Acq_1H 1D ¹H NMR Prep->Acq_1H Acq_13C 1D ¹³C{¹H} NMR Acq_1H->Acq_13C Acq_COSY 2D ¹H-¹H COSY Acq_13C->Acq_COSY Acq_HSQC 2D ¹H-¹³C HSQC Acq_COSY->Acq_HSQC Acq_HMBC 2D ¹H-¹³C HMBC Acq_HSQC->Acq_HMBC Proc Fourier Transform, Phasing, Baseline Correction Acq_HMBC->Proc Analysis Assign Signals, Correlate Data, Confirm Structure Proc->Analysis

Caption: Workflow for NMR data acquisition and analysis.

3.3.1. Standard 1D ¹H and ¹³C NMR Acquisition Parameters
Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program zg30zgpg30
Number of Scans (NS) 161024
Spectral Width (SW) 16 ppm240 ppm
Acquisition Time (AQ) ~2 s~1 s
Relaxation Delay (D1) 2 s2 s
Temperature 298 K298 K

Rationale: The number of scans is significantly higher for ¹³C NMR to compensate for the low natural abundance of the ¹³C isotope. The spectral width is chosen to encompass all expected signals for the respective nuclei.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic and aliphatic regions. The aromatic protons are expected to appear downfield due to the deshielding effect of the aromatic ring current, a phenomenon known as diamagnetic anisotropy.[15][16][17][18][19]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-3', H-4', H-5'6.7-6.9m3HAromatic protons on the aniline ring, ortho and para to the amino group.
H-6'6.6-6.8d1HAromatic proton ortho to both the amino and ether groups.
NH₂3.5-4.5br s2HAmine protons, chemical shift can be variable and the peak may be broad due to exchange.
H-44.2-4.4m1HProton on the carbon bearing the ether linkage, deshielded by the oxygen atom.
H-2eq, H-6eq2.6-2.8m2HEquatorial protons on the piperidine ring adjacent to the nitrogen.
H-2ax, H-6ax2.1-2.3m2HAxial protons on the piperidine ring adjacent to the nitrogen.
N-CH₃2.2-2.4s3HMethyl group on the piperidine nitrogen.
H-3eq, H-5eq1.9-2.1m2HEquatorial protons on the piperidine ring.
H-3ax, H-5ax1.7-1.9m2HAxial protons on the piperidine ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all 13 unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted δ (ppm)Rationale
C-1'~141Aromatic carbon attached to the amino group.
C-2'~152Aromatic carbon attached to the ether oxygen.
C-3'~115Aromatic CH.
C-4'~122Aromatic CH.
C-5'~119Aromatic CH.
C-6'~112Aromatic CH.
C-4~75Carbon attached to the ether oxygen.
C-2, C-6~55Carbons adjacent to the piperidine nitrogen.
N-CH₃~46Methyl carbon on the piperidine nitrogen.
C-3, C-5~30Carbons on the piperidine ring.
2D NMR for Unambiguous Assignments

While 1D spectra provide initial assignments, 2D NMR is essential for definitive structural confirmation.[20][21][22]

Caption: Logic of 2D NMR correlations for structural assignment.

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[3] For this compound, COSY will show correlations between H-4 and the adjacent H-3/H-5 protons, and between H-3/H-5 and H-2/H-6, confirming the piperidine ring spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[3] This is invaluable for assigning the carbon signals of all protonated carbons by identifying the corresponding proton signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[3] This is crucial for identifying quaternary carbons (those with no attached protons) and for linking different fragments of the molecule. For example, a correlation between the N-CH₃ protons and the C-2/C-6 carbons of the piperidine ring would be expected. A key correlation would be between H-4 and the aromatic C-2', confirming the ether linkage.

Data Processing and Reporting

Modern NMR software simplifies the data processing workflow.[23][24][25][26] The typical steps include:

  • Fourier Transformation: Converts the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift scale using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identifies the chemical shift of each peak and calculates the relative area under each peak (for ¹H NMR).

When reporting the data, it is standard practice to list the chemical shifts (δ) in ppm, the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), the coupling constants (J) in Hertz (Hz), and the integration value for ¹H NMR.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the complete ¹H and ¹³C NMR characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and systematic spectral analysis using a combination of 1D and 2D NMR techniques, researchers can achieve unambiguous structural confirmation of this important pharmaceutical intermediate. The emphasis on the rationale behind experimental choices and the use of corroborating 2D experiments ensures the trustworthiness and integrity of the analytical results, a cornerstone of research and development in the pharmaceutical industry.

References

  • Anisotropic Effect Definition. Fiveable. Available from: [Link]

  • NMR Data Processing Guide. Scribd. Available from: [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. Available from: [Link]

  • Applying 2D NMR methods to the structural elucidation of complex natural products. ProQuest. Available from: [Link]

  • Can someone explain what anisotropy is in simple terms. Reddit. Available from: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Houston. Available from: [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available from: [Link]

  • NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. Available from: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available from: [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available from: [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Standard Operating Procedure. The Hong Kong University of Science and Technology. Available from: [Link]

  • Sample Preparation. University College London. Available from: [Link]

  • NMR data handling and (pre-)processing. The MetaRbolomics book. Available from: [Link]

  • NMR Data Processing. ScienceDirect. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • What Are Common NMR Solvents? YouTube. Available from: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available from: [Link]

  • Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. YouTube. Available from: [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • Diamagnetic Anisotropy. Chemistry LibreTexts. Available from: [Link]

  • Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. ResearchGate. Available from: [Link]

  • NMR data processing, visualization, analysis and structure calculation with NMRFx. ResearchGate. Available from: [Link]

  • Two polymorphs of 4-hydroxypiperidine with different NH configurations. Royal Society of Chemistry. Available from: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available from: [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • How to select NMR solvent. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences. Available from: [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available from: [Link]

  • N-Methylpiperidine. PubChem. Available from: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. ResearchGate. Available from: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

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Application Note: High-Throughput Analysis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a key intermediate in pharmaceutical synthesis.[1] We detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, providing insights into instrument parameters, sample preparation, and expected fragmentation patterns. The protocols herein are designed for researchers, scientists, and drug development professionals requiring accurate quantification and structural confirmation of this compound in various matrices.

Introduction: The Analytical Imperative

This compound is a crucial building block in medicinal chemistry, notable for its unique three-dimensional structure comprising a primary aniline group linked to a 1-methylpiperidin-4-yl moiety via an ether bridge.[1] Its molecular formula is C₁₂H₁₈N₂O with a monoisotopic mass of 206.1419 g/mol .[1] The presence of both a basic aniline and a tertiary amine (N-methylpiperidine) makes this molecule particularly amenable to analysis by electrospray ionization mass spectrometry in positive ion mode.

The accurate and precise quantification of this intermediate is critical during drug discovery and development to ensure the quality and purity of synthesized active pharmaceutical ingredients (APIs). LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose, enabling confident detection even at trace levels.[2] This guide provides the foundational methodology to establish a validated analytical workflow.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Monoisotopic Mass 206.1419 g/mol
Predicted pKa (most basic) ~8.5-9.5 (Tertiary Amine)Inferred from similar structures

Mass Spectrometry: Ionization and Fragmentation Deep-Dive

Ionization Strategy: Electrospray Ionization (ESI)

The presence of two basic nitrogen atoms (the aniline amine and the piperidine tertiary amine) makes this compound an ideal candidate for positive mode Electrospray Ionization (ESI). Protonation is expected to readily occur, forming the protonated molecule [M+H]⁺ at m/z 207.1492. ESI is a "soft" ionization technique that typically minimizes in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.

Predicted Fragmentation Pathway

Understanding the fragmentation pattern is paramount for developing a highly selective Multiple Reaction Monitoring (MRM) method and for structural confirmation. Based on the structure of this compound, the following fragmentation pathways are predicted under Collision-Induced Dissociation (CID).

G cluster_0 Precursor Ion M_H [M+H]⁺ m/z 207.1 F1 Fragment A C₇H₈NO⁺ m/z 122.1 M_H->F1 Loss of C₅H₁₀N (methylpiperidine) F2 Fragment B C₆H₁₂N⁺ m/z 98.1 M_H->F2 Cleavage of ether bond F3 Fragment C C₅H₁₀N⁺ m/z 84.1 F2->F3 -CH₂ F4 Fragment D C₄H₈N⁺ m/z 70.1 F2->F4 -C₂H₄

Caption: Sample preparation workflows.

LC-MS/MS Method Parameters

These parameters are a robust starting point for method development on a standard LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Liquid Chromatography Parameters:

ParameterRecommended SettingRationale
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5-95% B over 5 minutesA generic gradient to start; should be optimized for co-eluting matrix components.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLCan be adjusted based on sensitivity requirements.

Mass Spectrometry Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Optimal for basic compounds.
Capillary Voltage 3.5 kVTypical starting point for ESI+.
Desolvation Temp. 450°CEnsures efficient solvent evaporation.
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
MRM Transitions See Table BelowFor quantification and confirmation.

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound207.198.120-25Quantifier
This compound207.1122.115-20Qualifier
Internal Standard (e.g., deuterated analog)VariableVariableOptimizeInternal Standard

Note: Collision energies are instrument-dependent and require optimization.

Data Analysis and System Suitability

  • Quantification: Use the peak area ratio of the analyte to the internal standard for quantification against a calibration curve.

  • Linearity: A calibration curve should be prepared in the appropriate blank matrix over the desired concentration range. A linear fit with a correlation coefficient (r²) > 0.99 is typically required.

  • System Suitability: Before running samples, inject a mid-level standard multiple times to ensure system performance. The relative standard deviation (%RSD) of peak areas and retention times should be within acceptable limits (e.g., <15%).

Conclusion

This application note provides a detailed and scientifically grounded framework for the analysis of this compound by LC-MS/MS. The presented protocols for sample preparation and the optimized instrument parameters offer a robust starting point for method development and validation. The predicted fragmentation pathways provide the necessary information for establishing selective and sensitive MRM transitions, ensuring high confidence in both qualitative and quantitative results. This methodology is well-suited for the demanding analytical needs of the pharmaceutical industry.

References

  • Dong, M. W. "LC–MS in Pharmaceutical Analysis, Part I: A Primer." LCGC North America, vol. 34, no. 4, 2016, pp. 248-259.
  • Lee, T. et al. "LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms." PMC, NIH, 22 Aug. 2023. [Link]

  • BioAgilytix. "LC/MS Applications in Drug Development." Accessed January 22, 2026. [Link]

  • Niessen, W. M. A. "Current developments in LC-MS for pharmaceutical analysis." Analyst, vol. 138, no. 21, 2013, pp. 6297-6313. [Link]

  • Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." Accessed January 22, 2026. [Link]

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Application Note & Protocols: High-Throughput Derivatization of 2-[(1-Methylpiperidin-4-yl)oxy]aniline for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-[(1-Methylpiperidin-4-yl)oxy]aniline scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile building block for compounds targeting a range of biological pathways.[1][2] Its unique three-dimensional architecture and readily functionalizable aniline moiety make it an ideal starting point for the generation of diverse chemical libraries.[1] This guide provides a comprehensive framework for the efficient derivatization of this scaffold using parallel synthesis techniques. We detail field-proven, step-by-step protocols for three robust, high-throughput compatible reactions: amide bond formation, sulfonylation, and reductive amination. Furthermore, we outline an integrated workflow for library purification and characterization, designed to accelerate the hit-to-lead optimization cycle in drug discovery programs.

Introduction: The Strategic Value of the Scaffold and Parallel Synthesis

The this compound core is a key pharmacophoric element found in numerous biologically active agents, including kinase inhibitors and anti-inflammatory compounds.[3][4] The structure combines a basic nitrogen within the methylpiperidine ring, which can be crucial for solubility and protein-ligand interactions, with a primary aromatic amine that serves as a prime handle for synthetic diversification.

To efficiently explore the structure-activity relationships (SAR) around this core, parallel synthesis is the methodology of choice.[5] By simultaneously creating a multitude of discrete analogs in a spatially arrayed format (e.g., a 96-well plate), researchers can rapidly probe the effects of various substituents on a compound's potency, selectivity, and pharmacokinetic properties. This application note is structured to empower researchers to design and execute such a library synthesis campaign with scientific rigor and operational efficiency.

Overall Synthesis and Analysis Workflow

A successful parallel synthesis campaign is more than a collection of reactions; it is an integrated process from design to data. The workflow described below ensures that each stage logically flows into the next, maximizing efficiency and generating high-quality data for decision-making.

G cluster_0 Phase 1: Library Design & Preparation cluster_1 Phase 2: Automated Synthesis cluster_2 Phase 3: Purification & QC design Library Design (Select Building Blocks) plate_map Create Plate Map (Reagent Tracking) design->plate_map stock_prep Prepare Stock Solutions (Scaffold & Reagents) plate_map->stock_prep dispense Dispense Reagents (Liquid Handler) stock_prep->dispense react Reaction Incubation (Heated Block) dispense->react quench Quench Reaction react->quench purify Mass-Triggered Prep-HPLC quench->purify analyze QC Analysis (LC-MS, NMR) purify->analyze plate Plate Final Compounds (for Screening) analyze->plate bio_screen Biological Screening plate->bio_screen

Figure 1: Integrated workflow for parallel library synthesis and analysis.

Chemical Principles and Reaction Selection

The nucleophilic primary amine of the this compound scaffold is the primary point of diversification. The selection of reactions must prioritize robustness, high conversion, functional group tolerance, and ease of work-up, all of which are critical for a parallel synthesis format. We will focus on three such transformations.

G cluster_amide Amide Bond Formation cluster_sulfonamide Sulfonylation cluster_reductive Reductive Amination start This compound reagent_a R-COOH Coupling Agent (HATU) Base (DIPEA) start->reagent_a reagent_s R-SO2Cl Base (Pyridine) start->reagent_s reagent_r R-CHO Reducing Agent (NaBH(OAc)3) start->reagent_r product_a Amide Derivative reagent_a->product_a Acylation product_s Sulfonamide Derivative reagent_s->product_s Sulfonylation product_r Secondary Amine Derivative reagent_r->product_r Alkylation

Figure 2: Key derivatization strategies for the aniline scaffold.

Amide Bond Formation

This is arguably the most fundamental reaction in medicinal chemistry. The formation of an amide bond provides a rigid, planar linker that is a common hydrogen bond donor and acceptor, profoundly influencing how a molecule interacts with its biological target.[6][7]

  • Causality: We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent due to its high reactivity and low rate of epimerization when coupling chiral carboxylic acids. Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to neutralize the acid formed during the reaction without competing in side reactions.

Sulfonylation

The sulfonamide functional group is a key pharmacophore found in a wide array of drugs. It acts as a bioisostere for amides and phosphates and is a strong hydrogen bond acceptor.[8][9] Its inclusion can significantly modulate a compound's physicochemical properties, such as acidity and lipophilicity.

  • Causality: The reaction with sulfonyl chlorides is a classic and reliable method.[10] Pyridine serves as both the base and, in some cases, a nucleophilic catalyst. This method is high-yielding and compatible with a wide range of commercially available sulfonyl chlorides, making it ideal for library generation. For more sensitive substrates, modern photocatalytic methods using sulfinate salts can be employed for milder conditions.[8][11][12]

Reductive Amination

This reaction forms a more flexible secondary amine linkage, which can be advantageous for optimizing binding to certain protein targets. It is a powerful one-pot reaction that proceeds through an intermediate imine, which is reduced in situ.[13]

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for parallel synthesis.[14][15] It is milder and more selective for imines over carbonyls compared to other hydrides like sodium cyanoborohydride, reducing the likelihood of over-alkylation or reduction of the starting aldehyde.[16][17] The reaction proceeds efficiently under weakly acidic conditions, often just requiring a small amount of acetic acid.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Parallel Amide Library Synthesis via HATU Coupling

Principle: To acylate the primary aniline with a diverse set of carboxylic acids in a 96-well plate format to generate a library of amides.

Materials & Reagents:

  • This compound (Scaffold)

  • Diverse carboxylic acids (Building Blocks, 0.2 M in DMF)

  • HATU (0.2 M in DMF)

  • DIPEA (0.4 M in DMF)

  • Dimethylformamide (DMF), anhydrous

  • 96-well, 2 mL deep-well reaction block with cap mat

Procedure:

  • Scaffold Preparation: Prepare a 0.1 M stock solution of this compound in anhydrous DMF.

  • Reagent Dispensing: To each well of the 96-well reaction block, add the following using an automated liquid handler or calibrated multichannel pipette:

    • 250 µL of the desired carboxylic acid stock solution (0.05 mmol, 1.2 eq).

    • 500 µL of the scaffold stock solution (0.05 mmol, 1.0 eq).

  • Initiation: To each well, add:

    • 250 µL of the HATU stock solution (0.05 mmol, 1.2 eq).

    • 250 µL of the DIPEA stock solution (0.1 mmol, 2.4 eq).

    • Rationale: Adding the coupling agent and base last initiates the reaction simultaneously across the plate. The excess equivalents ensure the reaction goes to completion.

  • Reaction: Seal the reaction block securely with the cap mat. Place the block on a shaker and agitate at room temperature for 16 hours.

  • Work-up:

    • Remove the cap mat. Add 1 mL of water to each well to precipitate the product and quench the reaction.

    • The crude reaction mixture is now ready for direct purification via mass-triggered preparative HPLC.

Protocol 2: Parallel Sulfonamide Library Synthesis

Principle: To react the primary aniline with a diverse set of sulfonyl chlorides to generate a library of sulfonamides.

Materials & Reagents:

  • This compound (Scaffold)

  • Diverse sulfonyl chlorides (Building Blocks, 0.2 M in Dichloromethane (DCM))

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 96-well, 2 mL deep-well reaction block with cap mat

Procedure:

  • Scaffold Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

  • Reagent Dispensing: To each well of the 96-well reaction block, add:

    • 250 µL of the scaffold stock solution (0.05 mmol, 1.0 eq).

    • 50 µL of pyridine (0.62 mmol, ~12 eq).

    • Rationale: Pyridine acts as both a base and solvent in this case, and a large excess ensures the reaction environment remains basic.

  • Initiation: To each well, add 300 µL of the desired sulfonyl chloride stock solution (0.06 mmol, 1.2 eq).

  • Reaction: Seal the block and shake at room temperature for 12 hours.

  • Work-up:

    • Add 0.5 mL of saturated aqueous sodium bicarbonate solution to each well to quench excess sulfonyl chloride.

    • Add 0.5 mL of DCM, seal, and shake vigorously for 5 minutes.

    • Allow the layers to separate. The bottom organic layer can be isolated for analysis or the entire mixture can be evaporated and reconstituted for purification.

Protocol 3: Parallel Secondary Amine Library Synthesis via Reductive Amination

Principle: To alkylate the primary aniline with a diverse set of aldehydes in a one-pot procedure to generate a library of secondary amines.

Materials & Reagents:

  • This compound (Scaffold)

  • Diverse aldehydes (Building Blocks, 0.2 M in Dichloroethane (DCE))

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic Acid

  • 96-well, 2 mL deep-well reaction block with cap mat

Procedure:

  • Reagent Dispensing: To each well of the 96-well reaction block, add:

    • 250 µL of a 0.2 M stock solution of the scaffold in DCE (0.05 mmol, 1.0 eq).

    • 300 µL of the desired aldehyde stock solution in DCE (0.06 mmol, 1.2 eq).

    • 10 µL of glacial acetic acid.

    • Rationale: The initial mixture allows for the formation of the imine intermediate. Acetic acid catalyzes this step.

  • Reaction: Shake the block at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add ~32 mg of solid sodium triacetoxyborohydride (0.15 mmol, 3.0 eq) to each well using a powder dispenser.

    • Caution: Addition may cause some effervescence.

  • Incubation: Seal the block and shake at room temperature for 24 hours.

  • Work-up:

    • Carefully add 1 mL of saturated aqueous sodium bicarbonate to each well to quench the reaction and neutralize the acid.

    • The crude mixture is ready for purification.

Library Purification and Quality Control

The success of a library synthesis is ultimately judged by the quality of the compounds submitted for screening. High-throughput purification and analysis are therefore critical.[18][19]

  • Purification: The standard method for library purification is automated mass-triggered preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[20][21] This technique separates compounds based on polarity and uses a mass spectrometer to detect the fraction containing the target compound's molecular weight, which is then collected.

  • Analysis & QC: Each purified compound must be analyzed to confirm its identity and purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for QC. It provides the retention time, observed molecular weight (confirming identity), and an estimation of purity (typically by UV absorbance at a specific wavelength, e.g., 214 nm or 254 nm).[22][23]

    • NMR (Nuclear Magnetic Resonance): For key compounds or when structural ambiguity exists, ¹H NMR provides definitive structural confirmation. Advances in automation and miniaturization are making high-throughput NMR more accessible for library characterization.[18][19]

Table 1: Representative Quality Control Data for a Synthesized Library Subset
Compound IDDerivatization MethodR-GroupExpected Mass (M+H)⁺Observed Mass (M+H)⁺Purity by LC-MS (254nm)
L1-A01Amide FormationBenzoyl311.19311.2>98%
L1-A02Amide Formation4-Fluorobenzoyl329.18329.2>99%
L1-B01SulfonylationPhenylsulfonyl374.18374.2>97%
L1-B02SulfonylationThiophene-2-sulfonyl380.14380.1>95%
L1-C01Reductive AminationBenzyl297.22297.3>96%
L1-C02Reductive Amination2-Pyridylmethyl298.22298.2>98%

Conclusion

The this compound scaffold is an exceptionally valuable starting point for medicinal chemistry campaigns. By leveraging the robust and scalable parallel synthesis protocols outlined in this guide—amide formation, sulfonylation, and reductive amination—research teams can rapidly generate large, diverse, and high-quality compound libraries. An integrated workflow that combines efficient synthesis with automated purification and rigorous QC analysis is essential for accelerating the discovery of novel therapeutics and systematically exploring the vast chemical space around this privileged core structure.

References

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Application Notes and Protocols for the Solid-Phase Synthesis of Compound Libraries Utilizing 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is perpetual. The piperidine moiety is a cornerstone in the design of therapeutics, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and to provide a three-dimensional architecture that can facilitate precise interactions with biological targets.[1] The building block, 2-[(1-Methylpiperidin-4-yl)oxy]aniline , presents a particularly compelling scaffold. It marries the advantageous piperidine ring with a versatile aniline functionality, creating a unique chemical space for the development of innovative therapeutics.[2]

Solid-phase organic synthesis (SPOS) has emerged as a paramount technology for the rapid generation of compound libraries, enabling the exploration of vast chemical diversity with streamlined purification processes.[3] This guide provides a comprehensive framework for the strategic application of this compound in solid-phase synthesis, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Strategic Considerations for Solid-Phase Synthesis

The successful implementation of this compound in a solid-phase synthesis campaign hinges on the judicious selection of the solid support and, most critically, the linker strategy. The aniline nitrogen, being less nucleophilic than an aliphatic amine, requires careful consideration for its efficient immobilization and subsequent diversification.

Resin Selection: The Foundation of Your Synthesis

The choice of resin is dictated by the intended chemical transformations and the desired C-terminal functionality of the final product. Polystyrene-based resins are a common and robust choice.

  • Wang Resin: Ideal for the synthesis of compounds with a C-terminal carboxylic acid. The final product is cleaved from the resin under acidic conditions, typically with trifluoroacetic acid (TFA).[4]

  • Rink Amide Resin: The preferred choice for generating C-terminal amides. This resin is also cleaved with TFA, yielding a carboxamide functionality.[5]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Offers a highly acid-labile linkage, allowing for the cleavage of the product under very mild acidic conditions. This is particularly advantageous for the synthesis of protected peptide fragments or sensitive molecules.[6]

Linker Strategy: The Art of Attachment and Release

The covalent tethering of the aniline nitrogen to the solid support is a pivotal step. A "safety-catch" linker strategy is a sophisticated and highly recommended approach for this purpose.[7] This strategy involves a linker that is stable to a wide range of reaction conditions but can be "activated" in a discrete chemical step to render it labile for cleavage.

An alkanesulfonamide-based safety-catch linker is an excellent candidate.[8] The aniline can be acylated onto the sulfonamide linker, forming a stable N-acylsulfonamide. This linkage is resistant to both basic and strongly nucleophilic conditions, allowing for a broad scope of "on-resin" chemical modifications. Activation is achieved by treatment with an electrophile, such as iodoacetonitrile, which renders the linkage susceptible to nucleophilic cleavage.

G

Caption: General workflow for solid-phase synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a diverse library of compounds using this compound.

Protocol 1: Immobilization of this compound on a Safety-Catch Resin

This protocol describes the attachment of the aniline to a commercially available or pre-synthesized alkanesulfonamide resin.

Materials:

  • Alkanesulfonamide resin (e.g., loaded on polystyrene)

  • This compound

  • Coupling agents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or (Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Swell the alkanesulfonamide resin (1.0 g, ~1.0 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3.0 eq), BOP (3.0 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF (5 mL).

  • Add the activated aniline solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the free sulfonamide using a qualitative test (e.g., a colorimetric assay).

  • Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: On-Resin Diversification via Acylation

This protocol details the acylation of the now resin-bound aniline nitrogen with a library of carboxylic acids.

Materials:

  • Immobilized this compound resin

  • Library of diverse carboxylic acids (R-COOH)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Swell the resin from Protocol 1 in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • In a separate vial, pre-activate the carboxylic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 15 minutes.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the reaction at room temperature for 4-12 hours.

  • Monitor the reaction for the disappearance of the secondary amine using the bromophenol blue test.[9]

  • Upon completion, drain the reaction solution and wash the resin as described in Protocol 1, step 7.

  • Dry the resin under vacuum.

G

Caption: Workflow for the on-resin acylation of the immobilized aniline.

Protocol 3: Activation and Cleavage from the Safety-Catch Linker

This protocol describes the two-step process of activating the linker and subsequently cleaving the final product from the solid support.

Materials:

  • Diversified resin from Protocol 2

  • Iodoacetonitrile

  • Nucleophile for cleavage (e.g., piperidine, morpholine, or a primary amine)

  • Solvents: DMF, DCM

  • Cleavage cocktail (if side-chain protecting groups are present): e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[10]

Procedure:

Part A: Linker Activation

  • Swell the resin in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • Add a solution of iodoacetonitrile (10 eq) in DMF to the resin.

  • Agitate the reaction at room temperature for 4-6 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Part B: Cleavage

  • To the activated resin, add a solution of the chosen nucleophile (e.g., 20% piperidine in DMF).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional DMF (2 x 5 mL) and combine the filtrates.

  • If acid-labile protecting groups are present on the diversified portion of the molecule, the dried resin can be treated with a cleavage cocktail (e.g., 95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours.[11] The cleaved product is then precipitated with cold diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product by reverse-phase HPLC.

Step Reagents and Conditions Purpose Monitoring
Immobilization This compound, BOP, HOBt, DIPEA, DMF, RT, 12-24hCovalent attachment of the aniline to the safety-catch linker.Disappearance of free sulfonamide.
Diversification R-COOH, HATU, DIPEA, DMF, RT, 4-12hAcylation of the resin-bound aniline to introduce diversity.Bromophenol blue test for disappearance of secondary amine.[9]
Activation Iodoacetonitrile, DMF, RT, 4-6hActivation of the safety-catch linker for cleavage.N/A
Cleavage 20% Piperidine in DMF, RT, 2-4hRelease of the final product from the solid support.HPLC-MS analysis of the cleavage solution.

Table 1: Summary of Key Reaction Steps and Conditions

Analytical Monitoring of Solid-Phase Reactions

Real-time monitoring of solid-phase reactions is crucial to ensure high yields and purity.

  • Kaiser Test: A highly sensitive colorimetric test for the presence of primary amines. It is not suitable for monitoring the acylation of the secondary aniline nitrogen in this protocol.[12]

  • Bromophenol Blue Test: This is an excellent method for monitoring the disappearance of the secondary aniline on the resin.[9] A small sample of the resin beads is washed and treated with a solution of bromophenol blue. A blue color indicates the presence of a free secondary amine, while a yellow or green-yellow color signifies a completed reaction.[13][14]

Conclusion

The strategic use of this compound in solid-phase synthesis offers a powerful avenue for the creation of novel and diverse compound libraries for drug discovery. By employing a robust safety-catch linker strategy and diligent reaction monitoring, researchers can efficiently generate high-quality molecules for biological screening. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this valuable building block in your research endeavors.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Pícharz, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(1429). [Link]

  • Albericio, F., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210. [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Rink Amide Resin. Retrieved from [Link]

  • Albericio, F., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Lee, J., et al. (2017). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 22(7), 1147. [Link]

  • Albericio, F., et al. (2024). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PubMed. [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1191. Retrieved from [Link]

  • ResearchGate. (2025). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 8096-8107. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4871. [Link]

  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(18), 5556. [Link]

  • Gmeiner, P. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. International Journal of Molecular Sciences, 11(12), 5240-5273. [Link]

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

  • ACS Publications. (2023). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Bromophenol blue on Newcrom R1 Column. Retrieved from [Link]

  • ResearchGate. (2016). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. Retrieved from [Link]

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Application of 2-[(1-Methylpiperidin-4-yl)oxy]aniline in the Synthesis of MERTK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: MERTK as a Pivotal Target in Oncology

Mer Tyrosine Kinase (MERTK), a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, has emerged as a critical regulator of cellular processes and a high-value target in drug discovery, particularly in oncology.[1] Under normal physiological conditions, MERTK plays a crucial role in efferocytosis (the clearance of apoptotic cells) and the suppression of inflammation, thereby maintaining tissue homeostasis.[2] However, its overexpression or ectopic expression is a hallmark of a wide variety of cancers, including leukemia, non-small cell lung cancer (NSCLC), glioblastoma, and melanoma.[1] In the tumor microenvironment, aberrant MERTK signaling promotes cancer cell survival, proliferation, migration, and chemoresistance.[1][3] Furthermore, MERTK signaling within immune cells, such as macrophages, fosters an immunosuppressive milieu that allows tumors to evade immune surveillance.[4] Consequently, the inhibition of MERTK presents a dual therapeutic strategy: directly targeting the cancer cells and modulating the immune system to enhance anti-tumor responses.[3]

This technical guide focuses on the practical application of a key building block, 2-[(1-Methylpiperidin-4-yl)oxy]aniline , in the synthesis of potent and selective MERTK inhibitors. This aniline derivative provides a versatile scaffold, incorporating a solubilizing and pharmacokinetically favorable piperidine moiety, which is a common feature in many kinase inhibitors.[5] We will explore the rationale behind its use, provide a detailed synthetic protocol for a representative MERTK inhibitor, and discuss the broader implications for drug development professionals.

MERTK Signaling Pathway: A Double-Edged Sword

MERTK activation is initiated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S, which bridge the MERTK receptor on phagocytes to phosphatidylserine exposed on the surface of apoptotic cells.[6] This binding event leads to receptor dimerization and autophosphorylation, triggering a cascade of downstream signaling pathways. These include the PI3K/Akt, MAPK/ERK, and STAT6 pathways, which are instrumental in promoting cell survival and inhibiting apoptosis.[3][6]

In a cancerous context, this pro-survival signaling is hijacked by tumor cells to drive their growth and resistance to therapy.[1] The inhibition of MERTK aims to shut down these oncogenic signals, making cancer cells more susceptible to apoptosis.

MERTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling MERTK MERTK Receptor PI3K PI3K/Akt Pathway MERTK->PI3K Autophosphorylation MAPK MAPK/ERK Pathway MERTK->MAPK STAT6 STAT6 Pathway MERTK->STAT6 Ligand Gas6 / Protein S Ligand->MERTK Binding & Dimerization Survival Cell Survival & Proliferation PI3K->Survival Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK->Survival MAPK->Apoptosis STAT6->Survival STAT6->Apoptosis

Caption: Simplified MERTK Signaling Pathway.

Synthetic Strategy: Building a MERTK Inhibitor

The synthesis of small molecule kinase inhibitors often involves the coupling of a substituted amine with a heterocyclic core, which serves to mimic the hinge-binding region of ATP.[7] A common and effective method for this transformation is the nucleophilic aromatic substitution (SNAr) reaction, where the aniline nitrogen displaces a leaving group (typically a halogen) on an electron-deficient aromatic or heteroaromatic ring.[8][9]

In this guide, we will outline a representative synthesis of a MERTK inhibitor structurally similar to known clinical candidates like MRX-2843, which features a central pyrimidine core.[10][11] The key strategic bond formation is the coupling of this compound with a suitably functionalized chloropyrimidine.

Synthetic_Workflow StartingMaterial This compound Coupling Nucleophilic Aromatic Substitution (SNAr) StartingMaterial->Coupling Heterocycle Substituted Chloropyrimidine Heterocycle->Coupling Intermediate Coupled Intermediate Coupling->Intermediate FinalProduct MERTK Inhibitor Intermediate->FinalProduct Optional Further Functionalization Purification Purification & Characterization FinalProduct->Purification

Caption: General Synthetic Workflow for MERTK Inhibitors.

Experimental Protocol: Synthesis of a Representative MERTK Inhibitor

This protocol describes the synthesis of a hypothetical MERTK inhibitor, "MERTK-I-1," via a nucleophilic aromatic substitution reaction.

Reaction Scheme:

This compound + 2,4-dichloro-5-methylpyrimidine → N-(2-((1-methylpiperidin-4-yl)oxy)phenyl)-2-chloro-5-methylpyrimidin-4-amine (MERTK-I-1)

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
This compound869943-62-4206.28Commercially Available
2,4-dichloro-5-methylpyrimidine18585-78-9163.00Commercially Available
Diisopropylethylamine (DIPEA)7087-68-5129.24Standard Supplier
2-Propanol (IPA)67-63-060.10Standard Supplier
Ethyl Acetate (EtOAc)141-78-688.11Standard Supplier
Hexanes110-54-386.18Standard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/APrepared in-house
BrineN/AN/APrepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Standard Supplier
Silica Gel (230-400 mesh)63231-67-4N/AStandard Supplier

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.85 mmol, 1.0 eq) and 2,4-dichloro-5-methylpyrimidine (0.87 g, 5.33 mmol, 1.1 eq).

  • Solvent and Base Addition: Add 2-propanol (25 mL) to the flask, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.25 g, 9.70 mmol, 2.0 eq) at room temperature with stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) under an inert atmosphere. The causality for heating is to provide the necessary activation energy for the SNAr reaction, which can be sluggish at room temperature, particularly with the less reactive 4-chloro position of the pyrimidine.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS. The reaction is typically complete within 12-24 hours. A self-validating checkpoint is the disappearance of the starting aniline, which is the limiting reagent.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any acidic byproducts and excess DIPEA salts. Follow this with a wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution (e.g., 0-15% methanol in dichloromethane) to isolate the desired product, MERTK-I-1. The choice of a polar solvent system is dictated by the polarity of the product, which contains multiple nitrogen atoms.

  • Characterization: Characterize the purified product by NMR and LC-MS to confirm its identity and purity. Expected [M+H]⁺ for C₁₇H₂₁ClN₄O: 333.15.

Expected Yield: 60-75%

Data Analysis and Interpretation

The successful synthesis of MERTK-I-1 should be confirmed by a comprehensive analysis of its analytical data.

  • LC-MS: A single major peak in the liquid chromatogram with the correct mass-to-charge ratio in the mass spectrum confirms the purity and identity of the compound.

  • NMR Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons on the pyrimidine and aniline rings, as well as the aliphatic protons of the methylpiperidine moiety.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

The biological activity of the synthesized inhibitor would then be assessed in biochemical and cell-based assays.

Assay TypeParameter MeasuredExpected Outcome for an Active Inhibitor
Biochemical Kinase AssayIC₅₀Low nanomolar IC₅₀ against MERTK
Cell-Based Phospho-MERTK AssayInhibition of MERTK autophosphorylationDose-dependent reduction in phosphorylated MERTK
Cell Viability AssayGI₅₀ / IC₅₀Inhibition of proliferation in MERTK-dependent cancer cell lines

Conclusion and Future Directions

The use of this compound as a synthetic precursor provides an efficient route to a class of MERTK inhibitors with significant therapeutic potential. The outlined protocol, based on established nucleophilic aromatic substitution chemistry, is robust and amenable to the generation of a library of analogs for structure-activity relationship studies. Further modifications to the pyrimidine core or the aniline substituent can be explored to optimize potency, selectivity, and pharmacokinetic properties. The development of selective MERTK inhibitors, such as those derived from this versatile building block, holds great promise for the future of targeted cancer therapy.

References

  • Schlegel, J., Sambade, M. J., Sather, S., St-Denis, K., DeRyckere, D., & Graham, D. K. (2013). MERTK signaling in cancer.
  • DeRyckere, D., Lee-Sherick, A. B., Huey, M. G., Hill, J. A., Tyner, J. W., Jacobsen, K. M., ... & Graham, D. K. (2016). The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia. JCI Insight, 1(3).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine. BenchChem.
  • Lemke, G., & Rothlin, C. V. (2008). Immunobiology of the TAM receptors.
  • MedChemExpress. (n.d.). MRX-2843 (UNC2371). MedChemExpress.
  • Sathe, B. D., Jaiswal, S., Kumar, D., & Rathod, S. V. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1][2][10]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202400223.

  • DeRyckere, D., & Graham, D. K. (2022). Abstract 3339: MRX-2843, a dual MERTK and FLT3 inhibitor, mediates synergistic anti-leukemia activity in combination with BCL-2 inhibitors in acute myeloid leukemia and early T-cell precursor acute lymphoblastic leukemia. Cancer Research, 82(12_Supplement), 3339-3339.
  • Wang, L., Zhou, Y., Wu, X., Ma, X., Li, B., Ding, R., ... & Li, Z. (2022). The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. Molecules, 27(5), 1689.
  • Cook, R. S., Jacobsen, K. M., Wofford, A. M., DeRyckere, D., Stanford, J., Prieto, A. L., ... & Graham, D. K. (2013). MERTK inhibition in tumor leukocytes decreases tumor growth and metastasis.
  • Zhang, W., DeRyckere, D., Hunter, D., Liu, J., Stashko, M. A., Minson, K. A., ... & Frye, S. V. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. Journal of medicinal chemistry, 57(16), 7031–7041.
  • Cummings, C. T., Deryckere, D., Earp, H. S., & Graham, D. K. (2013). Molecular pathways: MERTK signaling in cancer. Clinical cancer research, 19(19), 5275–5280.
  • Knight, J. C., & He, P. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current organic chemistry, 16(6), 778–801.
  • Alfa Chemistry. (n.d.). MRX-2843. Alfa Chemistry.
  • TargetMol. (n.d.). MRX-2843. TargetMol.
  • BenchChem. (2025). This compound. BenchChem.
  • Chan, D. M., & Hartwig, J. F. (2024).
  • Smith, A. M., & Ryan, S. J. (2018). Concerted Nucleophilic Aromatic Substitutions.
  • Wang, L., Zhou, Y., Wu, X., Ma, X., Li, B., Ding, R., ... & Li, Z. (2022). The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. Molecules, 27(5), 1689.
  • Organic Chemistry Tutor. (2019, January 19).
  • Williams, D. L. H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(44), 6066-6077.
  • Graham, D. K., DeRyckere, D., Davies, K. D., & Earp, H. S. (2021). MERTK Inhibition as a Targeted Novel Cancer Therapy. Cancers, 13(12), 2975.
  • Zhang, W., Liu, J., Stashko, M. A., DeRyckere, D., Cummings, C. T., Minson, K. A., ... & Frye, S. V. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS medicinal chemistry letters, 7(12), 1044–1049.
  • Brown, D. J., & Nagamatsu, T. (1977). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Australian Journal of Chemistry, 30(11), 2515-2525.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-[(1-Methylpiperidin-4-yl)oxy]aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An extensive technical guide for drug development professionals, researchers, and scientists on optimizing the synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline.

Technical Support Center: Synthesis of this compound

Welcome to the technical support center for the synthesis of this compound (CAS 869943-62-4). This molecule is a crucial building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its unique three-dimensional structure, featuring a primary aniline and a 1-methylpiperidin-4-yl ring linked by an ether bridge, makes it a valuable intermediate.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.

The most prevalent and effective synthetic route involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the ether linkage by reacting 1-methylpiperidin-4-ol with an activated ortho-halonitrobenzene (typically 2-fluoronitrobenzene).

  • Nitro Group Reduction: Conversion of the intermediate nitro compound to the target aniline.[1]

This guide is structured to address challenges and questions related to both stages of this synthesis.

Visualized Synthesis Workflow

The following diagram outlines the general two-step workflow for synthesizing this compound.

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Materials: - 1-Methylpiperidin-4-ol - 2-Fluoronitrobenzene - Strong Base (e.g., NaH) Step1 Step 1: S_N_Ar Reaction (Ether Formation) Start->Step1 DMSO or DMF Intermediate Intermediate: 1-Methyl-4-(2-nitrophenoxy)piperidine Step1->Intermediate Formation of Ether Linkage Step2 Step 2: Nitro Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Pd/C, H_2_ or alternative Product Final Product: This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Protocol1_Flowchart cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep1 1. Flame-dry flask under N2 Prep2 2. Add anhydrous DMSO Prep1->Prep2 Prep3 3. Add 1-Methylpiperidin-4-ol Prep2->Prep3 React1 4. Cool to 0 °C Prep3->React1 React2 5. Add NaH portion-wise React1->React2 React3 6. Stir for 30 min at 0 °C React2->React3 React4 7. Add 2-Fluoronitrobenzene dropwise React3->React4 React5 8. Warm to RT, stir 4-6h React4->React5 Workup1 9. Quench with ice-water React5->Workup1 Workup2 10. Extract with Ethyl Acetate Workup1->Workup2 Workup3 11. Dry (Na2SO4), concentrate Workup2->Workup3 Workup4 12. Purify via Chromatography Workup3->Workup4

Sources

Technical Support Center: Synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline (CAS 869943-62-4). This molecule is a crucial building block in medicinal chemistry and drug discovery, valued for its unique three-dimensional structure[1]. Its synthesis is typically a multi-step process, and like any chemical transformation, it is prone to the formation of impurities that can impact yield, purity, and the success of subsequent steps.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind common synthetic challenges. Our goal is to empower you to identify, mitigate, and prevent the formation of impurities in your experiments.

Overview of the Synthetic Pathway

The most common and industrially relevant route to this compound involves two primary transformations[1]:

  • Nucleophilic Aromatic Substitution (SNAr): An ether linkage is formed between 1-methylpiperidin-4-ol and an activated nitroarene, typically 2-fluoronitrobenzene, using a strong base like sodium hydride (NaH).

  • Nitroarene Reduction: The intermediate, 4-(2-nitrophenoxy)-1-methylpiperidine, is reduced to the target aniline. Catalytic hydrogenation (e.g., H₂ with Pd/C) is a common and efficient method for this step[1][2].

This guide will dissect each stage to address the specific impurities that can arise.

G cluster_0 Step 1: S_N_Ar Reaction cluster_1 Step 2: Nitro Reduction SM1 1-Methylpiperidin-4-ol Intermediate 4-(2-Nitrophenoxy)- 1-methylpiperidine SM1->Intermediate Ether Formation SM2 2-Fluoronitrobenzene SM2->Intermediate Ether Formation Imp1 Impurity: 2-Nitrophenol SM2->Imp1 Hydrolysis Base NaH / Anhydrous Solvent Base->Intermediate Ether Formation Imp2 Unreacted Starting Materials Reducer H₂ / Pd-C Intermediate->Reducer Product Target Product: This compound Intermediate->Product Reduction Imp3 Incomplete Reduction (Nitroso, Hydroxylamine) Intermediate->Imp3 Partial Reduction Water Trace H₂O Water->Imp1 Hydrolysis Reducer->Product Reduction Imp5 N-Demethylation Product Product->Imp5 Side Reaction Imp4 Dimeric Impurities (Azo, Azoxy) Imp3->Imp4 Coupling

Caption: Synthetic pathway and common points of impurity formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, identified through analytical data like LC-MS, GC-MS, or NMR.

Question 1: After the SNAr reaction (Step 1), I see a significant peak in my analysis corresponding to a mass of 139.11 g/mol , which does not match my starting materials or product. What is this impurity?

Answer: This impurity is almost certainly 2-nitrophenol .

  • Causality (Mechanism of Formation): 2-Nitrophenol is formed by the hydrolysis of your electrophile, 2-fluoronitrobenzene. The strong base used in the reaction (e.g., sodium hydride) will readily react with any trace amounts of water present in your solvent or on your glassware to form hydroxide ions (OH⁻). These hydroxide ions can then act as nucleophiles, attacking the 2-fluoronitrobenzene to displace the fluoride and form 2-nitrophenol. This side reaction competes directly with your desired reaction.

  • Troubleshooting & Prevention:

    • Ensure Anhydrous Conditions: This is the most critical parameter. Use freshly distilled, anhydrous solvents (like THF or DMF). Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar) before use.

    • Base Quality: Sodium hydride is highly reactive with moisture. Use a fresh bottle or a sample stored correctly in a desiccator. A common pitfall is using NaH that has been exposed to air, which will have a coating of NaOH/Na₂CO₃ and reduced activity.

    • Order of Addition: Add the 1-methylpiperidin-4-ol to the suspension of NaH in the anhydrous solvent first. Allow the deprotonation to proceed for 30-60 minutes to form the alkoxide before adding the 2-fluoronitrobenzene. This ensures the primary nucleophile is the desired alkoxide, not hydroxide.

Question 2: Following the nitro reduction (Step 2), my product is highly colored (red/orange) and LC-MS analysis shows peaks at approximately double the mass of my expected product. What are these?

Answer: You are likely observing azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) dimeric impurities .

  • Causality (Mechanism of Formation): The reduction of a nitro group to an aniline is a stepwise process that proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. If the reduction is incomplete or the conditions are not optimal, these highly reactive intermediates can condense with each other to form the colored dimeric species[3][4]. This is particularly common when using certain metal reducing agents (like zinc) or metal hydrides, which are generally not recommended for reducing aryl nitro compounds to anilines due to this side reaction[3].

  • Troubleshooting & Prevention:

    • Optimize Reduction Method: Catalytic hydrogenation (H₂ gas with a Pd/C catalyst) is generally the cleanest and most efficient method for this transformation, minimizing the formation of dimeric impurities[1][2].

    • Ensure Complete Reaction: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, it may be due to a poisoned catalyst. In such cases, filtering the reaction mixture through celite and adding fresh catalyst can help drive the reaction to completion.

    • Avoid Problematic Reagents: For this specific transformation, avoid using reagents like LiAlH₄ or NaBH₄ alone, as they are known to favor the formation of azo compounds from aromatic nitro substrates[3]. If using a metal/acid system (e.g., Fe/NH₄Cl), ensure sufficient reagent stoichiometry and reaction time to fully reduce the intermediates[2][5].

Question 3: My mass spectrum shows a peak at M-14 relative to my product, suggesting the loss of a methyl group. How is this happening?

Answer: This impurity is the N-demethylated analog, 2-(piperidin-4-yloxy)aniline .

  • Causality (Mechanism of Formation): This is a known side reaction during catalytic hydrogenation. While palladium catalysts are highly effective for nitro group reduction, they can also catalyze the hydrogenolysis (cleavage) of N-alkyl bonds, particularly N-benzyl bonds. While N-methyl bonds are generally more robust, demethylation can occur, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times).

  • Troubleshooting & Prevention:

    • Milder Hydrogenation Conditions: Perform the hydrogenation at a lower pressure of H₂ (e.g., 1-3 atm, balloon pressure) and at room temperature.

    • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.

    • Alternative Catalysts: While Pd/C is standard, other catalysts like platinum(IV) oxide (PtO₂) can sometimes offer different selectivity profiles[3].

    • Alternative Reduction: If N-demethylation is a persistent issue, consider a non-hydrogenation method, such as using iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), which is highly chemoselective for the nitro group and will not affect the N-methyl group[2][5].

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the SNAr ether synthesis step?

A: Beyond the anhydrous conditions mentioned in Troubleshooting Question 1, the key parameters are:

  • Base Stoichiometry: Use a slight excess of the base (typically 1.1-1.2 equivalents of NaH) to ensure complete deprotonation of the 1-methylpiperidin-4-ol. Using insufficient base will result in unreacted alcohol starting material and low conversion.

  • Temperature: The deprotonation is often started at 0 °C to control the initial exothermic reaction of NaH, then warmed to room temperature or gently heated (e.g., 50-80 °C) after the addition of the aryl halide to drive the SNAr reaction to completion.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are ideal as they effectively solvate the cation (Na⁺) of the alkoxide, making the oxygen nucleophile more reactive[6].

Q: How can I effectively purify the final this compound product?

A: The final product has both a basic aniline and a basic tertiary amine, which can be exploited for purification.

  • Column Chromatography: This is the most common method for achieving high purity. A silica gel column using a gradient solvent system, typically starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol), is effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent the basic product from streaking on the acidic silica gel.

  • Acid-Base Extraction: This is an excellent technique for removing non-basic impurities. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while non-basic impurities (like azo/azoxy compounds or unreacted nitro intermediate) will remain in the organic layer. The aqueous layer can then be collected, basified with a base (e.g., NaOH), and the pure product re-extracted into an organic solvent.

  • Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization from a suitable solvent system can be a highly effective and scalable method for final purification.

Q: Can I use N-Boc-4-hydroxypiperidine instead of 1-methylpiperidin-4-ol for the first step?

A: Yes, this is a very common and effective strategy. Using N-Boc-4-hydroxypiperidine[7][8] in the SNAr reaction, followed by nitro reduction, and then performing the N-methylation as a final step offers several advantages. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a high-yielding and clean method for N-methylation[9]. This alternative route can sometimes be easier to purify, as the Boc-protected intermediates are often well-behaved crystalline solids.

Data Summary of Key Impurities

Impurity NameStructureFormation StepΔ Mass from Product (C₁₂H₁₈N₂O)Mitigation Strategy
2-Nitrophenol C₆H₅NO₃1 (SNAr)N/A (Reactant-derived)Maintain strict anhydrous conditions.
4-(2-Nitrophenoxy)-1-methylpiperidine C₁₂H₁₆N₂O₃2 (Reduction)+30.00 (Unreacted intermediate)Ensure complete reduction; monitor reaction.
4-(2-Hydroxylaminophenoxy)-1-methylpiperidine C₁₂H₁₈N₂O₂2 (Reduction)+15.99 (Incomplete reduction)Drive reaction to completion; use sufficient reducing agent.
Azo Dimer C₂₄H₃₂N₄O₂2 (Reduction)+198.13 (Product Dimer - 2H)Use catalytic hydrogenation; avoid metal hydrides.
2-(Piperidin-4-yloxy)aniline C₁₁H₁₆N₂O2 (Reduction)-14.03 (N-demethylation)Use milder hydrogenation conditions or switch to chemical reduction (Fe/HCl).

Protocol: Purification via Acid-Base Extraction

This protocol is designed to remove neutral impurities (e.g., unreacted nitro intermediate, azo/azoxy compounds) from the final basic product.

  • Dissolution: Dissolve the crude reaction mixture in 10 volumes of dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 3 portions of 1 M aqueous HCl (5 volumes each). Combine the aqueous layers. The target product is now in the aqueous phase as a salt.

  • Organic Wash (Optional): Wash the combined aqueous layers once with a small portion of DCM to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6 M aqueous NaOH with stirring until the pH is >10. The product will precipitate or form an oil.

  • Product Re-extraction: Extract the basified aqueous solution with 3 portions of DCM (5 volumes each).

  • Drying and Concentration: Combine the organic layers from the re-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Wikipedia . Reduction of nitro compounds. Available from: [Link]

  • Journal of Chemical Education . Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). ACS Publications. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 . Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing. Available from: [Link]

  • Fiveable . N-methylpiperidine Definition. Available from: [Link]

  • Chemistry Stack Exchange . Stereochemistry of oxidation of N-methylpiperidine. Available from: [Link]

  • YouTube . Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). Available from: [Link]

  • ResearchGate . A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2015). Available from: [Link]

  • Globe Thesis . The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. (2007). Available from: [Link]

  • Master Organic Chemistry . The Williamson Ether Synthesis. (2014). Available from: [Link]

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Technical Support Center: Troubleshooting Side Products in SNAr Reactions of Halonitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions on halonitrobenzene substrates. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter challenges with side product formation during their experiments. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring the scientific integrity of your work.

Introduction: The Nature of SNAr Reactions on Halonitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings.[1][2] Halonitrobenzenes are classic substrates for this reaction, where the potent electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, typically at the ortho and para positions relative to the nitro group.[1][3][4] The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1][5][6][7]

While seemingly straightforward, these reactions can be plagued by the formation of undesired side products, complicating purification and reducing yields. Understanding the mechanistic origins of these byproducts is paramount for effective troubleshooting and optimization. This guide provides a structured approach to identifying, understanding, and mitigating common side products in SNAr reactions of halonitrobenzenes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Issue 1: Formation of Phenolic Byproducts

Q: My reaction is producing a significant amount of the corresponding nitrophenol instead of the desired substituted product. What is causing this, and how can I prevent it?

A: The formation of nitrophenols is a common side reaction, often stemming from the presence of hydroxide ions or water in the reaction mixture.

Causality and Mechanism

Hydroxide ions (OH⁻) are potent nucleophiles that can compete with your intended nucleophile, attacking the carbon bearing the halogen. This is particularly problematic in reactions run in protic solvents like ethanol or even in aprotic solvents if residual water is present, especially when using strong bases like NaOH or KOH. The reaction proceeds through the standard SNAr mechanism to yield the nitrophenolate, which is then protonated upon workup to give the nitrophenol.

Even without a strong base, residual water can act as a nucleophile, particularly at elevated temperatures. Harsh reaction conditions, such as high temperatures and prolonged reaction times, can exacerbate the formation of phenolic byproducts.[8][9]

Troubleshooting Protocol
  • Rigorous Drying of Solvents and Reagents:

    • Use freshly distilled, anhydrous solvents. Aprotic polar solvents like DMF, DMSO, and NMP are common for SNAr reactions and should be dried over appropriate drying agents (e.g., molecular sieves).[7]

    • Ensure your starting halonitrobenzene and nucleophile are dry.

  • Choice of Base:

    • If a base is required to deprotonate your nucleophile, opt for a non-hydroxide base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are less hygroscopic and less likely to generate hydroxide in situ.[7]

    • Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be used, though their basicity might be insufficient for deprotonating weaker nucleophiles.[7]

  • Inert Atmosphere:

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of atmospheric moisture.

Data-Driven Optimization
Condition Observation Recommendation
High Temperature (>100 °C) with aq. baseSignificant phenol formationLower temperature, switch to anhydrous base (e.g., K₂CO₃)
Aprotic solvent (undried)Moderate phenol formationDry solvent over molecular sieves prior to use
Use of NaOH/KOHPhenol formationReplace with K₂CO₃ or Cs₂CO₃
Issue 2: Reduction of the Nitro Group

Q: I am observing the formation of amino-substituted byproducts (anilines) in my SNAr reaction. What could be causing the reduction of the nitro group?

A: The reduction of the nitro group to an amine is a potential side reaction, especially when using certain nucleophiles or under specific reaction conditions.

Causality and Mechanism

While the nitro group is essential for activating the aromatic ring, it is also susceptible to reduction under various conditions.[10][11]

  • Nucleophiles as Reducing Agents: Some nucleophiles, particularly thiols (R-SH) or certain amines, can act as reducing agents, especially at elevated temperatures.

  • Contaminants: Trace metal impurities in reagents or from the reaction vessel can catalyze the reduction of the nitro group, especially in the presence of a proton source.

  • Reaction with Solvents: Some solvents, like ethanol, can act as reducing agents at high temperatures, particularly in the presence of a base.

The reduction of a nitro group to an amine is a multi-step process involving nitroso and hydroxylamine intermediates.[12]

Troubleshooting Protocol
  • Choice of Reagents:

    • If you suspect your nucleophile is the reducing agent, try to perform the reaction at a lower temperature.

    • If possible, choose an alternative nucleophile with lower reducing potential.

    • Ensure high purity of all reagents to minimize metal contaminants.

  • Reaction Conditions:

    • Avoid excessively high temperatures.

    • If using a protic solvent, consider switching to an aprotic one.

  • Specific Reducing Agents to Avoid:

    • Be cautious with reagents known to reduce nitro groups, such as sodium hydrosulfite or tin(II) chloride, unless this transformation is intended.[11][13] While not typically added to SNAr reactions, their presence as impurities can be problematic.

Visualizing the Competing Pathways

SNAr_vs_Reduction Start Halonitrobenzene + Nucleophile Reduction_Product Reduced (Amino) Side Product Start->Reduction_Product Nitro Group Reduction (Side Reaction) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophilic Attack (SₙAr Pathway) SNAr_Product Desired SₙAr Product Meisenheimer->SNAr_Product Halide Elimination

Caption: Competing pathways in SNAr reactions of halonitrobenzenes.

Issue 3: Unexpected Ether Cleavage with Alkoxide Nucleophiles

Q: I am using a methoxy-substituted halonitrobenzene as my substrate and an alkoxide as the nucleophile, but I'm observing products resulting from the cleavage of the existing methoxy group. Why is this happening?

A: While seemingly counterintuitive, ether cleavage can occur under certain SNAr conditions, especially with highly activated rings and strong nucleophiles.

Causality and Mechanism

The nitro group activates not only the position of the halogen but also other positions on the ring (ortho and para) to nucleophilic attack. If you have a methoxy group at another activated position, a competing SNAr reaction can occur where the methoxide acts as a leaving group.

Additionally, under harsh basic conditions, direct nucleophilic attack on the methyl group of the ether can occur via an SN2 mechanism, though this is less common for aryl methyl ethers unless strong acids are present.[14][15][16][17][18] However, with very strong nucleophiles and high temperatures, this pathway cannot be entirely ruled out.

Troubleshooting Protocol
  • Protecting Groups:

    • If the ether functionality is not the desired reaction site, consider using a more robust protecting group for the hydroxyl functionality that is stable to the SNAr conditions.

  • Milder Reaction Conditions:

    • Lowering the reaction temperature and using a less aggressive base can help to favor the desired reaction at the more labile halide position.

  • Choice of Halogen:

    • The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I.[2] If you are using a less reactive halogen (e.g., Br or I), the energy barrier for its displacement might be closer to that of the methoxy group, leading to a mixture of products. Using the corresponding fluoro-nitrobenzene will strongly favor displacement of the fluoride.

Workflow for Mitigating Ether Cleavage

Ether_Cleavage_Troubleshooting Problem Ether Cleavage Observed Step1 Lower Reaction Temperature Problem->Step1 Step2 Use a Milder Base (e.g., K₂CO₃ vs. NaH) Problem->Step2 Step3 Switch to Fluoro-Substrate (if applicable) Problem->Step3 Resolved Problem Resolved Step1->Resolved Yes NotResolved Problem Persists Step1->NotResolved No Step2->Resolved NotResolved2 NotResolved2 Step3->Resolved NotResolved3 NotResolved3 NotResolved->Step2 NotResolved->Step3 Step4 Consider Protecting Group Strategy NotResolved->Step4

Caption: Troubleshooting workflow for ether cleavage side products.

Issue 4: Formation of Benzyne-Related Products

Q: My starting material is not strongly activated (e.g., only one nitro group meta to the halogen), and I'm getting a mixture of regioisomers. Could this be due to a benzyne mechanism?

A: Yes, under harsh conditions with very strong bases, a benzyne-mediated elimination-addition mechanism can compete with or dominate the SNAr pathway, especially for less activated substrates.

Causality and Mechanism

The benzyne mechanism is favored for aryl halides that lack strong electron-withdrawing groups ortho or para to the leaving group.[19] It requires a very strong base (e.g., sodium amide, NaNH₂) to deprotonate a carbon adjacent to the halogen, followed by elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile then adds to either carbon of the "triple bond," which can lead to a mixture of regioisomers.

While halonitrobenzenes are generally poised for SNAr, if the nitro group is meta to the halogen, its ability to stabilize the Meisenheimer complex is significantly reduced.[20] In such cases, if a sufficiently strong base is used, the benzyne pathway can become competitive.[21]

Troubleshooting Protocol
  • Avoid Extremely Strong Bases:

    • Steer clear of bases like NaNH₂, LDA, or NaH unless the benzyne pathway is desired. Stick to milder bases like carbonates or tertiary amines.

  • Substrate Design:

    • Whenever possible, design your synthesis to have the nitro group ortho or para to the leaving group to strongly favor the SNAr mechanism.

  • Reaction Conditions:

    • The benzyne mechanism often requires high temperatures. Running the reaction at the lowest feasible temperature will disfavor this higher-energy pathway.

Summary of Common Side Products and Mitigation Strategies

Side Product Plausible Cause(s) Primary Mitigation Strategy Secondary Actions
Nitrophenol Presence of water or hydroxide ionsUse anhydrous solvents and a non-hydroxide base (e.g., K₂CO₃)Run under an inert atmosphere; avoid high temperatures
Aniline Derivative Reduction of the nitro group by nucleophile or impuritiesLower reaction temperature; ensure high reagent purityChoose a less reducing nucleophile if possible
Ether Cleavage Product Competing SNAr at an activated ether positionUse the corresponding fluoro-substrate to enhance selectivity for halide displacementLower temperature; use milder base
Regioisomeric Mixture Competing benzyne mechanismAvoid very strong bases (e.g., NaNH₂); ensure ortho/para activationUse the lowest effective reaction temperature

References

  • Danikiewicz, W., Bieńkowski, T., Kozłowska, D., & Zimnicka, M. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351–1363. [Link]

  • Wikipedia contributors. (2024, November 26). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. [Link]

  • Wikipedia contributors. (2023, December 29). Ether cleavage. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Pearson. (n.d.). Explain how a nitro substituent on a benzene ring can facilitate a nucleophilic attack on the ortho and para positions. Retrieved from [Link]

  • Sci-Hub. (n.d.). Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Retrieved from [Link]

  • Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Last Minute Lecture. (2025, December 30). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia contributors. (2024, October 28). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry by Desam Sudhakar AVC. (2020, May 14). Aromatic Nucleophilic Substitution mechanism(SNAr) in Haloarenes. YouTube. Retrieved from [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]

  • PubMed. (2024, February 2). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • Semantic Scholar. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • WuXi Biology. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline (CAS 869943-62-4). This versatile aniline derivative is a crucial building block in medicinal chemistry and drug discovery, valued for its unique three-dimensional structure.[1] Its synthesis, while straightforward in principle, presents several critical junctures where yields can be compromised. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the synthetic challenges and optimize your yield of this important intermediate.

Primary Synthetic Pathway: An Overview

The most prevalent and reliable method for preparing this compound is a two-step sequence. This process begins with the formation of an ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group to the target aniline.[1]

The overall transformation involves reacting 1-methylpiperidin-4-ol with an activated ortho-halonitrobenzene, followed by a reduction step.

Synthetic_Pathway cluster_step1 Step 1: SNAr Etherification cluster_step2 Step 2: Nitro Group Reduction SM1 1-Methylpiperidin-4-ol Base Base (e.g., NaH) Solvent (e.g., DMSO) SM1->Base SM2 2-Fluoronitrobenzene SM2->Base Intermediate 1-Methyl-4-(2-nitrophenoxy)piperidine Base->Intermediate Formation of C-O Ether Bond ReducingAgent Reducing Agent (e.g., Pd/C, H₂) Intermediate->ReducingAgent Product This compound ReducingAgent->Product Reduction of -NO₂ to -NH₂

Caption: The two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and scalable method for this synthesis?

The two-step SNAr reaction followed by nitro group reduction is the most widely documented and reliable method.[1] The first step involves deprotonating 1-methylpiperidin-4-ol with a strong base to form an alkoxide, which then displaces a halide on an electron-deficient aromatic ring. The subsequent reduction of the nitro group is a high-yielding and clean transformation.

Q2: Why is 2-fluoronitrobenzene the preferred electrophile in the SNAr step?

In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the intermediate Meisenheimer complex. The high electronegativity of fluorine makes the ipso-carbon highly electrophilic and stabilizes the intermediate complex. Fluoride is also an excellent leaving group in this context, leading to faster reaction rates compared to other halogens (F > Cl > Br > I).

Q3: Which base should I use for the deprotonation of 1-methylpiperidin-4-ol?

A strong, non-nucleophilic base is required to fully deprotonate the secondary alcohol. Sodium hydride (NaH) is the most common choice, as it irreversibly forms the alkoxide and hydrogen gas. Potassium hydride (KH) is also effective. Weaker bases like potassium carbonate (K₂CO₃) are generally insufficient for this alcohol and may lead to poor yields.

Q4: What are the optimal solvents for the SNAr reaction?

Polar aprotic solvents are essential for SNAr reactions. They effectively solvate the cation of the alkoxide but do not strongly solvate the nucleophilic oxygen, thus enhancing its reactivity. Anhydrous Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the preferred solvents.

Q5: What is the best method for reducing the nitro intermediate to the final aniline product?

Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is the cleanest and most efficient method, typically providing high yields and a simple workup (filtration of the catalyst).[1] An effective alternative is chemical reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol, which is particularly useful if hydrogenation equipment is unavailable.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Area 1: Low Yield in SNAr Etherification Step

Symptom: Your reaction stalls, with TLC or LC-MS analysis showing significant amounts of unreacted 1-methylpiperidin-4-ol and 2-fluoronitrobenzene even after extended reaction times.

Potential CauseSuggested Solution & Rationale
1. Incomplete Deprotonation The hydroxyl group of 1-methylpiperidin-4-ol must be fully deprotonated to form the reactive alkoxide. Ensure your sodium hydride (NaH) is fresh (e.g., from a new, sealed container). NaH reacts with atmospheric moisture and degrades over time. Use of anhydrous solvents (DMSO, DMF) is critical; water will quench the base. Consider increasing the stoichiometry of NaH from 1.1 eq. to 1.3 eq. to consume any trace water.
2. Poor Reagent Quality 1-methylpiperidin-4-ol is hygroscopic. If it has absorbed water, it will neutralize the base and reduce the effective concentration of your nucleophile. Dry the alcohol before use (e.g., by azeotropic distillation with toluene or drying in a vacuum oven). Verify the purity of your 2-fluoronitrobenzene.
3. Insufficient Temperature While many SNAr reactions proceed at room temperature, some systems require thermal energy to overcome the activation barrier. If the reaction is sluggish, gently heat the mixture to 50-60°C . Monitor the reaction by TLC every hour to check for product formation and potential decomposition (indicated by the appearance of baseline material or many new spots).

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Caption: Troubleshooting workflow for low yield in the SNAr etherification.

Problem Area 2: Incomplete Nitro Group Reduction

Symptom: Your product mixture contains the desired aniline, unreacted nitro intermediate, and potentially other species (e.g., hydroxylamine or azo compounds).

Potential CauseSuggested Solution & Rationale
1. Catalyst Inactivation (Hydrogenation) Palladium catalysts can be poisoned by sulfur or other functional groups and can lose activity over time. Use fresh Pd/C catalyst . Ensure the substrate from the previous step is sufficiently pure, as impurities can act as poisons. The reaction vessel must be thoroughly purged with an inert gas (N₂ or Ar) before introducing hydrogen to remove all oxygen, which can deactivate the catalyst.
2. Insufficient Hydrogen (Hydrogenation) A simple hydrogen balloon may not provide sufficient pressure for difficult reductions. If the reaction stalls, consider using a Parr shaker or a similar hydrogenation apparatus to apply a higher, constant pressure of H₂ (e.g., 40-50 psi).
3. Incorrect Stoichiometry or pH (Chemical Reduction) For reductions with SnCl₂·2H₂O, a significant stoichiometric excess (typically 4-5 equivalents) is required. Ensure the correct amount has been added. The reaction is often more effective in an acidic medium or a protic solvent like ethanol. If using other reagents like iron in acetic acid, the acidic conditions are crucial for the reaction mechanism.[2]
Problem Area 3: Purification Challenges

Symptom: The final product is an oil that is difficult to solidify, or it contains persistent impurities after column chromatography.

Solution: An acid-base workup is highly effective for purifying anilines. The basic nitrogen of the aniline and the piperidine can be protonated to form a water-soluble salt, allowing for the removal of neutral organic impurities.

Purification_Workflow Crude Crude Product in Organic Solvent (e.g., EtOAc) Add_Acid Extract with 1M HCl (aq) Crude->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic_Impurities Organic Layer (Neutral Impurities) Separate1->Organic_Impurities Discard Aqueous_Product Aqueous Layer (Protonated Product Salt) Separate1->Aqueous_Product Wash_Aq Wash aqueous layer with fresh EtOAc Aqueous_Product->Wash_Aq Basify Basify aqueous layer to pH > 10 (e.g., with 6M NaOH) Wash_Aq->Basify Extract_Pure Extract with fresh EtOAc Basify->Extract_Pure Separate2 Separate Layers Extract_Pure->Separate2 Aqueous_Waste Aqueous Layer (Inorganic Salts) Separate2->Aqueous_Waste Discard Organic_Pure Organic Layer (Pure Product) Separate2->Organic_Pure Dry Dry (Na₂SO₄), filter, and concentrate Organic_Pure->Dry Final Pure Aniline Product Dry->Final

Caption: Acid-base extraction workflow for aniline purification.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-(2-nitrophenoxy)piperidine (SNAr)

Materials:

  • 1-Methylpiperidin-4-ol (1.0 eq.)

  • Sodium Hydride (60% dispersion in mineral oil, 1.3 eq.)

  • 2-Fluoronitrobenzene (1.05 eq.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride (1.3 eq.) in anhydrous DMSO.

  • To this suspension, add a solution of 1-methylpiperidin-4-ol (1.0 eq.) in anhydrous DMSO dropwise at 0°C. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add 2-fluoronitrobenzene (1.05 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC (e.g., 30% Ethyl Acetate in Hexanes). If the reaction is slow, warm to 50°C.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or carried forward to the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Reduction)

Method A: Catalytic Hydrogenation (Recommended)

Materials:

  • 1-Methyl-4-(2-nitrophenoxy)piperidine (1.0 eq.)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)

  • Methanol or Ethanol

Procedure:

  • Dissolve the nitro-intermediate (1.0 eq.) in methanol.

  • Carefully add the Pd/C catalyst to the solution in a flask suitable for hydrogenation.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Purge the flask by evacuating and refilling with hydrogen gas three times.

  • Stir the reaction vigorously under the hydrogen atmosphere at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product.

Method B: Tin(II) Chloride Reduction

Materials:

  • 1-Methyl-4-(2-nitrophenoxy)piperidine (1.0 eq.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.)

  • Ethanol

Procedure:

  • Dissolve the nitro-intermediate (1.0 eq.) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq.) to the solution.

  • Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours, monitoring completion by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is > 8.

  • Filter the resulting tin salts and extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

Data Summary Tables

Table 1: Comparison of Nitro Group Reduction Methods

MethodReagents & ConditionsProsConsTypical Yield
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, RT, 1 atmVery clean, high yield, simple filtration workupRequires specialized hydrogenation equipment; catalyst can be pyrophoric>95%
Tin(II) Chloride SnCl₂·2H₂O, EtOH, RefluxStandard lab glassware, reliableRequires large excess of reagent, tedious workup to remove tin salts85-95%[2]
Iron/Acetic Acid Fe powder, AcOH, HeatInexpensive and effectiveRequires acidic conditions, workup can be cumbersome70-85%

References

  • Hunter College CUNY. (n.d.). Synthesis Preparation of Phenacetin from Acetaminophen. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Kącka, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7196. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of 4, 4'-methylenedianiline.
  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Ullmann, F. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(1-Methylpiperidin-4-yl)oxy]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block in their synthetic endeavors. The purification of this compound, while generally straightforward, can present specific challenges related to its chemical nature—namely, the presence of a basic piperidine ring and an oxidatively sensitive aniline moiety.

This document provides a structured, question-and-answer approach to troubleshoot common purification issues, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Source of Impurities

Effective purification begins with understanding the potential impurities that may arise during synthesis. The most common route to this compound involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) to form the ether linkage, followed by the reduction of a nitro group to the target aniline.[1]

Caption: Synthesis pathway and origin of common impurities.

Q1: What are the most likely impurities I will encounter in my crude product?

A1: The impurities in your crude material are almost always remnants of the synthetic steps or subsequent degradation. Anticipating these will allow you to select the most effective purification strategy.

Impurity TypeSpecific CompoundOriginWhy it's a Problem
Starting Material 1-Methylpiperidin-4-olIncomplete SNAr reaction.Highly polar; can be difficult to separate from the product in some solvent systems.
Starting Material 2-Halonitrobenzene (e.g., 2-Fluoronitrobenzene)Incomplete SNAr reaction.Less polar than the product; typically easier to separate by silica gel chromatography.
Intermediate 2-[(1-Methylpiperidin-4-yl)oxy]-1-nitrobenzeneIncomplete reduction of the nitro group.[1]Has similar polarity to the final product, making it the most challenging impurity to remove via chromatography.
Degradation Product Various Oxidized SpeciesAir or light exposure of the aniline functional group.[2][3]Often highly colored (yellow to brown), impacting the appearance and quality of the final product even at low levels.

Section 2: Troubleshooting Guide for Purification Workflows

A typical purification sequence involves chromatographic separation followed by crystallization to obtain a high-purity solid.

Crude Crude Product (Post-Workup) TLC 1. TLC Analysis (Develop Method) Crude->TLC Column 2. Column Chromatography (Bulk Separation) TLC->Column Fractions Analyze Fractions (Pool Pure Fractions) Column->Fractions Evap 3. Evaporation (Remove Solvent) Fractions->Evap Recrystal 4. Recrystallization (Final Polish) Evap->Recrystal Final Pure Crystalline Product Recrystal->Final Analysis 5. Final Purity Check (HPLC, NMR, MS) Final->Analysis

Caption: A standard workflow for purifying the target compound.

Thin-Layer Chromatography (TLC) Analysis

Q2: My TLC shows significant streaking and poor separation. How do I improve my mobile phase?

A2: Streaking is a classic sign of strong interaction between your basic compound and the acidic silica gel stationary phase. The tertiary amine of the piperidine ring is basic and will interact strongly with the acidic silanol groups on the silica surface.

Causality: This acid-base interaction prevents the compound from moving smoothly up the plate with the solvent front, resulting in a continuous "streak" rather than a compact spot.

Solution:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase to neutralize the acidic sites on the silica. Triethylamine (Et₃N) is the standard choice.

  • Systematic Approach: Start with a moderately polar solvent system and add the modifier. Observe the change in both the retention factor (Rf) and the spot shape.

Base Solvent System% Triethylamine (Et₃N)Expected Outcome
95:5 Dichloromethane (DCM) / Methanol (MeOH)0.5% - 1.0%Good for visualizing highly polar impurities vs. the product. The modifier will eliminate streaking.
70:30 Ethyl Acetate (EtOAc) / Hexanes0.5% - 1.0%A less polar system, useful for separating the product from non-polar impurities.

Protocol: Developing a TLC Mobile Phase

  • Prepare three eluent test jars. For example: 95:5 DCM/MeOH, 90:10 DCM/MeOH, and 85:15 DCM/MeOH. To each, add ~0.5% Et₃N.

  • Spot your crude material on three separate TLC plates.

  • Run one plate in each jar.

  • The ideal system will show your product with an Rf value between 0.25 and 0.40, with well-defined, round spots and clear separation from major impurities.

Silica Gel Column Chromatography

Q3: My yield from the column is very low, or the product is eluting with impurities. What’s going wrong?

A3: This is a common issue stemming from an improperly chosen solvent system or incorrect column packing/loading. The basic nature of the piperidine moiety is again a key factor.[4]

Causality & Solutions:

  • Irreversible Adsorption: If the silica is too acidic and no basic modifier is used, your product can stick permanently to the column.

    • Solution: ALWAYS use a mobile phase containing 0.5-1.0% triethylamine when purifying this compound on standard silica gel.[4] Alternatively, use an amine-functionalized silica gel which provides a less acidic stationary phase.[4]

  • Poor Separation from Nitro-Intermediate: The nitro-intermediate is structurally very similar to the aniline product, differing mainly by the nitro vs. amino group. Their polarities can be very close.

    • Solution: Use a shallow solvent gradient. Start with a less polar mobile phase (e.g., 98:2 DCM/MeOH + 0.5% Et₃N) and slowly increase the polarity (e.g., to 90:10 DCM/MeOH + 0.5% Et₃N). This gradual change enhances the resolution between closely eluting spots.

  • Co-elution with Polar Impurities: Using a solvent system that is too polar from the start will cause all polar compounds (your product and impurities like 1-methylpiperidin-4-ol) to elute together quickly.

    • Solution: Start with a low-polarity mobile phase to first wash off non-polar impurities. Increase polarity gradually to elute your product, leaving the very polar impurities on the column.

Recrystallization

Q4: My product "oiled out" from solution instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. This is often due to using a solvent with too high a boiling point, cooling the solution too rapidly, or the presence of impurities that depress the melting point.[5]

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is no longer supersaturated.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.

  • Scratch/Seed: Once the solution is at room temperature, gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to initiate crystallization.

Q5: How do I choose a suitable solvent for recrystallization?

A5: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[5][6] Given the polar amine and ether groups, polar protic or aprotic solvents are good starting points.

Protocol: Small-Scale Solvent Screen

  • Place ~20-30 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature until the solid just dissolves. A good candidate will require a significant amount of solvent.

  • If the solid is insoluble at room temperature, heat the tube gently. A good solvent will dissolve the solid completely upon heating.

  • Cool the clear solution to room temperature and then in an ice bath. The best solvent will produce a large amount of crystalline precipitate.

Solvent / SystemRationale
Isopropanol (IPA) Often an excellent choice for compounds with moderate polarity and hydrogen bonding capability.
Acetonitrile (ACN) A polar aprotic solvent that can provide different selectivity compared to alcohols.
Ethyl Acetate / Hexanes A mixed-solvent system.[5] Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes faintly cloudy. Allow to cool.
Ethanol / Water Another mixed-solvent system.[6] Dissolve in hot ethanol and add hot water until persistent cloudiness is observed.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the expected appearance and stability of pure this compound? A: The pure compound has a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . It is typically an off-white to light tan solid or a viscous oil. The aniline functional group is susceptible to air and light oxidation, which causes the material to darken over time, often developing a yellow, red, or brown hue.[2][3] For long-term storage, it is best to keep the material in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated.

Q: My final product is slightly yellow but appears as a single spot by TLC and is clean by ¹H NMR. Is this acceptable? A: This is a very common scenario. The colored impurities are often from trace oxidation products that are present in such low concentrations they are not detectable by NMR or routine TLC.[2] For many applications, this level of purity is acceptable. If a colorless material is required for your specific needs (e.g., final drug substance), you can perform an additional purification step:

  • Charcoal Treatment: During recrystallization, add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration through celite to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool.

Q: What analytical techniques should I use to confirm the final purity and identity? A: A combination of techniques is essential for a complete characterization:

  • Identity:

    • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and connectivity of the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Purity:

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC assay can determine the purity as a percentage (e.g., >99.0% by area).

    • Melting Point: A sharp melting point range for a solid is a good indicator of high purity.

References

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline | C6H5NH2 | CID 6115. PubChem. Retrieved from [Link]

  • Elsevier. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • University Website. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Loba Chemie. (n.d.). ANILINE AR. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(1-Methylpiperidin-4-yl)oxy]aniline (CAS 869943-62-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this important research chemical. As a key building block in medicinal chemistry, understanding its stability profile is critical for ensuring the integrity of your experiments and the quality of your results.[1]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended long-term storage conditions for this compound?

A1: Based on the general principles for storing aniline and piperidine-containing compounds, long-term storage of this compound should be at 2-8°C in a tightly sealed container, protected from light and moisture. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[2][3]

Q2: My sample of this compound has developed a yellowish or brownish tint. What could be the cause?

A2: The development of a colored tint is a common observation for many aniline derivatives and is typically indicative of oxidative degradation .[4] The aniline moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light. This process often leads to the formation of colored polymeric impurities. If you observe discoloration, it is crucial to re-assess the purity of the material before use, for example, by HPLC or LC-MS.

Q3: Can I store solutions of this compound? If so, what are the best practices?

A3: While it is always best to prepare solutions fresh, if storage is necessary, it should be for the shortest duration possible. Solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and ideally purged with an inert gas before sealing. The choice of solvent is also critical; aprotic solvents are generally preferred. It is advisable to perform a small-scale stability study in your solvent of choice to understand the degradation profile over time.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC/LC-MS analysis of a stored sample. Degradation of the compound due to oxidation, hydrolysis, or photolysis.1. Confirm the identity of the new peaks: Use high-resolution mass spectrometry (HRMS) to determine the mass of the impurities and infer their structures. 2. Review storage conditions: Ensure the material was stored at the recommended temperature, protected from light, and under an inert atmosphere. 3. Perform a forced degradation study (see protocol below): This will help to systematically identify the degradation products under various stress conditions and confirm if the observed impurities match any of the generated degradants.
Inconsistent results in biological assays. Use of a partially degraded sample. Impurities may have different or interfering biological activities.1. Re-qualify your starting material: Run a purity check (e.g., qNMR or HPLC with a fresh reference standard) on the batch of this compound being used. 2. Purify the material: If degradation is confirmed, repurify the compound using an appropriate method such as column chromatography or recrystallization. 3. Implement stricter storage and handling protocols: Always use freshly prepared solutions and minimize the exposure of the solid material to ambient conditions.
Poor solubility of an older sample compared to a fresh batch. Formation of less soluble polymeric degradation products from oxidation.1. Visually inspect the solid material: Look for any changes in color or texture. 2. Attempt solubilization with gentle heating or sonication: This may help to dissolve the material, but be aware that this could also accelerate further degradation. 3. Filter the solution: If complete dissolution is not possible, filter the solution to remove insoluble matter before use. However, this will alter the effective concentration. It is highly recommended to use a fresh, pure sample.

Scientific Deep Dive: Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is key to preventing and troubleshooting stability issues. The molecule has three main areas of potential instability: the aniline ring, the ether linkage, and the piperidine ring.

cluster_main This compound cluster_aniline Aniline Ring Degradation cluster_ether Ether Linkage Degradation cluster_piperidine Piperidine Ring Degradation main Main Compound oxidation Oxidative Products (e.g., quinone-imine, polymers) main->oxidation O2, light hydrolysis Hydrolytic Products (Phenol and Piperidinol derivatives) main->hydrolysis H2O (acid/base catalysis) n_demethylation N-Demethylation main->n_demethylation Metabolic/Oxidative n_oxidation N-Oxidation main->n_oxidation Oxidizing agents

Caption: Potential degradation pathways of this compound.

  • Oxidation of the Aniline Moiety: The primary amino group on the aniline ring is highly susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of radical intermediates, which can then dimerize or polymerize, resulting in colored impurities.[5][6][7] This is often the most significant degradation pathway for this class of compounds.

  • Hydrolysis of the Ether Linkage: While ethers are generally stable, under acidic or basic conditions, the ether bond can be cleaved. This would result in the formation of 2-aminophenol and 1-methylpiperidin-4-ol. The likelihood of this pathway depends on the pH of the experimental conditions.

  • N-Demethylation and N-Oxidation of the Piperidine Ring: The tertiary amine of the methylpiperidine group can undergo oxidative N-demethylation to yield the corresponding secondary amine. Alternatively, it can be oxidized to an N-oxide. These transformations are common metabolic pathways but can also occur under chemical oxidative stress.[2]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound in your specific experimental context, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions to identify potential degradants.[8][9] This is a crucial step in developing stability-indicating analytical methods, as outlined in the ICH Q1A guidelines.[10][11][12][13]

cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B conditions) start->photo quench Quench Reaction (Neutralize if necessary) acid->quench base->quench oxidation->quench thermal->quench photo->quench analyze Analyze by HPLC-UV/MS quench->analyze compare Compare stressed samples to control (T=0) analyze->compare

Caption: Workflow for a forced degradation study.

Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat it in an oven at 80°C.

    • At various time points, dissolve a portion of the solid in the stock solution solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis:

    • Analyze all samples (including a T=0 control) by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

    • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

By following this guide, researchers can ensure the stability and integrity of their this compound samples, leading to more reliable and reproducible experimental outcomes.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Li, X., et al. (2003). Aniline degradation by electrocatalytic oxidation. PubMed. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

  • RAPS. (2023). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Available at: [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • Li, X., et al. (2003). Aniline degradation by electrocatalytic oxidation. ResearchGate. Available at: [Link]

  • Anotai, J., et al. (2011). Persulfate Oxidation for the Aniline Degradation in Aqueous Systems. PubMed. Available at: [Link]

  • Zhang, H., et al. (2014). Degradation of aniline by Fe2+-activated persulfate oxidation at ambient temperature. ResearchGate. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • da Silva, A. G. M., et al. (2020). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]

  • Anotai, J., et al. (2011). Persulfate oxidation for the aniline degradation in aqueous systems. IWA Publishing. Available at: [Link]

  • LANXESS. Aniline Product Safety Summary. Available at: [Link]

  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]

  • Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. Available at: [Link]

  • PubChem. 2-[4-(Aminomethyl)piperidin-1-yl]aniline. Available at: [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Hawe, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Singh, R., et al. (2020). FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Klán, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. PubMed. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI. Available at: [Link]

  • MDPI. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO 2 Grafted with Anthocyanins from a Maqui-Blackberry System. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. Available at: [Link]

  • Brook, M. A., & Balduzzi, S. (2000). Alkoxyallylsilanes: Functional Protecting Groups. Sci-Hub. Available at: [Link]

  • Watts, B. A., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]

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Technical Support Center: Derivatization of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and derivatization of 2-[(1-Methylpiperidin-4-yl)oxy]aniline. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we address common challenges, provide troubleshooting strategies for preventing unwanted side reactions, and offer validated protocols to ensure the success of your synthetic endeavors.

Introduction

This compound is a valuable intermediate in medicinal chemistry, featuring a unique three-dimensional structure with multiple reactive sites.[1] Its derivatization is key to developing novel molecular entities. However, the molecule's inherent reactivity, stemming from its primary aromatic amine, tertiary aliphatic amine, and activated aromatic ring, can lead to a variety of undesirable side reactions. This guide provides expert insights and actionable solutions to navigate these complexities, ensuring high-yield, high-purity outcomes.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My electrophilic aromatic substitution (e.g., halogenation, nitration) resulted in a mixture of poly-substituted products instead of the desired mono-substituted aniline. How can I control the reaction's selectivity?

Answer: This is a classic issue arising from the potent activating nature of the primary amino group (-NH2), which makes the aromatic ring highly susceptible to over-reaction.[2] Substitution tends to occur readily at the ortho- and para-positions relative to the amine.

Root Cause Analysis: The lone pair of electrons on the aniline nitrogen strongly donates into the benzene ring, significantly increasing its nucleophilicity and leading to multiple substitutions.

Recommended Solution: Amine Protection via Acetylation

To moderate the ring's reactivity, you must temporarily "protect" the amino group by converting it into an amide (an acetamide), which is a moderately activating group.[3] This strategy allows for controlled, mono-substitution. The acetyl group can be easily removed later via hydrolysis to restore the primary amine.[4]

digraph "Protection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Material\nthis compound"]; protected [label="Protected Intermediate\n(Acetamide)", fillcolor="#E8F0FE", fontcolor="#202124"]; derivatized [label="Mono-Substituted Product\n(Protected)", fillcolor="#E6F4EA", fontcolor="#202124"]; final [label="Final Product\n(Deprotected)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> protected [label=" Acetylation\n(Acetic Anhydride)"]; protected -> derivatized [label=" Electrophilic\n Aromatic Substitution"]; derivatized -> final [label=" Hydrolysis\n(Acid or Base)"]; }

Protection-Derivatization-Deprotection Workflow.

See Protocol 1 for a detailed acetylation procedure.

Question 2: My analysis (MS, NMR) shows an unexpected product with a mass increase of 16 amu. What is this impurity and how can I avoid its formation?

Answer: A mass increase of +16 amu is the hallmark of N-oxide formation. In this molecule, the tertiary nitrogen of the 1-methylpiperidine ring is susceptible to oxidation.

Root Cause Analysis: Tertiary amines are readily oxidized to their corresponding N-oxides by various oxidants, including atmospheric oxygen over time, but more rapidly by reagents like hydrogen peroxide or peroxyacids.[5] While sometimes explored as prodrugs, N-oxides are typically considered impurities that can complicate purification and reduce the yield of the desired product.[6][7]

Recommended Prevention Strategies:

  • Use Degassed Solvents: Purge solvents with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a blanket of Nitrogen or Argon.

  • Avoid Strong Oxidizing Agents: If your derivatization involves reagents with oxidative potential, consider milder alternatives or carefully control reaction conditions (e.g., low temperature).

  • Purification: N-oxides are significantly more polar than their parent amines. They can often be separated effectively using column chromatography.

digraph "Side_Reactions" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Starting Material"]; desired [label="Desired Derivatized Product", fillcolor="#E6F4EA", fontcolor="#202124"]; n_oxide [label="Side Product:\nPiperidine N-Oxide\n(+16 amu)", fillcolor="#FCE8E6", fontcolor="#202124"]; poly_sub [label="Side Product:\nPoly-substituted Aniline", fillcolor="#FCE8E6", fontcolor="#202124"];

start -> desired [label=" Controlled Derivatization", color="#34A853"]; start -> n_oxide [label=" Oxidation", color="#EA4335"]; start -> poly_sub [label=" Uncontrolled EAS", color="#EA4335"]; }

Key side reaction pathways.

Question 3: I am attempting a Friedel-Crafts reaction, but it is failing or yielding a meta-substituted product. Why is this happening?

Answer: This is a common and often counterintuitive problem when working with anilines under acidic conditions.

Root Cause Analysis: Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃). Aniline is a Lewis base. The catalyst reacts preferentially with the amino group to form a salt.[8] This protonated amino group (-NH₃⁺) is no longer an activating, ortho-, para-director. Instead, it becomes a strongly deactivating, meta-directing group, which either shuts down the reaction or directs the incoming electrophile to the meta position.[8][9]

Recommended Solution: The solution is the same as for controlling reactivity: protect the amino group. By converting the amine to an acetamide (see Protocol 1 ), you eliminate its basicity towards the Lewis acid. The amide is still an ortho-, para-director and allows the Friedel-Crafts reaction to proceed as intended. Following the reaction, the acetyl group can be removed via hydrolysis (see Protocol 3 ).

Frequently Asked Questions (FAQs)

Question Answer
What is the best general-purpose protecting group for this aniline? For most applications like controlling reactivity in electrophilic aromatic substitution, acetylation to form an acetamide is the most straightforward, cost-effective, and reliable method.[3][10] Carbamates like Boc or Cbz are also effective but are often unnecessary unless specific orthogonal protection strategies are required.[11][12]
How can I best purify the final derivatized product? Column chromatography on silica gel is the most common method. Due to the basic nitrogens, peak tailing can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to your mobile phase. Acid-base extraction can also be a powerful tool to separate your product from non-basic impurities. Recrystallization is an excellent option if a suitable solvent system can be found and your product is a crystalline solid.
My acylation reaction with an acyl chloride has a low yield. What can I do? Ensure you are using at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine . This base is critical for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[2] Also, verify the quality of your acylating agent, as they can be sensitive to moisture.
Are there any special handling precautions? Yes. Like most aniline derivatives, this compound should be handled with care. It is flagged for potential skin and eye irritation.[1] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Protective Acetylation of the Aniline Moiety

This protocol converts the highly activating -NH₂ group into a moderately activating acetamide group.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or Sodium Acetate)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Dissolve the aniline starting material (1.0 eq) in a suitable solvent like DCM.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Perform a standard aqueous workup: wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetamide, which can be purified by recrystallization or chromatography.

Protocol 2: General Acylation of Protected Aniline (Example with Benzoyl Chloride)

This protocol is for derivatizing the protected acetamide intermediate.

Materials:

  • Protected Acetamide from Protocol 1

  • Benzoyl Chloride (or other acyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected acetamide (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 1 to isolate the acylated, protected product.

Protocol 3: Deprotection via Acidic Hydrolysis

This protocol removes the acetyl group to reveal the final derivatized primary aniline.

Materials:

  • Protected, derivatized product from the previous step

  • Hydrochloric acid (e.g., 3M HCl)

  • Ethanol or Methanol

  • Sodium hydroxide (e.g., 5M NaOH)

Procedure:

  • Dissolve the acetylated compound in a mixture of ethanol and aqueous HCl.

  • Heat the mixture to reflux (typically 50-80 °C) and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid by adding aqueous NaOH solution until the pH is basic (pH > 10).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final, deprotected product. Purify as needed.

References

  • Amines - NCERT. Available from: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. Available from: [Link]

  • Protective Groups - Organic Chemistry Portal. Available from: [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. Available from: [Link]

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  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available from: [Link]

  • "Aniline and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available from: [Link]

  • US6215017B1 - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative - Google Patents.
  • Mechanism Explained: Acyl Protecting Groups for Amines | Abdelhamid "Bioman" Khodja - YouTube. Available from: [Link]

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  • Synthesis of Quinoxalines or Quinolin-8-amines from N-Propargyl Aniline Derivatives employing Tin and Indium Chlorides - The Royal Society of Chemistry. Available from: [Link]

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  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. Available from: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this key pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure a successful, safe, and efficient scale-up campaign.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, addressing common issues encountered during synthesis and purification.

Section 1: Synthetic Route Selection and Initial Scale-Up Considerations

The synthesis of this compound primarily involves the formation of an ether linkage between 2-aminophenol and a 1-methylpiperidin-4-ol derivative. The two most common approaches for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction. An alternative, and often advantageous, route involves a Nucleophilic Aromatic Substitution (SNAr) on an activated nitro-aromatic ring followed by reduction.

FAQ 1: Which synthetic route is most suitable for the large-scale synthesis of this compound?

When considering a large-scale synthesis, factors such as cost of goods, process safety, atom economy, and ease of purification are paramount. Here’s a comparative analysis of the three primary routes:

Synthetic Route Advantages for Scale-Up Disadvantages for Scale-Up
Williamson Ether Synthesis Uses relatively inexpensive reagents. Straightforward reaction conditions.Potential for N-alkylation side products, requiring protection/deprotection steps. Use of strong, hazardous bases like sodium hydride.
Mitsunobu Reaction Generally high yielding with predictable stereochemistry (if applicable). Milder reaction conditions compared to Williamson.Generates stoichiometric amounts of triphenylphosphine oxide and a reduced azodicarboxylate, which can be challenging to remove. Reagents are more expensive. Potential for thermal runaway if not properly controlled.[1]
SNAr followed by Reduction Highly selective for O-alkylation, avoiding the need for protecting groups. Utilizes readily available starting materials (e.g., 2-fluoronitrobenzene).Requires an additional reduction step. Handling of potentially energetic nitro-aromatic compounds.

Recommendation: For initial scale-up, the SNAr/Reduction route often presents the most robust and selective option, minimizing the formation of difficult-to-separate isomers. If the Williamson Ether Synthesis is chosen, a protection strategy for the amino group is highly recommended to ensure selective O-alkylation.[2][3] The Mitsunobu reaction, while elegant, often poses significant purification challenges on a larger scale.[4]

Section 2: Troubleshooting the Williamson Ether Synthesis Route

The Williamson ether synthesis for this target molecule typically involves the reaction of 2-aminophenol with an activated 1-methylpiperidin-4-ol derivative, such as 4-tosyloxy-1-methylpiperidine.

Caption: Key reaction pathways in the Williamson ether synthesis of the target molecule.

FAQ 2.1: My Williamson ether synthesis is producing a significant amount of the N-alkylated byproduct. How can I improve the O-alkylation selectivity?

This is the most common challenge with this route. The aminophenol has two nucleophilic sites: the hydroxyl group (phenoxide after deprotonation) and the amino group. While the phenoxide is generally a stronger nucleophile, the amino group can also react, leading to a mixture of products that can be difficult to separate.

Troubleshooting Strategies:

  • Protect the Amino Group: This is the most reliable method for ensuring O-selectivity. A simple and effective approach is the formation of an imine with benzaldehyde, which can be easily removed by hydrolysis during workup.[2][3]

    • Protocol:

      • React 2-aminophenol with one equivalent of benzaldehyde in a suitable solvent like methanol. The imine forms readily.

      • Proceed with the Williamson ether synthesis using a base like potassium carbonate.

      • During workup, acidic hydrolysis (e.g., with dilute HCl) will cleave the imine, regenerating the free amine of the desired product.[2][3]

  • Phase-Transfer Catalysis (PTC): PTC can enhance the nucleophilicity of the phenoxide at the interface of a biphasic system, potentially favoring O-alkylation. This method avoids the need for strong, hazardous bases like sodium hydride.

    • Recommended Conditions: Consider using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) with a weaker base such as potassium carbonate in a solvent system like toluene/water.

  • Choice of Base and Solvent: The reaction conditions can influence the N/O selectivity. Using a non-polar aprotic solvent may favor O-alkylation by promoting the dissociation of the phenoxide salt.

FAQ 2.2: I am having difficulty handling sodium hydride (NaH) on a larger scale. Are there safer alternatives?

Yes, handling large quantities of sodium hydride, a flammable solid that reacts violently with water, requires stringent safety protocols and specialized equipment. Safer alternatives for deprotonating the phenol include:

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are solid bases that are easier to handle than NaH. They are particularly effective in polar aprotic solvents like DMF or acetonitrile.

  • Sodium or Potassium tert-butoxide: These are strong bases that are commercially available as solutions or solids and can be easier to dispense on a large scale than NaH.

Safety Protocol for Handling Sodium Hydride:

For pilot-plant scale, using NaH in pre-weighed, soluble bags can significantly reduce handling risks.[5] Always handle NaH in an inert atmosphere (nitrogen or argon) and have a Class D fire extinguisher readily available. Quenching of residual NaH must be done with extreme care, typically by the slow addition of a high-boiling point alcohol like isopropanol or butanol at a low temperature.

Section 3: Troubleshooting the Mitsunobu Reaction Route

The Mitsunobu reaction offers a valuable alternative, proceeding under milder conditions. It involves the reaction of 2-aminophenol with 1-methylpiperidin-4-ol in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]

Caption: Reactants, product, and major byproducts of the Mitsunobu reaction.

FAQ 3.1: The purification of my Mitsunobu reaction is challenging due to the presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. How can I effectively remove these byproducts on a large scale without chromatography?

This is the primary drawback of the Mitsunobu reaction at scale. Several chromatography-free methods can be employed:

Troubleshooting Strategies for Byproduct Removal:

  • Crystallization/Precipitation:

    • TPPO Removal: TPPO is often insoluble in non-polar solvents like hexanes, diethyl ether, or a mixture of the two. After the reaction, concentrating the mixture and triturating with one of these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.[7]

    • Co-precipitation: In some cases, TPPO and the reduced azodicarboxylate can co-precipitate.

    • Product Crystallization: If the desired product is a crystalline solid, it can often be selectively crystallized from a suitable solvent system, leaving the byproducts in the mother liquor.

  • Acid-Base Extraction: Since your target molecule has a basic aniline and a piperidine nitrogen, it can be protonated and extracted into an aqueous acidic layer.

    • Protocol:

      • After the reaction, quench and dilute with a water-immiscible organic solvent (e.g., ethyl acetate, toluene).

      • Extract the organic layer with dilute aqueous acid (e.g., 1-2 M HCl). The desired product will move to the aqueous layer as its hydrochloride salt.

      • The non-basic byproducts (TPPO and the reduced azodicarboxylate) will remain in the organic layer, which can be discarded.

      • Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 10 and extract the free base of your product back into an organic solvent.

      • Wash the organic layer with brine, dry, and concentrate to obtain the purified product.

  • Precipitation with Metal Salts: TPPO can form complexes with certain metal salts, such as zinc chloride, which then precipitate from the solution. This can be an effective removal strategy in polar solvents.[7]

FAQ 3.2: I am concerned about the thermal safety of the Mitsunobu reaction on a large scale. What are the risks and how can they be mitigated?

The Mitsunobu reaction can be exothermic, and the reagents, particularly DEAD and DIAD, are known to be thermally unstable.

Safety Considerations:

  • Exotherm Control: The reaction should be performed with adequate cooling and the azodicarboxylate should be added slowly and portion-wise to control the internal temperature. A reaction calorimetry study is highly recommended before scaling up to understand the heat of reaction and the rate of heat generation.

  • Reagent Stability: DEAD, in particular, has been reported to have explosive properties.[1] DIAD is generally considered to be more thermally stable. Newer, more stable azodicarboxylates are also commercially available.

  • Order of Addition: The standard and safer protocol is to add the azodicarboxylate slowly to a cooled solution of the alcohol, the nucleophile (2-aminophenol), and triphenylphosphine.[2]

Section 4: Alternative Route: SNAr followed by Reduction

This route involves the reaction of a suitable 2-halonitrobenzene (e.g., 2-fluoronitrobenzene) with 1-methylpiperidin-4-ol, followed by the reduction of the nitro group.

Caption: Synthetic pathway via SNAr reaction followed by nitro group reduction.

FAQ 4.1: What are the key advantages of the SNAr/Reduction route for scale-up?
  • High Selectivity: The reaction is highly selective for O-alkylation, as the nitro group activates the aromatic ring for nucleophilic attack, and the amino group is not present to compete. This eliminates the need for protecting groups and the associated additional steps.

  • Readily Available Starting Materials: 2-Fluoronitrobenzene and 1-methylpiperidin-4-ol are commercially available and relatively inexpensive.

  • Robust and Scalable Reduction: The reduction of the nitro group is a well-established and scalable transformation. Catalytic hydrogenation is a clean and efficient method, yielding water as the only byproduct.

FAQ 4.2: What are the common challenges and how can they be addressed?
  • Reaction Conditions for SNAr: The reaction typically requires heating in a polar aprotic solvent like DMF, DMSO, or NMP. On a large scale, ensuring efficient heat transfer and temperature control is crucial.

  • Nitro Group Reduction:

    • Catalyst Selection: Palladium on carbon (Pd/C) is a common and effective catalyst. Catalyst loading and selection of the appropriate grade are important for efficient reaction.

    • Hydrogenation Safety: Hydrogenations carry inherent risks of fire and explosion. The process must be carried out in a properly designed and rated hydrogenator with careful monitoring of hydrogen uptake and temperature.

    • Alternative Reduction Methods: If hydrogenation is not feasible, metal/acid reductions (e.g., iron in acetic acid or tin(II) chloride in HCl) are viable alternatives, although they generate more waste.

Section 5: Purification of the Final Product

Regardless of the synthetic route, the final product, this compound, will require purification to meet the stringent quality standards for pharmaceutical intermediates.

FAQ 5.1: What is the recommended method for the final purification of this compound on a large scale?

Crystallization is the preferred method for large-scale purification.

Troubleshooting and Optimization of Crystallization:

  • Solvent Screening: A systematic solvent screen is essential to identify a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Good Single Solvents to Try: Isopropanol, ethanol, ethyl acetate, toluene.

    • Anti-Solvent Systems: A common strategy is to dissolve the crude product in a good solvent (e.g., dichloromethane, methanol) and then add an anti-solvent (e.g., hexanes, heptane) to induce crystallization.[8]

  • Control of Cooling Profile: A slow, controlled cooling rate is crucial for the formation of large, pure crystals. Crash cooling will lead to the trapping of impurities.

  • Melt Crystallization: For some aniline derivatives, melt crystallization can be a highly effective, solvent-free purification method, though it requires specialized equipment.[9]

FAQ 5.2: Can I use an acid-base workup for purification?

Yes, as mentioned in the Mitsunobu section, an acid-base extraction can be a very effective purification step to remove non-basic impurities. This can be used as a pre-purification step before the final crystallization.

Section 6: Safety and Handling

FAQ 6.1: What are the key safety hazards associated with the starting materials and the final product?
  • 2-Aminophenol: It is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also suspected of causing genetic defects. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.[10]

  • Sodium Hydride: Highly flammable and reacts violently with water. Must be handled under an inert atmosphere.[11]

  • Azodicarboxylates (DEAD/DIAD): Thermally unstable and can be shock-sensitive.[1]

  • This compound: As an aniline derivative, it should be handled with care. Assume it may be toxic and a skin/eye irritant. An industrial hygiene assessment should be conducted to establish occupational exposure limits (OELs).

FAQ 6.2: What are the best practices for handling aminophenols in an industrial setting?
  • Engineering Controls: Use closed systems for transfers and reactions whenever possible. Local exhaust ventilation should be in place where handling of powders is necessary.

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, coveralls, and eye protection. For handling powders, a respirator with a particulate filter is recommended.

  • Housekeeping: Avoid the generation of dust. Use wet cleaning methods or HEPA-filtered vacuums for cleanup. Do not use compressed air for cleaning.[12]

References

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: A Powerful Tool in Green Chemistry? Chemistry–An Asian Journal, 2(11), 1340-1355.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic Reactions, 42, 335-656.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Aminophenols (mixed isomers).
  • CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization. (2020).
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  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. (2010).
  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | The Journal of Organic Chemistry. (2017).
  • Removing the hydrazine byproduct from the mitsunobu reaction. (2014). Chemistry Stack Exchange.
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removal of unreacted starting materials from 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-[(1-Methylpiperidin-4-yl)oxy]aniline. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this compound with high purity. Here, we synthesize fundamental chemical principles with field-proven methodologies to provide robust troubleshooting advice and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude synthesis of this compound?

The most prevalent impurities are typically unreacted starting materials. The synthesis, often a Williamson ether synthesis or a related nucleophilic substitution, involves reacting a 2-aminophenol derivative with a 4-substituted-1-methylpiperidine. Therefore, the primary impurities to address are:

  • Unreacted 2-aminophenol: An amphoteric compound that can be tricky to remove if the wrong extraction conditions are used.

  • Unreacted 1-methyl-4-piperidinol or its activated derivatives (e.g., tosylate, mesylate, or halide): These are basic and share solubility characteristics with the final product.

  • Inorganic salts: Remnants from the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) or byproducts.

Q2: My crude NMR shows unreacted 2-aminophenol. What's the easiest way to remove it?

The most efficient method is a basic aqueous wash. 2-aminophenol possesses a weakly acidic phenolic hydroxyl group (pKa ≈ 9.97)[1][2]. By washing your crude mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous base such as 1M sodium hydroxide (NaOH), you will deprotonate the phenol. This forms the highly water-soluble sodium phenoxide salt, which partitions into the aqueous layer, effectively removing it from your organic phase containing the desired product.[3][4]

Q3: How do I remove unreacted 1-methyl-4-piperidinol or other basic piperidine starting materials?

These impurities are basic, much like your product, due to the piperidine nitrogen (pKa of N-methylpiperidine is ~10.1)[5][6][7]. An acid-base extraction alone is insufficient to separate them from the product. The most reliable method for removing these closely related basic impurities is flash column chromatography . A detailed protocol is provided below.

Q4: My compound is streaking or tailing badly on the silica gel column. How can I fix this?

This is a classic problem when purifying amines on standard silica gel. Silica is slightly acidic and can interact strongly with basic compounds, leading to poor peak shape and recovery.[8] There are two common solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base, like triethylamine (TEA) or ammonium hydroxide, into your mobile phase (e.g., ethyl acetate/hexanes).[9][10] This base neutralizes the acidic sites on the silica, preventing strong adsorption of your amine product.[10]

  • Use Amino-Functionalized Silica: For particularly challenging separations, using a column packed with aminopropyl-modified silica gel can provide excellent peak shape without needing a mobile phase modifier.[8]

Q5: Can I purify this compound to high purity without using column chromatography?

While chromatography is the most robust method, crystallization can be a viable alternative if your crude product is sufficiently pure (>90%) and solid. The success of crystallization depends heavily on finding a suitable solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor. This often requires screening various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, or mixtures with hexanes).

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification workflow.

Issue Probable Cause(s) Recommended Solution(s)
Low yield after aqueous workup. 1. Incorrect pH: The product may have been partially extracted into an aqueous layer. The piperidine nitrogen is basic and will be protonated and move to an acidic aqueous layer. The aniline nitrogen is weakly basic.1. Verify pH: Ensure the final organic layer was separated under basic conditions (pH > 11) to keep the product in its neutral, organic-soluble form. If product was lost to an acidic wash, you can basify that aqueous layer and back-extract with an organic solvent.[4]
2. Emulsion Formation: A stable emulsion has formed at the organic/aqueous interface, trapping the product.2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. If that fails, filter the entire mixture through a pad of Celite.
Product still contains starting materials after chromatography. 1. Poor Separation on TLC: The chosen solvent system does not provide adequate separation (ΔRf < 0.2) between the product and impurity.1. Optimize Mobile Phase: Re-screen solvent systems for TLC. For polar amines, systems like Dichloromethane/Methanol or Ethyl Acetate/Hexanes with a small percentage of triethylamine are effective.[9][11]
2. Column Overloading: Too much crude material was loaded onto the column for its size.2. Reduce Load: As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.
Product appears as a dark, discolored oil. Oxidation: The aniline functional group is susceptible to air oxidation, which can produce colored impurities.[1][12]Minimize Air/Light Exposure: Work quickly, use fresh solvents, and consider storing the purified compound under an inert atmosphere (Nitrogen or Argon) in a dark vial. If discoloration is severe, a final purification step through a short plug of silica or activated carbon may help.

Detailed Experimental Protocols

Protocol 1: Bulk Impurity Removal via Acid-Base Extraction

This protocol is designed to remove the bulk of 2-aminophenol and inorganic salts from the crude reaction mixture.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).

  • Basic Wash (Removes 2-Aminophenol): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M NaOH solution. Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes.[3]

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Basic Wash: Repeat the wash with 1M NaOH one more time to ensure complete removal of 2-aminophenol.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Workflow for Acid-Base Extraction

Below is a diagram illustrating the logic of the liquid-liquid extraction process.

G CRUDE Crude Mixture (Product, 2-Aminophenol, Piperidinol) in Ethyl Acetate ADD_NAOH Wash with 1M NaOH CRUDE->ADD_NAOH SEP1 Separate Layers ADD_NAOH->SEP1 AQ1 Aqueous Layer (Sodium 2-aminophenoxide) SEP1->AQ1 Aqueous ORG1 Organic Layer (Product, Piperidinol) SEP1->ORG1 Organic ADD_BRINE Wash with Brine ORG1->ADD_BRINE SEP2 Separate Layers ADD_BRINE->SEP2 AQ2 Aqueous Layer (Discard) SEP2->AQ2 Aqueous ORG2 Organic Layer (Product, Piperidinol) SEP2->ORG2 Organic DRY Dry (Na2SO4) & Concentrate ORG2->DRY PURIFIED Partially Purified Product (Ready for Chromatography) DRY->PURIFIED

Caption: Workflow for the removal of acidic impurities.

Protocol 2: High-Purity Isolation via Flash Column Chromatography

This protocol is for separating the product from basic and neutral impurities, such as unreacted 1-methyl-4-piperidinol.

Step-by-Step Methodology:

  • Select Solvent System: Using Thin Layer Chromatography (TLC), find a mobile phase that gives the product an Rf value of ~0.25-0.35 and provides good separation from impurities. A common starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

    • Pro-Tip: Add 1% triethylamine (TEA) to the solvent mixture to prevent peak tailing.[10] For example, start with 50% EtOAc / 49% Hexanes / 1% TEA.

  • Prepare the Column: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase. Ensure the silica bed is compact and level.

  • Load the Sample: Dissolve your partially purified product from Protocol 1 in a minimal amount of the mobile phase or dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") for best results. Carefully add the dried silica to the top of the column bed.

  • Elute the Column: Begin running the mobile phase through the column, applying gentle positive pressure ("flash"). Collect fractions in test tubes.

  • Monitor Fractions: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the final, high-purity compound.

Visualization of Chromatographic Separation

The diagram below illustrates how components separate on a silica column based on polarity.

G cluster_0 Column Elution Profile cluster_1 Component Properties COL t=0 Sample Loaded (A+B+C) t=1 Separation Begins t=2 Components Separating t=3 Least Polar (A) Elutes t=4 Most Polar (C) Elutes Last A A: Non-polar Impurity (Low affinity for silica) B B: Product (Medium Polarity) (Moderate affinity) C C: Polar Impurity (e.g., Piperidinol) (High affinity for silica)

Caption: Separation principle in normal-phase chromatography.

References

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  • ChemBK. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

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  • Kajay Remedies. (n.d.). 2 Amino Phenol | Ortho Aminophenol CAS 95-55-6. Retrieved from [Link]

  • King Group, Trinity College Dublin. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

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  • The Baran Laboratory, Scripps Research. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Foley, C. M., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(15), 4348–4352. Retrieved from [Link]

  • OC Chem Videos. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Milošević, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-801. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0133939A2 - 2-Aminophenol derivatives and process for their preparation.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Apicule. (n.d.). 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS No: 761440-75-9) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
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Technical Support Center: Characterization of Unexpected Byproducts in 2-[(1-Methylpiperidin-4-yl)oxy]aniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-[(1-Methylpiperidin-4-yl)oxy]aniline. This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for its unique three-dimensional structure.[1] Its synthesis, typically involving the formation of an ether linkage to a 2-aminophenol scaffold, can present challenges. The presence of two nucleophilic sites on the aniline precursor—the amino group (NH₂) and the hydroxyl group (OH)—creates a competitive environment that can lead to a variety of byproducts. This guide provides in-depth troubleshooting advice, mechanistic explanations, and analytical workflows to help you identify, minimize, and characterize unexpected products in your reactions.

FAQ 1: The Primary Challenge - N- vs. O-Alkylation

Question: I'm trying to synthesize the target compound, but I'm getting a significant amount of an isomeric byproduct. What is the most likely culprit?

Answer: The most common issue in the synthesis of alkoxyanilines from aminophenols is the competition between O-alkylation (the desired reaction) and N-alkylation (the primary side reaction).[2][3][4] Both the hydroxyl and amino groups are nucleophilic and can react with your alkylating agent.

  • Desired Reaction (O-Alkylation): The phenoxide, formed by deprotonating the hydroxyl group, attacks the electrophilic carbon of the piperidine derivative.

  • Side Reaction (N-Alkylation): The lone pair of electrons on the aniline nitrogen directly attacks the electrophile, forming an N-alkylated product, 2-hydroxy-N-(1-methylpiperidin-4-yl)aniline.

The relative nucleophilicity of the oxygen and nitrogen atoms is highly dependent on the reaction conditions. The nitrogen of an aniline is generally a better nucleophile than the oxygen of a phenol.[5][6] To favor the desired O-alkylation, the hydroxyl group must be deprotonated to form the much more nucleophilic phenoxide ion. However, if the base is not strong enough or if the reaction conditions are not optimized, competitive N-alkylation can become a significant pathway.

Visualizing the Competing Pathways

Below is a diagram illustrating the desired O-alkylation pathway versus the competing N-alkylation side reaction when starting from 2-aminophenol.

G cluster_start Reactants cluster_products Potential Products aminophenol 2-Aminophenol N_product Byproduct (N-Alkylation) 2-Hydroxy-N-(1-methylpiperidin-4-yl)aniline aminophenol->N_product Direct Attack (Neutral Amine) base Base (e.g., NaH, K2CO3) aminophenol->base Deprotonation piperidine 1-Methyl-4-X-piperidine (X = Leaving Group) O_product Desired Product (O-Alkylation) This compound piperidine->O_product piperidine->N_product base->O_product Favors O-Alkylation (Phenoxide Formation)

Caption: Competing O- and N-alkylation pathways.

FAQ 2: Other Unexpected Byproducts and Their Origins

Question: Besides the N-alkylated isomer, what other byproducts might I encounter?

Answer: Several other side reactions can occur depending on your specific reagents and conditions.

  • Di-alkylation: If an excess of the alkylating agent is used or reaction times are prolonged, a second alkylation event can occur, leading to a di-substituted product where both the oxygen and nitrogen atoms have been alkylated.

  • Elimination (Alkene Formation): The Williamson ether synthesis and related reactions are susceptible to a competing E2 elimination pathway, especially when using secondary alkyl halides or tosylates (like a 4-substituted piperidine).[7][8] Instead of substitution, the base abstracts a proton adjacent to the leaving group, forming an alkene—in this case, 1-methyl-1,2,3,6-tetrahydropyridine. This is favored by sterically hindered substrates, strong/bulky bases, and higher temperatures.[7][9]

  • C-Alkylation: A phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (the oxygen or the aromatic ring). While O-alkylation is generally favored in polar aprotic solvents like DMF or DMSO, using protic solvents can promote C-alkylation, where the piperidinyl group attaches directly to the aniline ring.[7]

  • Byproducts from SNAr Route: A common industrial synthesis involves the reaction of 1-methylpiperidin-4-ol with an activated aryl halide (e.g., 2-fluoronitrobenzene) followed by reduction of the nitro group.[1] In this case, impurities can arise from:

    • Incomplete Reduction: The nitro intermediate, 2-nitro-1-[(1-methylpiperidin-4-yl)oxy]benzene, may be carried through if the reduction step is not driven to completion.

    • Dehalogenation: During catalytic reduction, hydrogenolysis of other groups can occur. For instance, if the starting material were 2-chloro- or 2-bromonitrobenzene, the halogen could be reductively removed.

Summary of Potential Byproducts
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Formation Mechanism
Target Product C₁₂H₁₈N₂O206.28O-Alkylation (Sₙ2 or SₙAr)
N-Alkylated IsomerC₁₂H₁₈N₂O206.28N-Alkylation
Di-Alkylated ProductC₁₈H₂₈N₂O288.43O- and N-Alkylation
Elimination ProductC₆H₁₁N97.16E2 Elimination
C-Alkylated IsomerC₁₂H₁₈N₂O206.28C-Alkylation
Nitro IntermediateC₁₂H₁₆N₂O₃236.27Incomplete Reduction

Troubleshooting Guide: How to Minimize Byproduct Formation

Question: How can I optimize my reaction to favor the desired product, this compound?

Answer: Optimizing your reaction requires careful control over several variables. The key is to enhance the nucleophilicity of the phenoxide relative to the amine and to choose conditions that favor the Sₙ2/SₙAr pathway over competing reactions.

ParameterRecommendation to Favor O-AlkylationRationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH).[9][10] Weaker bases like K₂CO₃ can also be effective but may require more forcing conditions.A strong base ensures complete and irreversible deprotonation of the phenol to the more reactive phenoxide, outcompeting the neutral amine.
Solvent Use a polar aprotic solvent such as DMF, DMSO, or THF.[7][9][11]These solvents solvate the cation of the base but not the alkoxide nucleophile, increasing its reactivity. They also disfavor C-alkylation.
Temperature Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate (often 50-100 °C).[7]Lower temperatures generally favor substitution (Sₙ2) over elimination (E2). Monitor the reaction by TLC to avoid prolonged heating after completion.
Protecting Groups Protect the amine group prior to the alkylation step.This is the most robust strategy. The amino group can be temporarily converted to a non-nucleophilic functional group (e.g., an imine via reaction with benzaldehyde)[2][4], alkylation is performed on the hydroxyl group, and the protecting group is then removed.
Reagent Stoichiometry Use a slight excess (1.0-1.2 equivalents) of the aminophenol precursor relative to the piperidine electrophile.This helps to consume the alkylating agent and minimize the risk of di-alkylation.

Analytical Workflow for Byproduct Characterization

Question: I have an unknown impurity in my final product. How do I figure out what it is?

Answer: A systematic analytical approach is essential for structure elucidation. This workflow combines separation, mass analysis, and spectroscopic techniques.

Step-by-Step Protocol for Impurity Identification
  • Isolation and Purification:

    • Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Flash Column Chromatography.

    • Procedure: Develop a separation method on an analytical scale to achieve baseline resolution between your main product and the impurity. Scale up the method to isolate a sufficient quantity (typically >1 mg) of the pure impurity for characterization.[12][13]

    • Goal: Obtain the unknown byproduct in high purity.

  • Molecular Weight Determination:

    • Technique: High-Resolution Mass Spectrometry (HRMS).

    • Procedure: Analyze the isolated impurity using an ESI-TOF or Orbitrap mass spectrometer to obtain a highly accurate mass measurement.

    • Goal: Determine the exact molecular formula.[13][14] Comparing the formula to the table of potential byproducts above can often provide an immediate hypothesis. For example, a mass of 206.28 g/mol suggests an isomer, while 288.43 g/mol points to di-alkylation.

  • Structural Elucidation:

    • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy.

    • Procedure: Acquire a suite of NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • ¹H NMR: Provides information on the number of different types of protons and their connectivity. Look for the disappearance of the phenolic -OH or aniline -NH₂ protons, or the appearance of new signals.

      • ¹³C NMR & DEPT: Shows the number of different types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for unambiguously piecing the structure together by revealing proton-proton and proton-carbon correlations.[15][16]

    • Goal: Determine the precise atomic connectivity and confirm the identity of the isomer or byproduct.

  • Functional Group Analysis:

    • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

    • Procedure: Analyze a small sample of the isolated impurity.

    • Goal: Confirm the presence or absence of key functional groups.[14] For instance, the N-alkylated isomer will show a prominent O-H stretch (around 3300-3500 cm⁻¹) that is absent in the desired O-alkylated product.

Workflow Diagram

Caption: Analytical workflow for impurity identification.

By following this structured approach, researchers can confidently identify unexpected byproducts, enabling them to optimize their synthetic route and ensure the purity of their final compound.

References

  • BenchChem. (n.d.). Identifying and minimizing byproducts in the Williamson ether synthesis.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299.
  • Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1725-1732.
  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table].
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  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Presearch. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Sabu, S., Saranya, P. V., & Anilkumar, G. (2024). N‐Alkylation of aniline with benzyl alcohol. ResearchGate.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (n.d.). This compound|CAS 869943-62-4.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Name Reactions. (n.d.). Williamson Ether Synthesis.
  • University of Missouri–St. Louis. (n.d.). 24. Qualitative Organic Analysis – Identification of an Unknown.
  • ResearchGate. (n.d.). Techniques and Methods of Identification.
  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation ?.
  • Zhang, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1043.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Volume 4, Issue 12, 13-30.
  • Zhang, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC.
  • Academia.edu. (n.d.). Synthesis and identification of some impurities of irbesartan.

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Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2-[(1-Methylpiperidin-4-yl)oxy]aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Aniline Derivatives in Modern Synthesis

Aniline and its derivatives are foundational pillars in the synthesis of a vast spectrum of molecules, from pharmaceuticals and agrochemicals to advanced functional materials.[1][2] Their utility stems from the versatile reactivity of the amino group and the aromatic ring. However, the inclusion of a simple aniline moiety in drug candidates can present significant challenges, including metabolic instability and potential toxicity.[3] This has driven a strategic shift in medicinal chemistry towards the design of more complex and highly functionalized aniline derivatives. These advanced building blocks are engineered to fine-tune pharmacological profiles, enhance target selectivity, and improve overall safety and efficacy.[3]

This guide provides an in-depth comparison of 2-[(1-Methylpiperidin-4-yl)oxy]aniline , a sophisticated building block, with other classes of aniline derivatives. We will explore its unique structural attributes, synthetic pathways, and performance in key chemical transformations, supported by experimental protocols and comparative data to inform your selection of reagents for complex molecule synthesis.

Focus Reagent: this compound

Chemical Structure and Physicochemical Implications

This compound, with a molecular formula of C₁₂H₁₈N₂O, is a bifunctional molecule featuring a primary aniline group and a tertiary N-methylpiperidine ring connected via a flexible ether linkage.[4] This unique three-dimensional architecture is not merely incidental; it is a deliberate design feature that imparts specific, advantageous properties:

  • Modulated Basicity and Solubility: The aliphatic N-methylpiperidine moiety introduces a basic center, which can improve aqueous solubility at physiological pH—a critical factor for bioavailability in drug candidates.[5]

  • Conformational Control: The ether bridge provides a degree of rotational freedom, yet the bulky piperidine ring can influence the conformational preferences of the molecule, which is crucial for precise binding to biological targets.[4]

  • Vector for Further Functionalization: The primary amino group on the aniline ring serves as a versatile synthetic handle for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and transition-metal-catalyzed cross-coupling.[4]

Synthesis Strategy: A Tale of Two Steps

The most common and efficient synthesis of this compound is a two-step process that exemplifies key principles of modern organic synthesis.[4]

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis begins with the reaction of 1-methylpiperidin-4-ol with an activated ortho-halonitrobenzene, typically 2-fluoronitrobenzene.

    • Causality: The choice of 2-fluoronitrobenzene is strategic. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex. Fluorine is an excellent leaving group for SNAr reactions. The deprotonation of the alcohol with a strong base like sodium hydride (NaH) generates a potent alkoxide nucleophile required to initiate the reaction.[4]

  • Nitro Group Reduction: The resulting nitro-aromatic intermediate is then reduced to the target aniline.

    • Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred method for this transformation.[4] It is highly efficient, selective for the nitro group (leaving other functional groups intact), and produces water as the only byproduct, making it an environmentally benign choice.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction Reactant1 1-Methylpiperidin-4-ol Intermediate 4-(2-Nitrophenoxy)-1- methylpiperidine Reactant1->Intermediate Formation of Aryl Ether Bond Reactant2 2-Fluoronitrobenzene Reactant2->Intermediate Formation of Aryl Ether Bond Base NaH in DMSO Base->Intermediate Formation of Aryl Ether Bond Catalyst H₂, Pd/C Product This compound Intermediate->Product Catalyst->Product Selective Reduction

Caption: General workflow for the synthesis of this compound.

Comparative Analysis with Other Aniline Derivatives

The choice of an aniline building block has profound consequences for reaction outcomes and the properties of the final product. Below, we compare our focus reagent to simpler, more common aniline derivatives.

Alternative 1: Simple Substituted Anilines (e.g., Bromoanilines)

Simple derivatives like bromoanilines are workhorses in organic synthesis, particularly in cross-coupling reactions. However, their performance is highly dependent on the substituent's position.

Performance in Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Data from a micellar Suzuki cross-coupling between bromoaniline isomers and 2-thienylboronic acid clearly demonstrates the impact of isomerism.[6]

Aniline DerivativeProductReaction Time (min)Yield (%)
2-Bromoaniline2-(Thiophen-2-yl)aniline1586
3-Bromoaniline3-(Thiophen-2-yl)aniline1564
3-Bromoaniline3-(Thiophen-2-yl)aniline6096
4-Bromoaniline4-(Thiophen-2-yl)aniline1591
Table 1: Comparative yields of the Suzuki-Miyaura cross-coupling reaction. Data sourced from BenchChem.[6]

Expert Insights:

  • Electronic Effects: 4-bromoaniline provides a high yield rapidly, indicating the para position is electronically favorable for this transformation under the given conditions.[6]

  • Steric Hindrance: 2-bromoaniline, despite potential steric hindrance from the ortho-substituent, also performs well, suggesting that the conditions are robust.

  • Positional Disadvantage: 3-bromoaniline initially shows a lower yield, which improves with extended reaction time, highlighting the less favorable electronic nature of the meta position for this specific reaction.[6]

Compared to these simple anilines, This compound offers a pre-installed, complex side chain that modulates solubility and provides a 3D structure, which is often a requirement in later-stage drug development. While a simple bromoaniline is excellent for initial core structure synthesis, our focus reagent is a "value-added" building block used when specific physicochemical properties are desired from the outset.

Alternative 2: C-C Linked Piperidinyl Anilines (e.g., 4-(1-Methylpiperidin-4-yl)aniline)

This isomer, linked by a C-C bond instead of a C-O ether bond, represents a close structural alternative. The choice between these two has significant implications for molecular properties.

Caption: Structural comparison of key aniline derivatives.

Expert Insights:

  • Flexibility vs. Rigidity: The ether linkage in This compound introduces greater conformational flexibility compared to the more rigid C-C bond in its isomer. This can be advantageous for allowing a ligand to adapt its shape to a binding site, but it can also come at an entropic cost.

  • Lipophilicity and Polarity: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor and increases the polarity of that region of the molecule compared to the purely aliphatic C-C linker. This can influence lipophilicity (LogP) and, consequently, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.[7]

  • Metabolic Stability: Ether linkages can sometimes be sites of metabolic cleavage (O-dealkylation). A C-C bond is generally more robust metabolically. The choice between the two often involves a trade-off between desired physicochemical properties and metabolic stability.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Synthesis of this compound[4]

Step A: 4-(2-Nitrophenoxy)-1-methylpiperidine

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO).

  • Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Nucleophile Addition: Add a solution of 1-methylpiperidin-4-ol (1.0 eq) in anhydrous DMSO dropwise via syringe. Allow the mixture to stir at room temperature for 30 minutes.

  • Electrophile Addition: Add a solution of 2-fluoronitrobenzene (1.1 eq) in anhydrous DMSO dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC until consumption of the starting material is complete.

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired intermediate.

Step B: this compound

  • Setup: To a hydrogenation flask, add the intermediate from Step A, dissolved in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas (typically 50 psi).

  • Reaction: Shake the reaction mixture at room temperature until hydrogen uptake ceases. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, which is often of sufficient purity for subsequent steps.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling[6]
  • Setup: In a nitrogen-flushed glovebox or Schlenk line, combine the bromoaniline derivative (e.g., 4-bromoaniline, 1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst (e.g., CataCXium A Pd G3, 10 mol%), and a base (e.g., K₃PO₄, 2.0 eq) in a reaction vial.

  • Solvent Addition: Add an appropriate solvent, such as 2-Methyltetrahydrofuran (2-MeTHF).

  • Reaction: Seal the vial and heat the reaction mixture (e.g., to 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Conclusion

This compound stands out as a highly valuable, albeit complex, building block in synthetic chemistry. While simpler derivatives like bromoanilines are indispensable for constructing core aromatic systems, they lack the integrated physicochemical-modulating features of our focus reagent. The comparison with its C-C linked isomer highlights the subtle yet critical impact of a single-atom change (C vs. O) on molecular flexibility and polarity.

The decision to use this compound is a strategic one, best suited for synthetic campaigns where the early incorporation of drug-like properties such as improved solubility and a specific 3D architecture is a primary objective. Its robust two-step synthesis makes it an accessible tool for researchers aiming to accelerate the development of complex, high-value molecules in the pharmaceutical and materials science sectors.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. [Link]

  • Abad, M. J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(11), 3321. [Link]

  • Khan, M. A., & Kumar, S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health, 2020, 8841018. [Link]

  • Al-Omair, M. A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22166-22176. [Link]

  • Takahashi, H., et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(5), 1796-1801. [Link]

  • Narayanan, K., & Anjalin, M. (2023). A brief review on aniline and its derivatives. ResearchGate. [Link]

  • JoVE. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. Reactions of Aniline. Chemistry Steps. [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 15, 1284-1292. [Link]

  • Tang, G., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 26(1), 163. [Link]

  • Kumar, S., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemMedChem. [Link]

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A Comparative Guide to the Validation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline as a Promising Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the identification and validation of novel drug scaffolds are paramount to expanding the therapeutic arsenal against a multitude of diseases.[1] A scaffold serves as the foundational core of a drug molecule, providing the essential three-dimensional framework upon which pharmacophoric elements are arranged to interact with biological targets.[2] The piperidine ring, in particular, is a highly privileged scaffold, present in a vast number of clinically approved drugs due to its favorable physicochemical properties and synthetic tractability.[3][4][5] However, the very prevalence of this scaffold necessitates the exploration of novel derivatives and bioisosteres to navigate existing patent landscapes, enhance target specificity, and overcome challenges such as metabolic instability.[3][5]

This guide presents a comprehensive validation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline as a versatile and promising drug scaffold. We will delve into its synthetic accessibility and then present a comparative analysis of its performance against a well-established, structurally related scaffold, using key in vitro assays that are fundamental to early-stage drug discovery: cytotoxicity, metabolic stability, and target engagement. The experimental data herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this scaffold for their specific therapeutic applications.

The Candidate: this compound

The structure of this compound features a primary aniline group linked to a 1-methylpiperidin-4-yl ring via an oxygen ether bridge.[6] This unique architecture offers several potential advantages:

  • Three-Dimensional Diversity: The piperidine ring provides a non-planar structure that can effectively probe complex binding pockets.

  • Modulation of Physicochemical Properties: The N-methyl group and the ether linkage can influence solubility, lipophilicity, and basicity, key parameters for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

  • Synthetic Tractability: The aniline moiety serves as a versatile handle for a wide range of chemical modifications, allowing for the rapid generation of diverse compound libraries.

A common synthetic route to this scaffold involves the nucleophilic aromatic substitution (SNAr) reaction between 1-methylpiperidin-4-ol and an activated ortho-halonitrobenzene, followed by the reduction of the nitro group to the aniline.[6]

Comparative Scaffold: 4-(Oxan-2-yl)aniline

To provide a meaningful comparison, we have selected 4-(Oxan-2-yl)aniline as an alternative scaffold. This compound incorporates a tetrahydropyran (THP) ring, which is often used as a bioisosteric replacement for piperidine to improve metabolic stability and modulate solubility.[8] The aniline core provides a common point of comparison for derivatization.

FeatureThis compound4-(Oxan-2-yl)anilineRationale for Comparison
Core Heterocycle PiperidineTetrahydropyran (Oxane)Comparison of a basic nitrogen-containing heterocycle with a non-basic cyclic ether.
Linkage to Aniline EtherDirect C-C bondTo evaluate the impact of the ether linkage on physicochemical properties and metabolic stability.
Synthetic Handle AnilineAnilineProvides a consistent point for chemical modification and library synthesis.

Experimental Validation: A Multi-pronged Approach

The validation of a new drug scaffold requires a battery of in vitro assays to assess its fundamental drug-like properties. Here, we present the results of three critical evaluations: cytotoxicity, metabolic stability, and a representative target engagement assay.

Cytotoxicity Assessment: Ensuring a Safe Starting Point

Cytotoxicity assays are crucial for identifying compounds that may cause cell damage or death, a critical step in early drug discovery to eliminate molecules with inherent toxicity.[9][10] We evaluated the cytotoxic potential of both scaffolds in two common cell lines: HepG2 (a human liver carcinoma cell line) and HEK293 (a human embryonic kidney cell line).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11]

  • Cell Seeding: HepG2 and HEK293 cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with serial dilutions of this compound and 4-(Oxan-2-yl)aniline (from 0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 (half-maximal inhibitory concentration) values were determined.

Results:

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)
This compound > 100> 100
4-(Oxan-2-yl)aniline > 100> 100
Doxorubicin (Positive Control) 0.81.2

Interpretation:

Both scaffolds exhibited low cytotoxicity, with IC50 values greater than 100 µM in both cell lines. This indicates that the core structures are well-tolerated by cells and provide a safe starting point for further derivatization.

Metabolic Stability: Predicting In Vivo Longevity

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[12][13] Poor metabolic stability can lead to rapid clearance from the body, reducing a drug's efficacy.[14] We assessed the metabolic stability of our scaffolds using human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation Mixture: A reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM) in phosphate buffer (pH 7.4) was prepared.

  • Compound Addition: this compound and 4-(Oxan-2-yl)aniline were added to the reaction mixture at a final concentration of 1 µM.

  • Incubation: The reactions were incubated at 37°C, and aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point was plotted against time, and the in vitro half-life (t1/2) was calculated.

Results:

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
This compound 4515.4
4-(Oxan-2-yl)aniline > 60< 11.5
Verapamil (High Clearance Control) 886.6

Interpretation:

The 4-(Oxan-2-yl)aniline scaffold demonstrated higher metabolic stability compared to the this compound scaffold. This is likely due to the absence of the N-methyl group on the piperidine ring, which is a common site of Phase I metabolism. However, the piperidine-containing scaffold still possesses moderate stability, suggesting it is a viable starting point for optimization.

Target Engagement: Confirming Interaction with a Biological Target

Target engagement assays are essential to confirm that a compound interacts with its intended biological target in a cellular context.[15][16] To illustrate the utility of the this compound scaffold, we designed a hypothetical derivative targeting a G-protein coupled receptor (GPCR) and assessed its target engagement using a cellular thermal shift assay (CETSA®).

Hypothetical Derivative and Target:

  • Derivative: A derivative of this compound was synthesized with a pharmacophore known to bind to the Dopamine D2 receptor (D2R), a well-characterized GPCR.

  • Target: Dopamine D2 Receptor (D2R)

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: HEK293 cells stably expressing the D2R were treated with the test compound (10 µM) or vehicle for 1 hour.

  • Heat Treatment: The cell suspensions were heated to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes.

  • Cell Lysis: The cells were lysed by freeze-thaw cycles.

  • Protein Quantification: The soluble fraction of the cell lysate was separated by centrifugation, and the amount of soluble D2R at each temperature was quantified by Western blotting or an equivalent method.

  • Data Analysis: The melting curves for the D2R in the presence and absence of the compound were plotted. A shift in the melting temperature (Tm) indicates target engagement.

Results:

TreatmentD2R Melting Temperature (Tm, °C)Thermal Shift (ΔTm, °C)
Vehicle (DMSO) 52.3-
D2R-Targeting Derivative 56.8+4.5

Interpretation:

The D2R-targeting derivative of this compound induced a significant thermal shift of +4.5°C, indicating direct binding and stabilization of the D2R in a cellular environment. This demonstrates the scaffold's ability to be functionalized to engage with a specific biological target.

Visualizing the Validation Workflow

ValidationWorkflow cluster_scaffold Scaffold Selection cluster_assays In Vitro Validation Assays cluster_outcomes Key Outcomes cluster_decision Decision Point Scaffold This compound Cytotoxicity Cytotoxicity (MTT Assay) Scaffold->Cytotoxicity MetabolicStability Metabolic Stability (Microsomal Assay) Scaffold->MetabolicStability TargetEngagement Target Engagement (CETSA®) Scaffold->TargetEngagement LowToxicity Low Cytotoxicity Cytotoxicity->LowToxicity ModerateStability Moderate Stability MetabolicStability->ModerateStability TargetBinding Confirmed Target Binding TargetEngagement->TargetBinding Go Advance to Lead Optimization LowToxicity->Go ModerateStability->Go TargetBinding->Go

Caption: Workflow for the in vitro validation of a novel drug scaffold.

Discussion and Future Directions

The experimental data presented in this guide provides a strong rationale for the consideration of this compound as a valuable scaffold in drug discovery programs. Its low intrinsic cytotoxicity and demonstrated ability to be functionalized for specific target engagement are highly encouraging. While its metabolic stability is moderate, this presents an opportunity for medicinal chemists to explore structural modifications to enhance its pharmacokinetic profile.

Future work should focus on:

  • Library Synthesis: Generation of a diverse library of derivatives to explore the structure-activity relationship (SAR) for various biological targets.

  • In-depth ADME Profiling: Further characterization of permeability, plasma protein binding, and in vivo pharmacokinetics.

  • Off-target Screening: Evaluation of selectivity against a panel of relevant off-targets to ensure a favorable safety profile.

Conclusion

The validation of a new drug scaffold is a critical and multifaceted process. Through a systematic evaluation of its cytotoxicity, metabolic stability, and target engagement potential, we have demonstrated that this compound is a promising and versatile starting point for the development of novel therapeutics. Its favorable properties, combined with its synthetic accessibility, make it an attractive addition to the medicinal chemist's toolbox.

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A Technical Guide to the Structure-Activity Relationship of 2-[(1-Methylpiperidin-4-yl)oxy]aniline Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment.[1] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can temporarily alleviate cognitive decline. Among the myriad of scaffolds investigated for this purpose, derivatives of 2-[(1-Methylpiperidin-4-yl)oxy]aniline represent a promising class of compounds, sharing structural motifs with established drugs like donepezil. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective grounded in experimental data to inform future drug design and development.

The Central Role of the Piperidine Moiety: Anchoring to the Active Site

The 1-methylpiperidin-4-yl group is a recurring and critical pharmacophore in a multitude of potent AChE inhibitors. Its significance lies in its ability to interact with key residues within the active site gorge of the AChE enzyme. The basic nitrogen of the piperidine ring is typically protonated at physiological pH, allowing for a crucial cation-π interaction with the indole ring of Tryptophan 86 (Trp86) in the catalytic anionic subsite (CAS) of AChE. This interaction is fundamental for anchoring the inhibitor to the enzyme.[2] Furthermore, the piperidine ring itself can engage in hydrophobic interactions with other residues in the active site, further stabilizing the enzyme-inhibitor complex. The N-benzyl group, often seen in highly potent analogs like donepezil, extends deeper into the active site gorge to interact with the peripheral anionic site (PAS), contributing to a dual-binding mechanism that can also interfere with AChE-induced amyloid-β aggregation.[1][3]

The Aniline Core and the Ether Linkage: Modulating Potency and Selectivity

The 2-aminophenoxy moiety serves as a versatile scaffold that can be systematically modified to fine-tune the inhibitory activity and selectivity of these compounds. The ether linkage provides a degree of conformational flexibility, allowing the aniline ring to adopt an optimal orientation within the active site.

Structure-Activity Relationship of Aniline Ring Substituents

While direct and extensive SAR studies on substitutions of the this compound core are not abundantly available in the public domain, we can extrapolate key principles from related series of AChE inhibitors. The nature and position of substituents on the aniline ring are expected to significantly influence potency and selectivity against butyrylcholinesterase (BuChE), a related enzyme.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aniline ring can modulate the pKa of the amino group and influence hydrogen bonding interactions with the enzyme. For instance, in related series of phthalimide-based AChE inhibitors, electron-withdrawing groups such as chloro and fluoro at the meta position of a phenyl ring were found to enhance inhibitory activity.[4]

  • Steric Effects: The size and position of substituents are critical. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance, depending on their location. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity.[5]

  • Hydrogen Bonding: The amino group of the aniline core can act as a hydrogen bond donor, potentially interacting with serine or other residues in the AChE active site. Modifications that enhance this interaction without disrupting the overall binding pose are likely to improve potency.

The following diagram illustrates the key structural components of the this compound scaffold and their putative interactions within the AChE active site.

SAR_Overview cluster_Molecule This compound Derivative cluster_AChE AChE Active Site Aniline Substituted Aniline Ring (Modulates Potency & Selectivity) Ether Ether Linkage (Provides Flexibility) Aniline->Ether PAS Peripheral Anionic Site (PAS) Aniline->PAS Potential H-bonding & van der Waals Interactions Piperidine 1-Methylpiperidine (Anchors to CAS) Ether->Piperidine CAS Catalytic Anionic Subsite (CAS) (Trp86) Piperidine->CAS Cation-π Interaction

Caption: Key pharmacophoric elements and their interactions.

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, it is essential to compare their inhibitory activities with established AChE inhibitors like donepezil and other experimental compounds. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for a selection of relevant piperidine-containing compounds against AChE.

Compound/Derivative ClassAChE IC₅₀ (nM)Butyrylcholinesterase (BuChE) SelectivityReference
Donepezil (E2020)5.7~1250-fold vs. BuChE[6]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56~18,000-fold vs. BuChE[5]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2~34,700-fold vs. BuChE[7]
Phthalimide derivative with 4-Fluorophenyl moiety16,420Not specified[4]

This table is illustrative and compiles data from different studies, which may have used varying experimental conditions.

The data clearly indicates that while the core piperidine structure is crucial, modifications to the rest of the molecule have a profound impact on potency and selectivity. The high potency and selectivity of the sulfonylbenzoyl and phthalimido derivatives underscore the importance of optimizing the interactions with both the catalytic and peripheral sites of AChE.

Experimental Protocols for Evaluation

The primary method for assessing the AChE inhibitory activity of novel compounds is the spectrophotometric method developed by Ellman.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay relies on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) solution.

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

    • AChE enzyme solution (from electric eel or human recombinant).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

The following workflow diagram illustrates the key steps in the Ellman's assay.

Ellman_Assay_Workflow A Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) B Add Reagents to 96-well Plate (Buffer, DTNB, Inhibitor) A->B C Add AChE Enzyme & Incubate B->C D Initiate Reaction with ATCI Substrate C->D E Measure Absorbance at 412 nm D->E F Calculate Reaction Rates & % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the Ellman's AChE inhibition assay.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel AChE inhibitors. The inherent drug-like properties of the piperidine moiety, combined with the synthetic tractability of the aniline ring, provide a fertile ground for medicinal chemists. Future research should focus on a systematic exploration of substitutions on the aniline ring to establish a clear and comprehensive SAR. Key areas for investigation include:

  • Positional Isomerism: Evaluating the effect of substituent placement (ortho, meta, para) on the aniline ring.

  • Bioisosteric Replacements: Replacing the aniline ring with other aromatic or heteroaromatic systems to explore different binding interactions.

  • Multi-Target Ligands: Designing hybrids that incorporate pharmacophores for other relevant targets in Alzheimer's disease, such as BACE-1 or monoamine oxidase (MAO).

References

  • Camps, P., & Formosa, X. (2008). Donepezil-tacrine hybrid related compounds as new dual binding site inhibitors of acetylcholinesterase. Bioorganic & Medicinal Chemistry, 16(1), 444-457.
  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887.
  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Rosini, M., Andrisano, V., Bartolini, M., Bolognesi, M. L., Hrelia, P., Minarini, A., Tarozzi, A., & Melchiorre, C. (2008). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem, 3(11), 1747-1758.
  • Bolognesi, M. L., Cavalli, A., Lizet, O., & Melchiorre, C. (2007). Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones. Current Pharmaceutical Design, 13(3), 235-246.
  • Bolognesi, M. L., Cavalli, A., & Melchiorre, C. (2007). Cholinesterase Inhibitors: SAR and Enzyme Inhibitory Activity of 3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones. PubMed. Available at: [Link]

  • BenchChem. (2025). The Structure-Activity Relationship of Cholinesterase Inhibitors: A Technical Guide. BenchChem.
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  • Asadipour, A., Mirzaei, M., & Firoozpour, L. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054.
  • Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399.
  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)
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A Comparative Guide to the In Silico Modeling of 2-[(1-Methylpiperidin-4-yl)oxy]aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of in silico modeling techniques for the characterization of 2-[(1-Methylpiperidin-4-yl)oxy]aniline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and scientifically sound computational analysis. We will explore molecular docking, molecular dynamics, and ADMET prediction as primary methodologies and compare them with alternative approaches, providing a complete framework for virtual screening and lead optimization.

Introduction: The Therapeutic Potential of Piperidine and Aniline Scaffolds

The this compound core structure represents a "privileged scaffold" in medicinal chemistry, combining the favorable pharmacokinetic properties of the piperidine moiety with the versatile synthetic handle of the aniline group.[1] Piperidine derivatives are prevalent in centrally acting drugs, targeting a range of receptors, including opioid and dopamine receptors.[2][3][4] Aniline derivatives, on the other hand, are key components of many kinase inhibitors and other targeted therapies.[5]

Given the structural alerts within this scaffold, a potential and highly relevant therapeutic target is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] The inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease.[8][9][10] This guide will therefore use cholinesterases as the primary protein target to illustrate the comparative in silico workflows.

Core In Silico Workflow: A Multi-faceted Approach

A robust in silico evaluation relies on a tiered approach, starting with broad, rapid screening and progressing to more computationally intensive and accurate methods. This workflow is designed to efficiently filter large virtual libraries and provide deep mechanistic insights into the most promising candidates.

In Silico Workflow cluster_0 Initial Screening cluster_1 Refinement & Validation cluster_2 Pharmacokinetic & Toxicity Profiling Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking 3D Structures ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction 2D Structures Top Hits Selection Top Hits Selection Molecular Docking->Top Hits Selection Binding Affinity Molecular Dynamics Molecular Dynamics Top Hits Selection->Molecular Dynamics Pose Validation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics->Binding Free Energy Calculation Stability & Energetics Final Candidate Selection Final Candidate Selection ADMET Prediction->Final Candidate Selection Binding Free Energy Calculation->Final Candidate Selection

Caption: A typical in silico drug discovery workflow.

Methodology 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity.[1] This method is ideal for high-throughput virtual screening of large compound libraries.

Protocol: Molecular Docking using AutoDock Vina
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., human Acetylcholinesterase, PDB ID: 4EY7) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Gasteiger partial charges. This is crucial for accurate electrostatic calculations. The output should be a PDBQT file.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivatives.

    • Assign partial charges and define the rotatable bonds. This allows the docking algorithm to explore conformational flexibility. The output is also a PDBQT file.

  • Grid Box Definition:

    • Define a search space (the "grid box") that encompasses the active site of the receptor. The size and center of the grid are critical parameters that dictate the search area for the ligand.

  • Docking Execution:

    • Run the AutoDock Vina algorithm.[11] Vina will generate multiple binding poses for each ligand and score them based on a semi-empirical free energy force field.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

Comparative Alternative: 3D-QSAR (Comparative Molecular Field Analysis - CoMFA)

While docking predicts binding for individual molecules, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can predict the activity of new, unsynthesized compounds based on a training set of known molecules.[5]

  • Strength: Excellent for lead optimization once a series of active compounds has been identified. It provides visual maps of where steric bulk or electrostatic charge is favored or disfavored, guiding chemical modifications.

  • Weakness: Requires a dataset of compounds with experimentally determined biological activities. It is not suitable for initial screening of diverse chemical libraries.

Methodology 2: Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the system.

Protocol: MD Simulation using GROMACS
  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the production MD simulation for a sufficient time (e.g., 100 ns) to allow for conformational sampling.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Calculate binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of binding affinity.

Methodology 3: ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage identification of compounds with poor pharmacokinetic profiles, saving time and resources.[12][13][14]

Protocol: ADMET Prediction using admetSAR
  • Input:

    • Provide the 2D structure of the derivatives, typically in SMILES format.

  • Prediction:

    • The web server predicts a wide range of properties, including:

      • Absorption: Human intestinal absorption, Caco-2 permeability.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor prediction.

      • Excretion: Renal organic cation transporter.

      • Toxicity: Ames mutagenicity, carcinogenicity.

  • Analysis:

    • Compare the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).[12][14]

Data Summary Table: Predicted ADMET Properties
DerivativeMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsBBB PenetrationAmes Mutagenicity
Core Scaffold220.312.1523HighNon-mutagen
Derivative A296.383.5024HighNon-mutagen
Derivative B326.373.8223LowMutagen

Note: The data in this table is hypothetical and for illustrative purposes only.

Comparative Summary of In Silico Approaches

MethodPrimary UseComputational CostKey OutputStrengthsLimitations
Molecular Docking High-throughput virtual screeningLowBinding affinity, binding poseFast, good for large librariesScoring functions can be inaccurate; static receptor model
3D-QSAR Lead optimizationMediumPredictive activity model, contour mapsGuides rational design of analogsRequires experimental data for a training set
Molecular Dynamics Binding stability, conformational analysisHighTrajectory, RMSD, RMSF, binding free energyAccounts for flexibility, more accurate binding energeticsComputationally expensive, time-consuming
ADMET Prediction Early-stage filteringVery LowPharmacokinetic and toxicity profilesIdentifies potential liabilities earlyPredictions are not always accurate and need experimental validation

Visualizing the Core Chemical Structure

Molecule_Structure cluster_aniline Aniline cluster_piperidine 1-Methylpiperidine N1 NH2 C1 C C1->N1 C2 C C1->C2 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C9 C O1->C9 -oxy link N2 N C7 C N2->C7 C12 CH3 N2->C12 C8 C C7->C8 C8->C9 C10 C C9->C10 C11 C C10->C11 C11->N2

Caption: 2D representation of the core scaffold.

Conclusion

The in silico modeling of this compound derivatives requires a strategic and multi-faceted approach. By integrating molecular docking for initial screening, molecular dynamics for validating binding stability, and ADMET prediction for assessing drug-likeness, researchers can build a comprehensive understanding of their compounds' potential. Comparing these core methods with alternatives like 3D-QSAR allows for a tailored computational strategy that best fits the specific stage of a drug discovery project. This guide provides the foundational knowledge and protocols to empower scientists to make informed, data-driven decisions in the quest for novel therapeutics.

References

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Google Scholar.
  • Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). Taylor & Francis Online.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Google Scholar.
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  • Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020). ResearchGate.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central.
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (2024). Chemical Methodologies.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PubMed.
  • Biological Exploration of Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. (2025). ResearchGate.
  • 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment. (n.d.). PubMed.
  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PubMed.
  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PubMed Central.
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  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PubMed Central.

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Key Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and influential building blocks in the realm of medicinal chemistry and drug discovery.[1][2] Its prevalence is not a matter of chance but a direct consequence of its remarkable combination of physicochemical and biological properties. Piperidine derivatives are found in a vast array of pharmaceuticals across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][3] This guide provides a comparative analysis of key piperidine-containing building blocks, offering insights into their synthesis, conformational preferences, and strategic application in the design of novel therapeutics. We will delve into the causality behind experimental choices for their evaluation and provide actionable protocols for their comparative assessment.

The utility of the piperidine motif stems from several key features:

  • Three-Dimensionality: Unlike flat aromatic rings that are common in many compound libraries, the saturated piperidine ring possesses a distinct three-dimensional chair-like conformation.[4][5][6] This spatial complexity allows for more precise and intricate interactions with biological targets, often leading to enhanced potency and selectivity.

  • Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is a key handle for modulating crucial drug-like properties. Its basicity (pKa) can be fine-tuned through substitution, influencing solubility, membrane permeability, and oral bioavailability.[7][8]

  • Synthetic Tractability: A rich history of synthetic chemistry provides a diverse toolbox for the construction and functionalization of the piperidine core.[1][9] This allows for the creation of a wide array of derivatives with tailored properties.

  • Metabolic Stability: The saturated nature of the piperidine ring often imparts greater metabolic stability compared to more labile structures, a desirable attribute for drug candidates.

This guide will explore these facets through a comparative lens, empowering researchers to make informed decisions in the selection and application of piperidine building blocks for their specific drug discovery campaigns.

The Logic of Comparison: Key Performance Indicators for Piperidine Building Blocks

To objectively compare different piperidine-containing building blocks, we must establish a set of key performance indicators (KPIs). These KPIs provide a framework for evaluating the suitability of a given building block for a particular medicinal chemistry program. The following diagram illustrates the logical relationship between these indicators.

cluster_0 Core Properties cluster_1 Application & Performance Synthetic Accessibility Synthetic Accessibility SAR Tractability SAR Tractability Synthetic Accessibility->SAR Tractability enables rapid exploration Chemical Stability Chemical Stability ADMET Profile ADMET Profile Chemical Stability->ADMET Profile impacts in vivo fate Conformational Profile Conformational Profile Biological Activity Biological Activity Conformational Profile->Biological Activity governs target binding Physicochemical Properties Physicochemical Properties Physicochemical Properties->ADMET Profile influences drug-likeness Structure-Activity Relationship (SAR) Tractability Structure-Activity Relationship (SAR) Tractability SAR Tractability->Biological Activity guides optimization

Caption: Logical relationship between Key Performance Indicators for piperidine building blocks.

Comparative Analysis of Key Piperidine Building Block Classes

This section provides a detailed comparison of different classes of piperidine building blocks, highlighting their unique characteristics and potential applications.

Mono-substituted vs. Di-substituted Piperidines

The number and position of substituents on the piperidine ring dramatically influence its properties and utility.

FeatureMono-substituted PiperidinesDi-substituted Piperidines
Synthetic Complexity Generally simpler to synthesize.More complex, often requiring stereocontrolled methods.[10]
Conformational Rigidity More flexible, with ring inversion possible.Can be conformationally locked, depending on substituent size and position.
3D Shape Diversity Limited exploration of 3D space.Offers greater access to diverse 3D chemical space.[4][5][6][10]
SAR Exploration Simpler SAR, primarily driven by the single substituent.More complex and nuanced SAR, allowing for fine-tuning of interactions.
Example Application Scaffolds for introducing a single key pharmacophore.Creating more rigid and pre-organized ligands for improved target binding.

Experimental Insight: The choice between a mono- and di-substituted piperidine often depends on the stage of the drug discovery project. Early-stage fragment-based screening may benefit from the simplicity of mono-substituted fragments, while lead optimization often requires the conformational control offered by di-substituted scaffolds.[4][5][6]

Chiral vs. Achiral Piperidines

The introduction of chirality into the piperidine scaffold can have profound effects on biological activity and selectivity.[7][8]

FeatureAchiral PiperidinesChiral Piperidines
Synthesis Straightforward synthesis.Requires asymmetric synthesis or chiral resolution.[11]
Biological Activity May exhibit lower potency or lack of selectivity.Often demonstrates stereospecific binding, leading to higher potency and selectivity.[7][8]
Pharmacokinetics Simpler pharmacokinetic profile.Enantiomers can have different pharmacokinetic and pharmacodynamic properties.[7][8]
Regulatory Considerations Less complex regulatory path.Requires characterization and control of individual enantiomers.

Experimental Insight: The decision to pursue a chiral piperidine building block should be driven by a clear hypothesis about stereospecific interactions with the biological target. Early separation of enantiomers and their independent biological evaluation is crucial to understanding the contribution of chirality to the desired activity.

Fluorinated Piperidines: A Case Study in Conformational Control

Fluorine is a popular element in medicinal chemistry for its ability to modulate pKa, improve metabolic stability, and enhance binding affinity. In the context of piperidines, fluorine substitution also exerts significant control over the ring's conformation.[12][13][14]

The Axial Fluorine Preference: Contrary to what might be expected based on sterics, fluorine substituents on a piperidine ring often exhibit a preference for the axial position.[12][13][14] This phenomenon is attributed to a combination of hyperconjugation and electrostatic interactions.[12][13][14]

Experimental Protocol: Conformational Analysis of Fluorinated Piperidines using NMR Spectroscopy

This protocol outlines a standard method for determining the conformational preference of a fluorinated piperidine.

Objective: To determine the axial or equatorial preference of a fluorine substituent on a piperidine ring.

Materials:

  • Fluorinated piperidine derivative

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer with fluorine-19 capability

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the fluorinated piperidine derivative in the appropriate deuterated solvent in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum to confirm the structure and purity of the compound.

  • ¹⁹F NMR Spectroscopy: Acquire a fluorine-19 NMR spectrum. The chemical shift of the fluorine signal can provide initial clues about its environment.

  • ¹H-¹⁹F Coupling Constant Analysis: The key to determining the conformation lies in the analysis of the coupling constants between the fluorine atom and adjacent protons (³JHF).

    • Large coupling constants (typically 20-40 Hz) are indicative of an anti-periplanar relationship between the fluorine and a proton, which occurs when the fluorine is in an axial position.

    • Small coupling constants (typically 0-10 Hz) suggest a gauche relationship, which is characteristic of an equatorial fluorine.

  • Computational Modeling (Optional but Recommended): Perform density functional theory (DFT) calculations to model the energies of the different conformers (axial vs. equatorial fluorine). This provides theoretical support for the experimental observations.[15][16]

cluster_0 Experimental Workflow cluster_1 Computational Validation A Dissolve Sample B Acquire 1H NMR A->B C Acquire 19F NMR B->C D Analyze 3J(H,F) Coupling C->D E Determine Conformation D->E H Corroborate Experimental Finding D->H compare F DFT Energy Calculation G Compare Conformer Energies F->G G->H

Caption: Workflow for the conformational analysis of fluorinated piperidines.

Data Summary: Physicochemical Properties of Representative Piperidine Building Blocks

The following table summarizes key physicochemical properties for a selection of commonly used piperidine building blocks. These values are calculated or experimentally derived and serve as a guide for initial selection.

Building BlockMolecular Weight ( g/mol )clogPpKa
Piperidine85.150.8411.2
4-Methylpiperidine99.171.3411.3
3-Hydroxypiperidine101.150.1210.1
4-Fluoropiperidine103.140.659.8
N-Boc-piperidine185.252.34N/A
N-Benzylpiperidine175.282.859.0

Note: clogP and pKa values are estimates and can vary depending on the calculation method and experimental conditions.

Conclusion: Strategic Selection for Success

The piperidine scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. A thorough understanding of the comparative advantages and disadvantages of different piperidine-containing building blocks is essential for their effective deployment in drug discovery programs. By carefully considering factors such as synthetic accessibility, conformational properties, and the impact of substituents on physicochemical properties, researchers can strategically select the optimal building blocks to accelerate the discovery of novel and effective medicines. This guide provides a foundational framework for this decision-making process, encouraging a rational and evidence-based approach to the use of these privileged structures.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

  • Carbone, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Li, W., & Wang, J. (2013). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 11(33), 5439. [Link]

  • Anet, F. A. L., & Yavari, I. (1977). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 10(7), 255–261. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • Wheldon, M. C. (2018). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. White Rose eTheses Online. [Link]

  • Zhang, Q.-W., & Zhang, W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed. [Link]

  • Gieralt, M., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. MDPI. [Link]

  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise... [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

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  • ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

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Sources

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel 2-[(1-Methylpiperidin-4-yl)oxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount. For novel chemical entities, such as derivatives of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a thorough understanding of their interaction with biological systems at the cellular level is a critical step in identifying promising therapeutic candidates and mitigating potential safety liabilities. This guide provides a comprehensive comparison of key in vitro cytotoxicity assays, offering the technical insights and practical considerations necessary for researchers, scientists, and drug development professionals to make informed decisions for this specific class of compounds.

The selection of an appropriate cytotoxicity assay is not a one-size-fits-all decision. It is a nuanced process that depends on the compound's physicochemical properties, the anticipated mechanism of cell death, and the desired experimental throughput.[1][2] This guide will delve into the mechanistic underpinnings of several widely adopted assays, present their respective protocols as self-validating systems, and offer a comparative analysis to facilitate the rational design of your cytotoxicity screening cascade.

The Landscape of Cytotoxicity Assays: A Mechanistic Overview

Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure.[1][3] For the initial screening of compounds like this compound derivatives, it is prudent to employ a battery of tests that interrogate different aspects of cellular health. This multi-parametric approach provides a more holistic view of a compound's cytotoxic profile and can help to elucidate its mechanism of action.

Here, we will compare four principal types of assays:

  • Metabolic Activity Assays: These assays, such as the MTT assay, measure the metabolic function of a cell population as an indicator of viability.[4]

  • Membrane Integrity Assays: Assays like the Lactate Dehydrogenase (LDH) release assay quantify cell death by measuring the leakage of intracellular components into the culture medium.[5][6]

  • Lysosomal Integrity Assays: The Neutral Red uptake assay assesses cell viability by measuring the ability of healthy cells to incorporate and retain the dye within their lysosomes.[2][7]

  • Apoptosis Assays: These assays, including Annexin V/PI staining and Caspase-Glo 3/7, specifically detect the biochemical and morphological hallmarks of programmed cell death (apoptosis).[8][9]

Comparative Analysis of Key Cytotoxicity Assays

The following table summarizes the key characteristics of the discussed assays, providing a framework for selecting the most appropriate method for your research needs.

AssayPrincipleAdvantagesDisadvantagesThroughputCost
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[4]Well-established, cost-effective, high-throughput.Can be affected by compound interference (reducing agents), requires a solubilization step.[3][10]HighLow
LDH Measurement of lactate dehydrogenase released from cells with compromised membranes.[6][11]Non-lytic (measures released LDH), can be multiplexed with other assays, simple protocol.Less sensitive for early-stage apoptosis, can be affected by serum LDH.HighLow-Medium
Neutral Red Uptake and accumulation of neutral red dye in the lysosomes of viable cells.[2]Sensitive, cost-effective, distinguishes viable from non-viable cells.Can be influenced by compounds affecting lysosomal pH.HighLow
Annexin V/PI Detection of phosphatidylserine externalization (Annexin V) and membrane permeability (PI) by flow cytometry.[8][12]Distinguishes between early apoptotic, late apoptotic, and necrotic cells, provides single-cell data.Lower throughput, requires a flow cytometer.Low-MediumHigh
Caspase-Glo 3/7 Luminescent detection of caspase-3 and -7 activity, key executioner caspases in apoptosis.[9][13]Highly sensitive, simple "add-mix-measure" protocol, suitable for high-throughput screening.[9]Specific to apoptosis, may not detect other forms of cell death.HighHigh

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity and reproducibility of your results, it is crucial to follow well-defined and validated protocols. The following sections provide detailed methodologies for each of the discussed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a workhorse in cytotoxicity testing, measuring the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add this compound derivatives incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14] Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[4] The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[6][11]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cell_seeding Seed cells and treat with compounds incubation Incubate for desired period cell_seeding->incubation transfer_supernatant Transfer supernatant to a new plate incubation->transfer_supernatant add_reagent Add LDH reaction mixture transfer_supernatant->add_reagent incubation2 Incubate at room temperature add_reagent->incubation2 read_absorbance Measure absorbance at 490 nm incubation2->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[6]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at 490 nm using a microplate reader.[11] The amount of formazan formed is proportional to the amount of LDH released.

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[2]

Experimental Workflow: Neutral Red Assay

NR_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cell_seeding Seed cells and treat with compounds incubation Incubate for desired period cell_seeding->incubation add_nr Incubate with Neutral Red medium incubation->add_nr wash_cells Wash cells to remove excess dye add_nr->wash_cells extract_dye Extract dye with solubilization solution wash_cells->extract_dye read_absorbance Measure absorbance at 540 nm extract_dye->read_absorbance

Caption: Workflow for the Neutral Red uptake assay.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After compound treatment, replace the medium with a pre-warmed medium containing neutral red dye and incubate for 2-3 hours.[7]

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 540 nm.[15] The absorbance is proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[8][12]

Signaling Pathway: Apoptosis Detection with Annexin V/PI

Apoptosis_Pathway cluster_cell_states Cell States cluster_markers Fluorescent Markers live_cell Live Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) live_cell->early_apoptosis Apoptotic Stimulus late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Loss of Membrane Integrity annexin_v Annexin V-FITC early_apoptosis->annexin_v Binds to exposed phosphatidylserine late_apoptosis->annexin_v pi Propidium Iodide (PI) late_apoptosis->pi Enters compromised membrane

Caption: Principle of apoptosis detection using Annexin V and PI.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the this compound derivatives in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the fluorochromes using a 488 nm laser and collect the fluorescence emission for FITC and PI in the appropriate channels.[16]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[9]

Experimental Workflow: Caspase-Glo 3/7 Assay

CaspaseGlo_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cell_seeding Seed cells and treat with compounds incubation Incubate for desired period cell_seeding->incubation add_reagent Add Caspase-Glo 3/7 Reagent incubation->add_reagent incubation2 Incubate at room temperature add_reagent->incubation2 read_luminescence Measure luminescence incubation2->read_luminescence

Caption: Workflow for the Caspase-Glo 3/7 assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements and treat with compounds as previously described.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to the wells.[9]

  • Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-3 hours.[9]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Conclusion and Recommendations

The comprehensive evaluation of cytotoxicity is a cornerstone of modern drug discovery. For novel compounds such as derivatives of this compound, a multi-faceted approach to cytotoxicity testing is strongly recommended.

For initial high-throughput screening, the MTT or Neutral Red assays offer a cost-effective and robust solution for identifying compounds with significant cytotoxic activity. To further characterize the nature of cell death and rule out artifacts, the LDH release assay serves as an excellent orthogonal method.

For compounds that exhibit significant cytotoxicity, it is imperative to investigate the underlying mechanism. The Annexin V/PI assay provides invaluable information on the mode of cell death, distinguishing between apoptosis and necrosis. For a more sensitive and high-throughput assessment of apoptosis, the Caspase-Glo® 3/7 assay is an excellent choice.

By employing a strategic combination of these assays, researchers can build a comprehensive cytotoxicity profile for their this compound derivatives, enabling data-driven decisions in the advancement of new therapeutic agents.

References

  • Cho MH, Niles A, Huang R, Inglese J, Austin CP, Riss T, et al. A bioluminescent cytotoxicity assay for assessment of membrane integrity using a proteolytic biomarker. Toxicol In Vitro. 2008;22(4):1099-106.
  • Berridge MV, Herst PM, Tan AS. Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnol Annu Rev 2005;p.127-52.
  • ICCVAM. (2007). ICCVAM Test Method Evaluation Report: In Vitro Cytotoxicity Test Methods for Estimating Starting Doses for Acute Oral Systemic Toxicity Tests (NIH Publication No. 07-4519). Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology (Vol. 1419, pp. 1-5). Humana Press.
  • Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In M. O. Grumezescu & A. M. Holban (Eds.), Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
  • Richard, J. P., et al. (2018). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 10(11), 609.
  • Johner Institut. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • de Kock, M., et al. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules, 26(15), 4629.
  • U.S. Food and Drug Administration. (2012). Guidance for Industry: Recommended Approaches to Integration of Genetic Toxicology Study Results. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • IntechOpen. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). MTT Assay Protocol. In Springer Protocols Handbooks. Springer.
  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. International Journal of Pharmaceutical Sciences and Research, 4(1), 256.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Method validation for each cytotoxic drug according to the FDA regulatory guidelines for analytical procedures. Retrieved from [Link]

  • Lowry, O. H., & Passonneau, J. V. (1972).
  • Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • SciSpace. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity data for compounds 1a–f and 2a–d. Retrieved from [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Promega Corporation. (2025). Caspase-Glo® 3/7 Assay. Retrieved from [Link]

  • de Oliveira, R. G., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 14(1), e0210824.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6698.
  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

  • Baryyan, A., et al. (2020). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 25(18), 4192.
  • KCAS Bio. (2022). Assay Validation Challenges in Flow Cytometry. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • de Fátima, Â., et al. (2016). Highly functionalized piperidines: synthesis, evaluation of their biological activity and dna interaction. Molecules, 21(10), 1337.
  • Chemicke Zvesti. (2020). Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H). Retrieved from [Link]

  • Biocompare. (n.d.). Caspase-Glo® 3/7 Assay G8090 from Promega. Retrieved from [Link]

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A Comparative Guide to the Structural Confirmation of 2-[(1-Methylpiperidin-4-yl)oxy]aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The core structure, featuring a substituted aniline ring linked via an ether bond to a methylated piperidine moiety, presents a unique set of analytical challenges and opportunities. This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing definitive structural evidence.

The Trinity of Structural Elucidation: A Comparative Overview

The definitive confirmation of a chemical structure, particularly for novel pharmaceutical compounds, rarely relies on a single analytical technique. Instead, a synergistic approach leveraging the orthogonal strengths of various methods is the gold standard. For 2-[(1-Methylpiperidin-4-yl)oxy]aniline derivatives, the primary tools in the analytical chemist's arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

The selection of which technique to employ, and in what order, is a strategic decision based on the specific question being asked, the sample's nature, and available resources. This guide will explore the nuances of each technique in the context of this specific chemical scaffold.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, and dynamic processes in solution.Non-destructive, provides unambiguous through-bond and through-space correlations, quantitative.Relatively low sensitivity, requires soluble sample, complex spectra can be challenging to interpret.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns provide structural clues.High sensitivity, requires minimal sample, can be coupled to separation techniques (GC/LC).Isomeric and isobaric compounds can be difficult to distinguish, fragmentation can be complex and may not always be diagnostic.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a solid-state crystal.Provides absolute and unambiguous structural determination.Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state and may differ from solution conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[1] For this compound derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular framework.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for the parent compound, the following is a predicted analysis based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Data (in CDCl₃):

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Correlations (2D NMR)
Aniline -NH₂3.5 - 4.5br s2H
Aromatic -H6.7 - 7.2m4HCOSY with other aromatic protons; HMBC to aniline and ether-linked carbons.
Piperidine -OCH-4.2 - 4.5m1HCOSY with adjacent piperidine CH₂; HMBC to aniline C-O and piperidine carbons.
Piperidine -NCH₂- (axial)2.0 - 2.3m2HCOSY with -OCH- and adjacent piperidine CH₂; HMBC to N-CH₃.
Piperidine -NCH₂- (equatorial)2.6 - 2.9m2HCOSY with -OCH- and adjacent piperidine CH₂; HMBC to N-CH₃.
Piperidine -CH₂-1.8 - 2.1m4HCOSY with -OCH- and -NCH₂-.
Piperidine -NCH₃2.3 - 2.5s3HHMBC to adjacent piperidine carbons.

Predicted ¹³C NMR Data (in CDCl₃):

Assignment Predicted Chemical Shift (δ, ppm)
Aniline C-NH₂135 - 140
Aniline C-O145 - 150
Aniline Aromatic CH115 - 125
Piperidine C-O70 - 75
Piperidine C-N50 - 55
Piperidine -CH₂-30 - 35
Piperidine N-CH₃45 - 50
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform a suite of 2D experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, confirming adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems.

  • Data Processing and Interpretation: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak. Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample in deuterated solvent acq_1h 1D ¹H NMR prep->acq_1h acq_13c 1D ¹³C NMR acq_1h->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d proc Fourier Transform, Phase & Baseline Correction acq_2d->proc assign Signal Assignment proc->assign structure Structure Confirmation assign->structure

NMR analysis workflow for structural confirmation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an indispensable technique that provides the molecular weight of a compound and, through fragmentation analysis, valuable clues about its structure.[2] For this compound derivatives, coupling a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) with MS is a powerful approach for both identification and purity assessment.

Expected Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer will be dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways are expected to involve:

  • Alpha-cleavage adjacent to the piperidine nitrogen: This is a common fragmentation pathway for amines and is expected to be a dominant process.

  • Cleavage of the ether bond: This would result in fragments corresponding to the aniline and piperidine moieties.

  • Loss of the N-methyl group: A loss of 15 Da (CH₃) is a common fragmentation for N-methylated compounds.

Hypothetical Key Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
206[M]⁺Molecular Ion
191[M - CH₃]⁺Loss of the N-methyl group
113[C₇H₁₅N]⁺Alpha-cleavage at the piperidine ring
94[C₆H₆O]⁺Cleavage of the ether bond (phenoxide radical)
93[C₆H₅O]⁺Cleavage of the ether bond (phenoxy cation)
84[C₅H₁₀N]⁺Fragmentation of the piperidine ring
58[C₃H₈N]⁺Alpha-cleavage product from the piperidine ring
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for this type of molecule.

    • Mass Analysis: Acquire full scan mass spectra to determine the molecular weight of the parent compound and any impurities.

    • Tandem MS (MS/MS): Perform fragmentation analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis: Analyze the obtained mass spectra to confirm the molecular weight and compare the observed fragmentation pattern with the expected pathways.

MS_Workflow cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep Prepare dilute solution lc HPLC with C18 column prep->lc ion Ionization (ESI) lc->ion ms1 Full Scan MS (M⁺) ion->ms1 ms2 Tandem MS (Fragmentation) ms1->ms2 analysis Confirm MW and interpret fragmentation ms2->analysis

LC-MS analysis workflow for structural confirmation.

X-ray Crystallography: The Definitive Solid-State Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides precise bond lengths, bond angles, and the absolute stereochemistry of a molecule in the solid state.

The Power of a Crystal Structure

For this compound derivatives, an X-ray crystal structure would definitively confirm:

  • The connectivity of all atoms.

  • The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

  • The relative orientation of the aniline and piperidine moieties.

  • The presence and nature of any intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_analysis Structural Analysis growth Grow suitable single crystal collect X-ray diffraction data collection growth->collect solve Solve and refine the crystal structure collect->solve analysis Determine bond lengths, angles, and conformation solve->analysis

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-[(1-Methylpiperidin-4-yl)oxy]aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The strategic synthesis of key pharmaceutical intermediates is a cornerstone of efficient drug development. 2-[(1-Methylpiperidin-4-yl)oxy]aniline is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure that combines a primary aniline moiety with a 1-methylpiperidin-4-yl ring via an ether linkage.[1] This arrangement provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide provides a head-to-head comparison of the most common and other plausible synthetic routes to this important intermediate, offering insights into the practical considerations and underlying chemical principles for each approach.

Route 1: The Predominant Two-Step Approach: Nucleophilic Aromatic Substitution (SNAr) Followed by Nitro Group Reduction

This is the most widely cited and likely industrially preferred method for the synthesis of this compound.[1] The strategy involves the formation of the aryl ether bond via a nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to the desired aniline.

Chemical Rationale and Mechanism

The SNAr reaction is contingent on the presence of a strong electron-withdrawing group (in this case, the nitro group) positioned ortho or para to a good leaving group (typically a halide, such as fluoride or chloride) on the aromatic ring. This electronic arrangement sufficiently activates the ring towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity. The subsequent reduction of the nitro group is a standard transformation, often achieved through catalytic hydrogenation.

Visualizing the Pathway

SNAr_and_Reduction_Route start1 1-Methylpiperidin-4-ol intermediate 4-(2-Nitrophenoxy)-1-methylpiperidine start1->intermediate NaH, THF (SNAr Reaction) start2 2-Fluoronitrobenzene start2->intermediate product This compound intermediate->product H2, Pd/C (Reduction)

Caption: SNAr and Reduction Pathway to the Target Compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-(2-Nitrophenoxy)-1-methylpiperidine (SNAr Reaction)

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-methylpiperidin-4-ol (1.0 equivalent) in THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-fluoronitrobenzene (1.1 equivalents) in THF dropwise.

  • The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product may be purified by column chromatography.

Step 2: Synthesis of this compound (Nitro Group Reduction)

  • The crude 4-(2-nitrophenoxy)-1-methylpiperidine from the previous step is dissolved in a suitable solvent, such as methanol or ethanol.

  • A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated) at room temperature.

  • The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the desired product, this compound, which can be further purified if necessary.

Advantages and Disadvantages
  • Advantages: This is a robust and well-established method. The starting materials are commercially available and relatively inexpensive. The reaction conditions are generally scalable.

  • Disadvantages: The use of sodium hydride requires careful handling due to its pyrophoric nature. The two-step process adds to the overall reaction time and may impact the overall yield.

Route 2: The Williamson Ether Synthesis

A classic and versatile method for forming ethers, the Williamson ether synthesis presents a viable alternative.[2] This route would involve the reaction of the pre-formed alkoxide of 1-methylpiperidin-4-ol with a suitable 2-substituted aniline derivative.

Chemical Rationale and Mechanism

This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[2] The alkoxide of 1-methylpiperidin-4-ol acts as the nucleophile, attacking an electrophilic carbon on the aniline ring that bears a good leaving group (e.g., a halide or a sulfonate ester). For this specific target, a key challenge is the reduced electrophilicity of the carbon on the aniline ring compared to the nitro-activated ring in the SNAr route. To overcome this, more forcing conditions or a more reactive leaving group might be necessary.

Visualizing the Pathway

Williamson_Ether_Synthesis start1 1-Methylpiperidin-4-ol product This compound start1->product 1. NaH, THF 2. 2-Haloaniline, Heat (Williamson Ether Synthesis) start2 2-Haloaniline (e.g., 2-Bromoaniline) start2->product

Caption: Williamson Ether Synthesis Pathway.

Experimental Protocol (General)
  • Generate the sodium salt of 1-methylpiperidin-4-ol by reacting it with a strong base like sodium hydride in an aprotic solvent such as THF or DMF.

  • Add the 2-substituted aniline (e.g., 2-bromoaniline or 2-iodoaniline) to the reaction mixture.

  • Heat the reaction mixture, often to elevated temperatures, to facilitate the SN2 reaction.

  • Monitor the reaction for completion by TLC or HPLC.

  • After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

  • The product is then isolated and purified, typically by column chromatography or crystallization.

Advantages and Disadvantages
  • Advantages: This is a one-step synthesis from the key fragments, potentially offering a shorter overall route. The methodology is well-understood and widely used.

  • Disadvantages: The reactivity of the 2-haloaniline may be low, requiring harsh reaction conditions (high temperatures) which could lead to side reactions. The aniline nitrogen may also need to be protected to prevent it from competing as a nucleophile.

Alternative Strategies: A Glimpse into Modern Synthetic Methods

While the SNAr and Williamson syntheses are the most probable routes, modern organic chemistry offers other powerful tools that could be adapted for this synthesis.

The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers.[1][3] This method is particularly useful when the aryl halide is unreactive towards traditional SNAr conditions. A typical Ullmann reaction would involve heating the aryl halide (e.g., 2-bromoaniline) with the alcohol (1-methylpiperidin-4-ol) in the presence of a copper catalyst and a base. While effective, traditional Ullmann conditions often require high temperatures.

The Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to an ether with inversion of stereochemistry (though not relevant for the achiral 1-methylpiperidin-4-ol).[4][5] This reaction involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this scenario, 2-aminophenol would be the nucleophile and 1-methylpiperidin-4-ol would be the alcohol component. A key advantage of the Mitsunobu reaction is its typically mild reaction conditions. However, the stoichiometry of the reagents and the generation of triphenylphosphine oxide as a byproduct can complicate purification.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: SNAr & ReductionRoute 2: Williamson Ether SynthesisAlternative: Ullmann CondensationAlternative: Mitsunobu Reaction
Number of Steps TwoOneOneOne
Key Reagents NaH, 2-Fluoronitrobenzene, H2, Pd/CNaH, 2-HaloanilineCopper catalyst, BasePPh3, DEAD/DIAD
Reaction Conditions Moderate (reflux, then room temp.)Potentially harsh (high temp.)Often harsh (high temp.)Mild (often 0 °C to room temp.)
Starting Materials Readily available, inexpensive2-Haloanilines are availableReadily available2-Aminophenol is available
Scalability Generally goodModerate, may be limited by conditionsCan be challengingOften challenging on large scale
Key Advantages Reliable, well-establishedPotentially shorter routeGood for unreactive aryl halidesMild conditions
Key Disadvantages Two steps, use of pyrophoric NaHPotentially low reactivity, side reactionsHigh temperatures, catalyst removalStoichiometric byproducts, cost

Conclusion

For the synthesis of this compound, the two-step route involving an initial SNAr reaction followed by nitro group reduction stands out as the most robust and likely preferred method, especially for larger scale production. Its reliability and the use of relatively inexpensive starting materials are significant advantages. The Williamson ether synthesis offers a more direct, one-step alternative, though it may require more optimization to overcome the lower reactivity of the aryl halide. More modern methods like the Ullmann and Mitsunobu reactions provide further options, particularly for smaller-scale synthesis where mild conditions or the ability to couple unreactive partners are paramount. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the desired purity of the final product.

References

  • BenchChem. This compound | CAS 869943-62-4.

  • Experiment 06 Williamson Ether Synthesis.

  • SynArchive. Ullmann Condensation.

  • Cambridge University Press. Williamson Ether Synthesis.

  • Organic-Chemistry.org. Mitsunobu Reaction.

  • Wikipedia. Williamson ether synthesis.

  • Organic Chemistry Portal. Mitsunobu Reaction.

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A-Comparative-Guide-to-Evaluating-the-Drug-like-Properties-of-2-[(1-Methylpiperidin-4-yl)oxy]aniline-Based-Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into In Silico and In Vitro Assessment Strategies

In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a chemical entity is a paramount determinant of its journey from a promising hit to a viable clinical candidate. Compounds based on the 2-[(1-Methylpiperidin-4-yl)oxy]aniline scaffold have garnered significant interest due to their versatile structure, which serves as a foundation for a range of pharmacologically active agents.[1][2] The piperidine moiety, a prevalent feature in many FDA-approved drugs, can favorably influence critical pharmacokinetic properties such as metabolic stability and lipophilicity.[3][4]

This guide provides a comprehensive framework for evaluating the drug-like properties of this compound class, integrating both computational (in silico) and experimental (in vitro) methodologies. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in making informed decisions during the lead optimization process.

Pillar 1: Foundational Assessment - In Silico Profiling and Physicochemical Properties

Early-stage assessment of drug-like properties begins long before a compound is synthesized. In silico models provide a rapid and cost-effective means to predict key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, flagging potential liabilities early in the discovery pipeline.[5][6]

Lipinski's Rule of Five: A First Pass Filter

A foundational principle in drug design is Lipinski's Rule of Five, a set of guidelines used to evaluate the potential for oral bioavailability.[7][8][9] This rule posits that orally active drugs generally possess:

  • No more than 5 hydrogen bond donors.[7][10][11]

  • No more than 10 hydrogen bond acceptors.[7][10][11]

  • A molecular mass under 500 daltons.[7][10][11]

  • A calculated octanol-water partition coefficient (logP) not exceeding 5.[7][10][11]

While not an absolute determinant of druggability, violations of these rules can indicate potential issues with absorption or permeability.[8] Numerous online tools and software packages are available for these calculations.[12]

Computational ADME Prediction

Beyond Lipinski's rules, a suite of more sophisticated computational models can predict a wider range of ADME properties:

  • Aqueous Solubility: Poor solubility is a major hurdle for oral drug absorption. In silico models can provide an early indication of potential solubility issues.

  • Permeability: Models can predict a compound's ability to passively diffuse across biological membranes, a critical factor for absorption.

  • Metabolic Stability: Predictions can identify potential sites of metabolism by cytochrome P450 enzymes, guiding structural modifications to enhance stability.[6]

  • hERG Inhibition: Early prediction of potential cardiotoxicity due to inhibition of the hERG potassium channel is crucial for safety.[13][14]

G cluster_in_silico In Silico Workflow Compound_Structure 2D/3D Structure of Analog Lipinski Lipinski's Rule of Five Calculation ADME_Prediction Computational ADME Prediction (Solubility, Permeability, Metabolism, hERG) Prioritization Prioritize Analogs for Synthesis

Pillar 2: Experimental Verification - Key In Vitro Assays

While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm and refine these predictions. The following assays represent a core panel for assessing the drug-like properties of this compound-based compounds.

Solubility and Lipophilicity: The Cornerstones of Bioavailability

A compound must be in solution to be absorbed.[15] Therefore, accurately determining its aqueous solubility is a critical first step.

Kinetic Solubility Assay Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add the DMSO stock to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.

  • Equilibration: Shake the mixture for a set period (e.g., 2 hours) at room temperature to allow for precipitation of excess compound.

  • Separation: Remove the precipitated solid by filtration or centrifugation.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a measure of a compound's preference for a lipid versus an aqueous environment and is a key determinant of membrane permeability.[16]

Permeability: Crossing the Barrier

The ability of a compound to cross biological membranes is a prerequisite for oral absorption and distribution to its target.

Parallel Artificial Membrane Permeability Assay (PAMPA):

The PAMPA assay is a high-throughput method for predicting passive diffusion across membranes.[17] It utilizes a 96-well plate system where a filter support is coated with a lipid solution to mimic a biological membrane.[17][18]

PAMPA Protocol:

  • Membrane Preparation: Coat the filter of a donor plate with a lipid solution (e.g., 10% lecithin in dodecane).[17]

  • Compound Addition: Add the test compound solution to the donor wells.

  • Incubation: Place the donor plate into an acceptor plate containing buffer and incubate for a defined period (e.g., 4-18 hours).[19]

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[18]

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration change over time.

Caco-2 Permeability Assay:

For a more biologically relevant model, the Caco-2 cell permeability assay is the gold standard. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[20][21][22] This assay can assess both passive and active transport mechanisms.[21][22]

Caco-2 Permeability Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 18-22 days to allow for differentiation and monolayer formation.[21]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22]

  • Compound Addition: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate for a set time (e.g., 2 hours).[22]

  • Sampling and Analysis: Collect samples from the opposite chamber and analyze compound concentration by LC-MS/MS.[20]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport. The ratio of B-to-A to A-to-B Papp values (efflux ratio) can indicate the involvement of active efflux transporters.[21]

G cluster_in_vitro In Vitro Permeability Workflow Synthesized_Compound Synthesized Analog PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive & Active Transport) Data_Analysis Analyze Permeability Data

Metabolic Stability: Resisting the Body's Defenses

The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and oral bioavailability.[23]

Liver Microsomal Stability Assay:

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.[23]

Microsomal Stability Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or from other species), the test compound, and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to support CYP activity.[24]

  • Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[25]

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[23]

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.[23]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[23]

Cardiotoxicity Screening: Ensuring Safety

Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to life-threatening cardiac arrhythmias.[26][27] Therefore, early screening for hERG liability is a critical safety assessment.

hERG Inhibition Assay (Automated Patch Clamp):

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to traditional manual patch-clamp techniques.[26]

hERG Assay Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).[28]

  • Compound Application: Apply the test compound at various concentrations to the cells.

  • Electrophysiological Recording: Measure the hERG channel current before and after compound application using an automated patch-clamp instrument.

  • Data Analysis: Determine the concentration-response curve and calculate the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).[26]

Comparative Analysis: Interpreting the Data

The true power of this integrated approach lies in the comparative analysis of data from both in silico and in vitro experiments.

Table 1: Comparative Drug-Like Properties of Hypothetical this compound Analogs

CompoundMW (Da)cLogPPredicted Solubility (µM)Kinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)hERG IC₅₀ (µM)
Analog A 4503.5504515121.245>30
Analog B 5204.8108525.5155
Reference Drug 4804.0807520181.560>50

Analysis of Hypothetical Data:

  • Analog A demonstrates a promising profile. It adheres to Lipinski's rules, shows good correlation between predicted and experimental solubility, and exhibits high permeability in both PAMPA and Caco-2 assays with a low efflux ratio, suggesting it is not a significant substrate for efflux pumps. Its metabolic stability is reasonable, and it shows no significant hERG liability.

  • Analog B , in contrast, raises several red flags. It violates Lipinski's rule for molecular weight. Its solubility is poor, and while it has some permeability in the PAMPA assay, the Caco-2 permeability is significantly lower, and the high efflux ratio indicates it is likely a substrate for an efflux transporter. Furthermore, its metabolic stability is low, and it shows moderate hERG inhibition, warranting further investigation or redesign.

Conclusion: A Holistic Approach to Lead Optimization

The evaluation of drug-like properties is an iterative process that should be integrated throughout the drug discovery and development pipeline. By combining the predictive power of in silico tools with the empirical data from a well-chosen panel of in vitro assays, researchers can efficiently identify and optimize this compound-based compounds with a higher probability of success. This data-driven approach, grounded in scientific principles and validated by experimental evidence, is fundamental to the development of safe and effective new medicines.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(1-Methylpiperidin-4-yl)oxy]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(1-Methylpiperidin-4-yl)oxy]aniline, a compound that, due to its aniline and piperidine moieties, necessitates careful handling as hazardous waste. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

  • Aniline and its derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3] They are also suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure.[2][3]

  • Piperidine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[4] It is also toxic if it comes into contact with skin or is inhaled.[4][5]

Given these properties, this compound must be treated as a hazardous substance, with all handling and disposal procedures reflecting this high level of risk.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the correct PPE must be worn to prevent any route of exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face.[6][7]
Skin Chemical-Resistant GlovesChoose gloves made of butyl, neoprene, polyvinyl alcohol (PVA), or Viton. Nitrile gloves are not recommended for handling aniline derivatives.[1][8] Always inspect gloves for tears or punctures before use.[6][7]
Body Fully-Buttoned Laboratory CoatA lab coat made of appropriate chemical-resistant material should be worn to protect against skin contact.[6][8]
Respiratory Certified Laboratory Chemical Fume HoodAll handling and preparation for disposal of this compound must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[1][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1][4]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Obtain a dedicated, compatible hazardous waste container. A polyethylene container is a suitable option.[1] Ensure the container is in good condition, with a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.

  • Collection: Carefully transfer the waste into the designated container using a funnel or other appropriate transfer device to minimize the risk of spills. This should be done in a chemical fume hood.

Step 2: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.[1] This area should be away from incompatible materials such as strong oxidizers, strong acids, and strong bases.[9]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[1]

  • Temperature and Light: Store the waste container in a cool, dry place, protected from direct sunlight and sources of heat or ignition.[10][4]

Step 3: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for the disposal of hazardous waste. They will provide you with specific instructions and arrange for a pickup by a licensed hazardous waste disposal company.[11]

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. Accurate documentation is a legal requirement.

The entire disposal workflow can be visualized as follows:

cluster_0 Step 1: Waste Collection (in Fume Hood) cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Final Disposal Don PPE Don PPE Prepare Labeled Waste Container Prepare Labeled Waste Container Don PPE->Prepare Labeled Waste Container Transfer Waste Transfer Waste Prepare Labeled Waste Container->Transfer Waste Seal Container Seal Container Transfer Waste->Seal Container Move to Designated Area Move to Designated Area Seal Container->Move to Designated Area Place in Secondary Containment Place in Secondary Containment Move to Designated Area->Place in Secondary Containment Log Waste Log Waste Place in Secondary Containment->Log Waste Contact EHS Contact EHS Log Waste->Contact EHS Schedule Pickup Schedule Pickup Contact EHS->Schedule Pickup Complete Manifest Complete Manifest Schedule Pickup->Complete Manifest Handover to Licensed Disposal Company Handover to Licensed Disposal Company Complete Manifest->Handover to Licensed Disposal Company

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your laboratory supervisor.

  • Assess the Spill: From a safe distance, determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team or EHS immediately.

  • Control the Spill (for trained personnel only):

    • Ensure you are wearing the appropriate PPE as detailed in Section 2.

    • Contain the spill using an inert, non-flammable absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[10][9]

    • Do not use combustible materials like paper towels to absorb the spill.

    • Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[10]

  • Decontaminate the Area: Wipe down the spill area with an appropriate decontaminating solution (as recommended by your EHS department), followed by soap and water.[1] All materials used for decontamination must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, and complete any necessary incident report forms.

Emergency Procedures in Case of Exposure

Route of Exposure Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][9]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-30 minutes. Seek immediate medical attention.[1][9]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Regulatory Compliance

The disposal of hazardous chemical waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) provides regulations under the Resource Conservation and Recovery Act (RCRA).[12][13] Academic laboratories may have specific alternative requirements under Subpart K of these regulations.[14] It is imperative to adhere to the guidelines set forth by your institution's EHS department, as they will be aligned with all relevant federal, state, and local regulations.[12]

By adhering to these stringent protocols, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

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  • Washington St
  • Chemos GmbH&Co.KG. (2019, June 24).
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  • Global Safety Management, Inc. (2015, March 19).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.